4-Fluoro-4-deoxy-D-galactopyranose
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Deoxy Sugars - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-6-(hydroxymethyl)oxane-2,3,4-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-3-2(1-8)12-6(11)5(10)4(3)9/h2-6,8-11H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHYONSINSKFAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395472 | |
| Record name | 5-fluoro-6-(hydroxymethyl)oxane-2,3,4-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40010-20-6 | |
| Record name | 5-fluoro-6-(hydroxymethyl)oxane-2,3,4-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Discovery, Synthesis, and Application of 4-Fluoro-4-deoxy-D-galactopyranose
Abstract
The strategic replacement of a hydroxyl group with fluorine in carbohydrates offers a powerful tool for modulating biological activity, enhancing metabolic stability, and creating probes for biochemical investigation. 4-Fluoro-4-deoxy-D-galactopyranose (4-F-Gal) stands as a significant example of this molecular engineering, serving as a valuable compound for studying and manipulating glycosylation pathways. This guide provides an in-depth exploration of the discovery, synthesis, characterization, and application of 4-F-Gal. We will dissect the causal logic behind prevalent synthetic strategies, present detailed experimental protocols, and illuminate the compound's utility as a metabolic reporter and enzyme inhibitor, particularly focusing on how the unique properties of the fluorine atom are exploited to achieve chemical and biological precision.
Introduction: The Strategic Value of Fluorinated Carbohydrates
The introduction of fluorine into a carbohydrate scaffold can profoundly alter its physicochemical and biological properties.[1] Due to its small van der Waals radius (1.47 Å vs. 1.52 Å for oxygen) and high electronegativity, fluorine can act as a bioisostere of a hydroxyl group while eliminating its hydrogen-bond donating capability.[2] This modification can block metabolic degradation, modulate binding affinity to proteins, and alter the conformational preferences of the sugar ring.[1][3] Furthermore, the stable isotope ¹⁹F is 100% abundant and possesses a nuclear spin of ½, making it an exceptional nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy to probe molecular interactions and conformations in biological systems.[1] These attributes have established fluorinated carbohydrates as indispensable tools in drug discovery and chemical biology.[1][4][5][6]
The Discovery of 4-Deoxy-4-fluoro-D-galactose
The first synthesis of 4-deoxy-4-fluoro-D-galactose was reported in the early 1970s.[7] A key strategy, which remains a cornerstone of its synthesis today, involves the nucleophilic displacement of a sulfonate ester at the C-4 position of a suitably protected D-glucopyranoside.[8] This reaction proceeds with an inversion of stereochemistry, known as the Walden inversion, transforming the equatorial C-4 hydroxyl group of the gluco- configuration into the axial C-4 fluorine of the galacto- configuration. This foundational work paved the way for the development of more refined and efficient synthetic routes.
Core Synthetic Strategies: A Comparative Analysis
The synthesis of 4-F-Gal hinges on the stereoselective introduction of a fluorine atom at the C-4 position of a hexopyranose ring. The most common and reliable methods begin with D-glucose derivatives, leveraging the C-4 epimeric relationship between glucose and galactose.
Strategy A: Nucleophilic Displacement from Glucopyranoside Precursors
This is the most widely employed strategy, relying on a classic Sₙ2 reaction. The logic is straightforward: activate the C-4 hydroxyl of a protected glucose derivative to create a good leaving group, then displace it with a nucleophilic fluoride source.
The Causality Behind the Method:
-
Starting Material Selection: A D-glucose derivative is chosen because its C-4 hydroxyl has the opposite stereochemistry (equatorial) to the desired C-4 fluorine (axial) in D-galactose.
-
Protecting Groups: Orthogonally stable protecting groups (e.g., benzyl ethers, trityl ethers) are installed at other hydroxyl positions to prevent side reactions. This ensures the regioselectivity of the subsequent steps.
-
Activation of the C-4 Hydroxyl: The C-4 hydroxyl is a poor leaving group. It is converted into a sulfonate ester (e.g., mesylate, tosylate, or triflate) to make it highly susceptible to nucleophilic attack. Triflate is an exceptionally good leaving group, often enabling the reaction to proceed under milder conditions.[9]
-
Fluorination and Inversion: A nucleophilic fluoride salt, such as tetrabutylammonium fluoride (TBAF), displaces the sulfonate ester. The reaction proceeds via an Sₙ2 mechanism, which forces the fluoride to attack from the face opposite to the leaving group, resulting in the required inversion of configuration from gluco to galacto.[8][10]
-
Deprotection: Finally, the protecting groups are removed (e.g., via hydrogenolysis for benzyl groups) to yield the target 4-deoxy-4-fluoro-D-galactose.[8]
A generalized workflow for this synthetic strategy is depicted below.
Caption: General workflow for the synthesis of 4-F-Gal via nucleophilic displacement.
Strategy B: An Efficient Route from Levoglucosan
For larger-scale and more economical syntheses, levoglucosan, an anhydrosugar derived from the pyrolysis of cellulose, serves as an excellent starting material. This approach is often more efficient as the rigid bicyclic structure of levoglucosan can pre-organize the hydroxyl groups, leading to high regio- and stereocontrol with fewer protection/deprotection steps.[8] The strategy typically involves selective tosylation at the C-4 position, protection of the remaining hydroxyls, and subsequent fluoride displacement.[8]
Comparison of Fluorinating Agents
The choice of fluorinating agent is critical for the success of the nucleophilic displacement step. Several reagents are commonly used, each with distinct properties.
| Reagent | Type | Advantages | Considerations |
| TBAF (Tetrabutylammonium fluoride) | Nucleophilic | High solubility in organic solvents, good nucleophilicity.[10] | Can be basic, potentially causing elimination side reactions. |
| TASF (Tris(dimethylamino)sulfur (trimethylsilyl)difluoride) | Nucleophilic | Anhydrous source of fluoride, less basic than TBAF.[1] | More specialized and expensive. |
| KHF₂ (Potassium bifluoride) | Nucleophilic | Inexpensive and stable fluoride source.[8] | Lower solubility in organic solvents, often requires phase-transfer catalysts or polar aprotic solvents. |
| DAST (Diethylaminosulfur trifluoride) | Deoxyfluorination | Directly converts hydroxyls to fluorides. | Can promote skeletal rearrangements, especially with unprotected sugars.[1][8] |
Detailed Experimental Protocol: Synthesis of 4-F-Gal Derivative
The following protocol is a representative example based on the nucleophilic displacement strategy, adapted from methodologies described in the literature.[10] This specific synthesis produces a protected derivative of 4-F-GalNAc, illustrating the core principles applicable to 4-F-Gal itself.
Synthesis of O-benzyl-protected 4-deoxy-4-fluoro-GalNAc
-
Starting Material: Begin with a fully protected glucose derivative where the C-4 hydroxyl is exposed, such as a 3,4-benzylidene-protected glucoside which can be reductively opened to yield the free C-4 hydroxyl.[10]
-
Activation (Triflation):
-
Dissolve the protected glucoside (1.0 equiv.) in anhydrous dichloromethane (DCM) under an argon atmosphere and cool to -15 °C.
-
Add dry pyridine (1.5 equiv.).
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv.) dropwise over 30 minutes, maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the product with DCM, wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure. The crude triflate is typically used directly in the next step.
-
-
Nucleophilic Fluorination:
-
Dissolve the crude triflate intermediate in anhydrous tetrahydrofuran (THF).
-
Add tetrabutylammonium fluoride (TBAF) (3.0 equiv., 1M solution in THF).
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction can take 12-24 hours.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the protected 4-fluoro-galactose derivative.[10]
-
-
Deprotection:
-
To obtain the final free sugar, dissolve the protected product in a suitable solvent (e.g., methanol/ethyl acetate).
-
Add a catalyst, such as Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until deprotection is complete.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 4-deoxy-4-fluoro-D-galactose.
-
Purification and Spectroscopic Characterization
Rigorous characterization is essential to confirm the structure and stereochemistry of the final product.
-
Purification: Final compounds are typically purified using silica gel chromatography or recrystallization.
-
Physical Properties: 4-Deoxy-4-fluoro-D-galactose is a white solid with a reported melting point of 143 °C.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight (C₆H₁₁FO₅, MW: 182.15 g/mol ).
-
NMR Spectroscopy: NMR is the most powerful tool for structural elucidation.
| Nucleus | Key Features and Expected Chemical Shifts (δ) |
| ¹H NMR | The proton at C-4 (H-4) will appear as a complex multiplet due to coupling with H-3, H-5, and the C-4 fluorine. The large vicinal coupling constant (²JHF) is characteristic. |
| ¹⁹F NMR | A single resonance is expected. Its chemical shift and coupling to adjacent protons (H-3, H-4, H-5) are diagnostic of its axial orientation in the galacto configuration.[11] |
| ¹³C NMR | The carbon bearing the fluorine (C-4) will show a large one-bond coupling constant (¹JCF, typically >180 Hz) and will be shifted upfield compared to its hydroxylated counterpart. Two-bond couplings (²JCF) to C-3 and C-5 are also observed and are stereochemically dependent.[11] |
Biological Applications and Rationale for Synthesis
The synthesis of 4-F-Gal is not merely an academic exercise; it is driven by its utility in probing and manipulating biological systems.
As a Selective Metabolic Probe: The Case of 4FGalNAz
A compelling application is in the development of selective metabolic chemical reporters. The widely used reporter for mucin-type O-glycosylation, GalNAz, can be metabolically converted by the epimerase enzyme GALE into GlcNAz, leading to ambiguous labeling of both cell-surface mucins and intracellular O-GlcNAc modifications.[2]
Researchers hypothesized that replacing the C-4 hydroxyl of GalNAz with fluorine to create 4FGalNAz would "lock" the stereochemistry in the galacto configuration, as the C-F bond cannot be oxidized by GALE.[2][10] This modification successfully prevents epimerization, creating a more selective probe.[2][10] Unexpectedly, proteomic studies revealed that 4FGalNAz is primarily a substrate for O-GlcNAc Transferase (OGT), highlighting the remarkable substrate flexibility of this intracellular enzyme and providing a new tool to study its function.[2][10]
Caption: Fluorination at C-4 blocks GALE-mediated epimerization of GalNAz to GlcNAz.
As an Enzyme Inhibitor and Mechanistic Probe
4-F-Gal and its derivatives serve as inhibitors for various enzymes involved in galactose metabolism. For example, it is known to inhibit glucosyltransferases.[12] By replacing a key hydroxyl group involved in substrate binding or catalysis, the fluorinated analog can act as a competitive inhibitor. This allows researchers to study enzyme mechanisms and validate them as potential drug targets. Its enzymatic incorporation into UDP-sugars, such as UDP-4-deoxy-4-fluoro-D-galactose, creates valuable probes to study the activity of enzymes like UDP-galactopyranose mutase.[13][14]
Potential in PET Imaging
While not as common as 2-deoxy-2-[¹⁸F]fluoro-D-glucose (¹⁸F-FDG), other fluorinated sugars are being explored for Positron Emission Tomography (PET). The synthesis of ¹⁸F-labeled 4-F-Gal could provide a tool for imaging specific metabolic pathways or transporter activities in vivo, analogous to how related compounds are used to image SGLT-expressing tumors.[15] The development of precursors for radiofluorination is an active area of research.[16]
Conclusion and Future Outlook
This compound is more than just a modified sugar; it is a precision tool for chemical biology. Its synthesis, grounded in fundamental principles of stereocontrolled organic chemistry, provides access to a molecule that can dissect, report on, and inhibit complex biological processes. The logical design—using fluorine to lock stereochemistry and probe function—exemplifies how synthetic chemistry provides enabling technologies for biological discovery. Future work will likely focus on streamlining its synthesis for broader accessibility, expanding its use in in vivo imaging applications, and designing next-generation derivatives to probe other aspects of the galactome with even greater specificity.
References
- Drug Discovery Based on Fluorine-Containing Glycomimetics - PMC - NIH. (2023-09-15).
- The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates | Chemical Reviews - ACS Publications. (2022-05-25). American Chemical Society.
- The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates - ResearchGate.
- (PDF) Fluorinated Carbohydrates - ResearchGate.
- Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives - RSC Publishing. (2020-06-10). Royal Society of Chemistry.
- 4-Deoxy-4-fluoro-D-galactose | 40010-20-6 | MD05334 - Biosynth. Biosynth.
- Conformational analysis. Part 20—conformational analysis of 4‐deoxy‐4‐fluoro‐D‐glucose and 6‐deoxy‐6‐fluoro‐D‐galactose in solution - ResearchGate.
- 4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrat - Radboud Repository. (2021-12-21). Radboud University.
- Synthesis of Protected 3-Deoxy-3-fluoro- and 4-Deoxy-4-fluoro-d-galactopyranosides from Levoglucosan | Request PDF - ResearchGate. (2017-04-08).
- 4-Deoxy-4-fluoro-D-galactose | CymitQuimica. CymitQuimica.
- Synthesis of 4‐Deoxy‐4‐Fluoro‐d‐Sedoheptulose: A Promising New Sugar to Apply the Principle of Metabolic Trapping - PMC.
- 4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate Flexibility of O-GlcNAc Transferase - ACS Publications. (2021-12-21). American Chemical Society.
- Fluorinated carbohydrates. IV. 4-deoxy-4-fluoro-D-galactose - PubMed. (1971-04).
- Synthesis of 4-deoxy-4-fluoro analogues of 2-acetamido-2-deoxy-D-glucose and 2-acetamido-2-deoxy-D-galactose and their effects on cellular glycosaminoglycan biosynthesis - PubMed.
- Enzymatic synthesis of UDP-(3-deoxy-3-fluoro)-D-galactose and UDP-(2-deoxy-2-fluoro)-D-galactose and substrate activity with UDP-galactopyranose mutase - PubMed. (2000-10-06).
- Synthesis of 2-fluoro and 4-fluoro galactopyranosyl phosphonate analogues of UDP-Gal. (2012-10-01).
- alpha-methyl-4-deoxy-4-[(18)F]fluoro-D-glucopyranoside - National Cancer Institute.
- Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - NIH.
Sources
- 1. Drug Discovery Based on Fluorine-Containing Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00099B [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fluorinated carbohydrates. IV. 4-deoxy-4-fluoro-D-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. researchgate.net [researchgate.net]
- 12. 4-Deoxy-4-fluoro-D-galactose | CymitQuimica [cymitquimica.com]
- 13. Enzymatic synthesis of UDP-(3-deoxy-3-fluoro)-D-galactose and UDP-(2-deoxy-2-fluoro)-D-galactose and substrate activity with UDP-galactopyranose mutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of 2-fluoro and 4-fluoro galactopyranosyl phosphonate analogues of UDP-Gal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Facebook [cancer.gov]
- 16. Synthesis of 4‐Deoxy‐4‐Fluoro‐d‐Sedoheptulose: A Promising New Sugar to Apply the Principle of Metabolic Trapping - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Deoxy-4-fluoro-D-galactose: Physicochemical Properties, Synthesis, and Biological Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Deoxy-4-fluoro-D-galactose (4-FDGal) is a synthetically modified monosaccharide, an analogue of D-galactose where the hydroxyl group at the C4 position is replaced by a fluorine atom. This seemingly minor substitution imparts profound changes to the molecule's chemical and biological behavior. The introduction of fluorine, a highly electronegative and sterically small atom, creates a bioisostere of the hydroxyl group that can resist metabolic degradation and enzymatic modification at that position.[1] Consequently, 4-FDGal has emerged as a powerful tool in glycobiology and a promising candidate in drug development. It serves as a metabolic probe to investigate complex cellular pathways, an inhibitor of specific enzymes, and a potential antimetabolite for diseases like cancer.[2] This guide provides a comprehensive overview of its core physicochemical properties, common synthetic strategies, and key applications, offering field-proven insights for professionals in life sciences research.
Part 1: Physicochemical and Spectroscopic Profile
The utility of 4-FDGal in biological systems is fundamentally governed by its physical and chemical characteristics. Understanding these properties is crucial for its application in experimental design, from ensuring solubility in aqueous buffers to confirming its structure and purity.
Core Physicochemical Data
A summary of the key physicochemical properties of 4-Deoxy-4-fluoro-D-galactose is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁FO₅ | |
| Molecular Weight | 182.15 g/mol | |
| Melting Point | 143 °C | |
| Appearance | White to off-white powder | [3] |
| Storage Conditions | Store at or below -15°C in a well-sealed container |
Conformational and Spectroscopic Analysis
The substitution of the C4 hydroxyl with fluorine significantly influences the molecule's conformation and spectroscopic profile. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for elucidating its structure in solution.
-
Conformational Insights: In solution, 4-FDGal exists as an equilibrium mixture of α- and β-pyranose anomers. The electronegativity of the fluorine atom and its ability to participate in hydrogen bonding alter the conformational preferences around the C4-C5 bond compared to native D-galactose. Detailed analysis of vicinal ¹H-¹H and ¹H-¹⁹F coupling constants from NMR spectra allows for the determination of rotamer populations and the predominant chair conformation of the pyranose ring.
-
NMR Spectroscopy:
-
¹H NMR: The proton spectrum provides information on the stereochemistry and connectivity of the sugar ring. The signals for protons adjacent to the fluorine atom (H-3 and H-5) exhibit characteristic splitting patterns due to coupling with ¹⁹F.
-
¹⁹F NMR: This is a definitive technique for confirming the presence and environment of the fluorine atom. The ¹⁹F chemical shift and its coupling constants (especially geminal and vicinal ¹⁹F-¹H spin-spin coupling) are diagnostic for establishing the configuration and conformational properties of the molecule.[4]
-
¹³C NMR: The carbon spectrum is sensitive to the electronic environment. The carbon atom directly bonded to fluorine (C-4) shows a large one-bond ¹JFC coupling constant, which is a hallmark of fluorinated carbohydrates.[4]
-
Part 2: Synthesis and Chemical Elaboration
The synthesis of 4-FDGal is a cornerstone of its accessibility for research. While multiple routes exist, most rely on the strategic manipulation of protecting groups on a readily available starting material, such as a D-glucose or D-galactose derivative, to achieve regioselective fluorination.
Rationale for C4 Fluorination
The choice to place a fluorine atom at the C4 position is highly strategic. In galactose metabolism, the C4 hydroxyl is the site of epimerization to D-glucose, a reaction catalyzed by UDP-galactose-4-epimerase (GALE).[5][6] By replacing this hydroxyl with a non-reactive fluorine atom, this epimerization is blocked. This "locks" the sugar in the galactose configuration, making it a selective tool to probe galactose-specific pathways without metabolic interconversion to glucose analogues.[5]
Generalized Synthetic Workflow
A common and effective strategy for synthesizing 4-FDGal involves a nucleophilic substitution reaction that inverts the stereochemistry at the C4 position of a D-glucose precursor. This approach is often favored due to the accessibility of glucose-derived starting materials.
Caption: Generalized workflow for the synthesis of 4-FDGal.
Experimental Protocol: Synthesis via Nucleophilic Fluorination
The following protocol is a representative example based on established methodologies for synthesizing fluorinated carbohydrates from glucose derivatives.[7]
Objective: To synthesize a protected 4-deoxy-4-fluoro-D-galactopyranoside from a corresponding 4-O-mesyl-D-glucopyranoside derivative.
Materials:
-
Methyl 2,3-di-O-benzyl-6-O-trityl-4-O-mesyl-α-D-glucopyranoside (starting material)
-
Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF)
-
Anhydrous acetonitrile
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: Dissolve the starting glucopyranoside derivative in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Fluorination: Add a solution of TBAF (typically 3-5 equivalents) in THF to the reaction mixture.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approximately 80-85°C). Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction involves a slow displacement of the equatorial mesyloxy group with fluoride, leading to Walden inversion and the formation of the axial C4-F bond characteristic of the galactose configuration.[7]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent. Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to isolate the desired methyl 2,3-di-O-benzyl-4-deoxy-4-fluoro-6-O-trityl-α-D-galactopyranoside.
-
Characterization: Confirm the structure of the product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
-
Deprotection (Final Step): The protecting groups (benzyl, trityl) can be removed in subsequent steps (e.g., via hydrogenolysis and mild acid hydrolysis) to yield the final 4-Deoxy-4-fluoro-D-galactose.[7]
Part 3: Biological Activity and Applications in Research
The true value of 4-FDGal lies in its ability to interact with and perturb biological systems in a highly specific manner. Its applications range from cancer therapy to high-resolution imaging of glycosylation.
Mechanism of Action: A Potent Metabolic Modulator
4-FDGal acts as a "Trojan horse" antimetabolite. It is recognized and transported into cells by glucose transporters (such as Glut3 and Glut14 in glioblastoma) and then enters the Leloir pathway for galactose metabolism.[2] However, its fluorinated structure ultimately disrupts this pathway.
-
Cellular Uptake and Phosphorylation: 4-FDGal is phosphorylated by galactokinase (GALK) to form 4-deoxy-4-fluoro-galactose-1-phosphate.
-
Conversion to UDP-Sugar Analogue: The phosphate derivative is then converted to UDP-4-deoxy-4-fluorogalactose (UDP-4DFG).
-
Enzyme Inhibition: UDP-4DFG is a potent inhibitor of two critical enzymes:
-
UDP-galactose-4-epimerase (GALE): This enzyme is responsible for the interconversion of UDP-galactose and UDP-glucose. Inhibition of GALE disrupts the supply of UDP-galactose needed for glycoprotein and glycolipid synthesis.[2]
-
UDP-glucose 6-dehydrogenase (UGDH): This enzyme is involved in the synthesis of UDP-glucuronic acid, a precursor for glycosaminoglycans. This dual inhibition disrupts cellular glycosylation, depletes essential nucleotide sugars, and can induce cell death, particularly in cancer cells that are highly dependent on galactose metabolism.[2]
-
Caption: Metabolic fate and inhibitory action of 4-FDGal.
Application in Cancer Research: Targeting Glioblastoma
Glioblastoma (GBM), an aggressive brain tumor, has been shown to utilize the Leloir pathway to process D-galactose for growth. This metabolic feature presents a therapeutic vulnerability. Studies have demonstrated that 4-FDGal is moderately potent against GBM cells in vitro, with IC₅₀ values in the micromolar range (125–300 µM).[2] By acting as a galactose antimetabolite, 4-FDGal disrupts glycosylation and key metabolic fluxes in GBM cells, leading to reduced viability. In preclinical intracranial mouse models, intravenous administration of 4-FDGal significantly improved survival outcomes, highlighting its potential as a targeted chemotherapeutic agent for this devastating cancer.[2]
Application as a Chemical Reporter: The 4FGalNAz Analogue
In the field of chemical biology, a derivative, 4-deoxy-4-fluoro-N-azidoacetylgalactosamine (4FGalNAz), serves as a highly selective metabolic chemical reporter (MCR) for O-GlcNAc modifications.[5][6]
-
The Challenge of Selectivity: Conventional GalNAc-based reporters (like GalNAz) can be epimerized by GALE to their GlcNAc counterparts, leading to ambiguous labeling of different types of glycosylation.[5][8]
-
The Fluorine Solution: The fluorine at the C4 position of 4FGalNAz physically blocks the hydride abstraction step required for GALE-mediated epimerization.[5] This ensures that the reporter remains in the galactose configuration and is used more selectively by the cellular machinery it is designed to probe, particularly O-GlcNAc transferase (OGT). This makes 4FGalNAz a superior tool for specifically studying O-GlcNAc dynamics without off-target labeling.[5][6]
Experimental Protocol: In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 4-FDGal in a glioblastoma cell line.
Materials:
-
Glioblastoma cells (e.g., U-87 MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
4-Deoxy-4-fluoro-D-galactose (stock solution prepared in sterile PBS or medium)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Seed glioblastoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of 4-FDGal in complete medium to achieve a range of final concentrations (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of 4-FDGal. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Viability Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the untreated control wells (% viability).
-
Plot the % viability against the logarithm of the 4-FDGal concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.
-
Conclusion
4-Deoxy-4-fluoro-D-galactose is far more than a simple sugar analogue. The strategic placement of a single fluorine atom transforms it into a multi-faceted molecular tool. Its well-defined physicochemical properties and established synthetic routes make it an accessible compound for rigorous scientific inquiry. As a metabolic modulator, it provides a clear mechanism for disrupting cancer cell growth by targeting the Leloir pathway. As a scaffold for chemical reporters like 4FGalNAz, it offers unparalleled selectivity for studying protein glycosylation. For researchers and drug developers, 4-FDGal represents a powerful asset for dissecting complex biological processes and designing next-generation targeted therapies.
References
- Conformational analysis. Part 20—conformational analysis of 4‐deoxy‐4‐fluoro‐D‐glucose and 6‐deoxy‐6‐fluoro‐D‐galactose in solution. ResearchGate. [URL: https://www.researchgate.net/publication/244464539_Conformational_analysis_Part_20-conformational_analysis_of_4-deoxy-4-fluoro-D-glucose_and_6-deoxy-6-fluoro-D-galactose_in_solution]
- 4-Deoxy-4-fluoro-D-galactose | 40010-20-6 | MD05334. Biosynth. [URL: https://www.biosynth.com/p/MD05334/40010-20-6-4-deoxy-4-fluoro-d-galactose]
- 4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate Flexibility of O-GlcNAc Transferase. Radboud Repository. [URL: https://repository.ubn.ru.nl/handle/2066/247738]
- Synthesis of 4-deoxy-4-fluoro analogues of 2-acetamido-2-deoxy-D-glucose and 2-acetamido-2-deoxy-D-galactose and their effects on cellular glycosaminoglycan biosynthesis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10940589/]
- Enzymatic synthesis of UDP-(3-deoxy-3-fluoro)-D-galactose and UDP-(2-deoxy-2-fluoro)-D-galactose and substrate activity with UDP-galactopyranose mutase. ResearchGate. [URL: https://www.researchgate.net/publication/11520623_Enzymatic_synthesis_of_UDP-3-deoxy-3-fluoro-D-galactose_and_UDP-2-deoxy-2-fluoro-D-galactose_and_substrate_activity_with_UDP-galactopyranose_mutase]
- Synthesis of fluoro- and seleno-containing d -lactose and d -galactose analogues. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://doi.org/10.1039/D2OB02299K]
- De Novo Enantioselective Synthesis of Hexafluorinated d-Glucose. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.4c01540]
- Targeting the Leloir Pathway with Galactose-Based Antimetabolites in Glioblastoma. MDPI. [URL: https://www.mdpi.com/2072-6694/15/20/4996]
- Synthesis of 4‐Deoxy‐4‐Fluoro‐d‐Sedoheptulose: A Promising New Sugar to Apply the Principle of Metabolic Trapping. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10842245/]
- 4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate Flexibility of O-GlcNAc Transferase. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8691216/]
- Synthesis of 4‐deoxy‐4‐fluoro‐d‐sedoheptulose (4DFS) from methyl 4,6‐O‐benzylidene‐α‐d‐gluco‐pyranoside (1). ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-4-deoxy-4-fluoro-d-sedoheptulose-4DFS-from-methyl-4-6-O-benzylidene-a-d_fig2_373130450]
- 4-Deoxy-4-fluoro-D-galactose. CymitQuimica. [URL: https://www.cymitquimica.com/en/4-deoxy-4-fluoro-d-galactose]
- 4-Deoxy-4-fluoro-D-galactose. PPB Analytical Inc. [URL: https://ppbanalytical.com/product/4-deoxy-4-fluoro-d-galactose/]
- Synthesis of Protected 3-Deoxy-3-fluoro- and 4-Deoxy-4-fluoro-d-galactopyranosides from Levoglucosan. ResearchGate. [URL: https://www.researchgate.
- Fluorinated carbohydrates. IV. 4-deoxy-4-fluoro-D-galactose. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/5562092/]
- Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/cs/d0cs00473k]
- 4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate Flexibility of O-GlcNAc Transferase. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acscentsci.1c01183]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 4-Deoxy-4-fluoro-D-galactose | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. 4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate Flexibility of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Stereoselective Synthesis of 4-Fluoro-D-galactose Derivatives: A Senior Application Scientist's Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Imperative of Fluorine in Glycoscience
In the intricate world of glycobiology and drug discovery, the strategic introduction of fluorine into carbohydrate scaffolds represents a powerful tool for modulating biological activity. The substitution of a hydroxyl group with fluorine, a minimal steric perturbation, can profoundly alter the electronic properties of a molecule. This modification can enhance metabolic stability by blocking enzymatic degradation, improve binding affinity to target proteins through favorable electrostatic interactions, and serve as a sensitive probe for NMR-based structural and functional studies. Among fluorinated carbohydrates, 4-deoxy-4-fluoro-D-galactose (4F-Gal) and its derivatives have emerged as compounds of significant interest, acting as crucial tools to probe and inhibit biological pathways involving galactose metabolism, such as the biosynthesis of glycoproteins and glycolipids.[1][2] This guide provides a comprehensive overview of the key stereoselective strategies for synthesizing these valuable molecules, grounded in mechanistic principles and practical laboratory insights.
Part 1: The Cornerstone of Synthesis: Stereocontrolled Fluorination at C-4
The central challenge in synthesizing 4-fluoro-D-galactose derivatives lies in the precise, stereocontrolled installation of the fluorine atom at the C-4 position. The desired galacto configuration requires an axial orientation of the C-4 substituent on the pyranose ring. The most reliable and widely adopted strategies achieve this through nucleophilic substitution, leveraging precursors with the opposite (gluco) stereochemistry.
The SN2 Pathway: Inversion of Configuration from Glucose Precursors
The most prevalent and predictable method for introducing the C-4 axial fluorine is via a bimolecular nucleophilic substitution (SN2) reaction. This strategy hinges on the principle of inverting the stereochemistry at the C-4 position of a readily available D-glucose precursor, where the C-4 hydroxyl group is equatorial.
The causality behind this approach is straightforward:
-
Activation: The equatorial C-4 hydroxyl group of a protected glucopyranoside is a poor leaving group. It must first be converted into a highly reactive species, typically a sulfonate ester such as a trifluoromethanesulfonate (triflate), mesylate, or tosylate. Triflate is often the activating group of choice due to its exceptional leaving group ability.
-
Nucleophilic Attack: A nucleophilic fluoride source is then introduced. The fluoride anion attacks the electrophilic C-4 carbon from the opposite face of the leaving group, i.e., from the axial direction.
-
Inversion: This concerted attack leads to a complete inversion of stereochemistry at C-4, transforming the equatorial C-O bond of the gluco starting material into the axial C-F bond of the desired galacto product.
Common nucleophilic fluorinating reagents for this transformation are summarized below.
| Reagent | Common Name/Acronym | Key Characteristics & Causality |
| Diethylaminosulfur Trifluoride | DAST | A versatile and widely used reagent. It reacts with the alcohol to form a fluorosulfite intermediate, which then undergoes intramolecular S |
| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor® | A more thermally stable alternative to DAST, offering a better safety profile for larger-scale reactions while operating through a similar mechanism. |
| Tetrabutylammonium Fluoride | TBAF | A common source of "naked" fluoride ions. Its efficacy is highly dependent on the solvent and the complete removal of water, as hydration significantly reduces fluoride nucleophilicity. Often used with sulfonate leaving groups.[3] |
| Potassium Hydrogen Difluoride | KHF | A solid, stable fluoride source often used in conjunction with a phase-transfer catalyst or in high-boiling point solvents like ethylene glycol to achieve the necessary reactivity.[4] |
The choice of protecting groups is paramount to the success of this strategy.[5][6][7] Benzyl (Bn) ethers are frequently employed for the remaining hydroxyls as they are stable under the fluorination conditions and do not participate in the reaction, unlike acyl groups which could lead to side products. A 4,6-O-benzylidene acetal is also a common starting point, which can be reductively opened to selectively expose the C-4 hydroxyl for activation.[8][9]
Caption: Workflow for SN2 fluorination at C-4.
Epoxide Ring-Opening: The Fürst-Plattner Rule in Action
An alternative stereoselective route involves the ring-opening of a 3,4-epoxide precursor with a fluoride nucleophile. The stereochemical outcome of this reaction is governed by the Fürst-Plattner rule, which dictates that nucleophilic opening of epoxides in rigid cyclohexane-like systems proceeds via a transition state that follows a chair conformation, leading to diaxial products.
To synthesize a 4-fluoro-D-galactose derivative, one would typically start with a 3,4-anhydro-D-gulose or a related precursor. The fluoride ion will attack at C-4, forcing the epoxide oxygen to open and form an axial hydroxyl group at C-3. This strategy is elegant but can be limited by the accessibility of the required epoxide starting materials.[4][10]
Caption: Regioselective epoxide opening via a diaxial attack.
Part 2: From Fluorinated Core to Functional Glycosyl Donor
Once the 4-fluoro-galactose scaffold has been synthesized with the correct stereochemistry, it must be converted into a glycosyl donor for use in oligosaccharide assembly. The introduction of the strongly electron-withdrawing fluorine atom at C-4 has a significant deactivating effect on the reactivity of the anomeric center, a critical consideration when planning glycosylation reactions.[11][12]
Common glycosyl donors prepared from 4-fluoro-galactose intermediates include:
-
Glycosyl Halides (Bromides and Fluorides): Classical donors, typically activated by silver or mercury salts. Glycosyl fluorides offer enhanced stability.[13]
-
Thioglycosides: Versatile donors activated by thiophilic promoters (e.g., NIS/TfOH). They are stable and can be used in orthogonal glycosylation strategies.
-
Trichloroacetimidates: Highly reactive donors, activated under mild acidic conditions (e.g., TMSOTf, BF
3·OEt2). They are often favored for their high reactivity, which can help overcome the deactivating effect of the C-4 fluorine.[12]
Part 3: The Art of Stereoselective Glycosylation
The final and often most challenging step is the stereoselective formation of the glycosidic linkage. The stereochemical outcome at the anomeric center (α or β) is dictated primarily by the nature of the protecting group at the C-2 position.[14][15]
Neighboring Group Participation for β-Selectivity
To ensure the formation of a 1,2-trans-glycosidic bond (a β-linkage in the galactose series), a "participating" protecting group is installed at the C-2 position. Acyl groups, such as acetate (Ac) or benzoate (Bz), are the most common choice.
Mechanism: Upon activation of the glycosyl donor, the C-2 acyl group attacks the incipient oxocarbenium ion at the anomeric center, forming a stable cyclic acyloxonium intermediate. The subsequent attack by the acceptor alcohol is sterically directed to the opposite face, resulting exclusively in the β-glycoside. This is a highly reliable and predictable method for achieving β-selectivity.
Non-Participating Groups for α-Selectivity
To favor the formation of the 1,2-cis-glycosidic bond (an α-linkage), "non-participating" protecting groups, such as benzyl (Bn) or other ethers, are used at C-2. In the absence of a participating group, the stereochemical outcome is determined by a complex interplay of factors including the anomeric effect, solvent, temperature, and the reactivity of the donor and acceptor. Often, these conditions are tuned to favor the thermodynamically more stable α-anomer.
Sources
- 1. 4-Deoxy-4-fluoro-D-galactose | 40010-20-6 | MD05334 [biosynth.com]
- 2. Synthesis of 4-deoxy-4-fluoro analogues of 2-acetamido-2-deoxy-D-glucose and 2-acetamido-2-deoxy-D-galactose and their effects on cellular glycosaminoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. researchgate.net [researchgate.net]
- 7. Toegang geblokkeerd / Access Blocked [scholarlypublications.universiteitleiden.nl]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 4‐Deoxy‐4‐Fluoro‐d‐Sedoheptulose: A Promising New Sugar to Apply the Principle of Metabolic Trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Glycosidation using fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Activity of 4-Fluoro-4-deoxy-D-galactopyranose and Its Derivatives
Abstract
The strategic replacement of a hydroxyl group with fluorine in carbohydrates has become a powerful tool in chemical biology, creating molecular probes that can elucidate, and in some cases selectively inhibit, complex biological pathways. 4-Fluoro-4-deoxy-D-galactopyranose (4F-Gal) and its N-acetylated analogue, 4F-GalNAc, are prime examples of this principle. The introduction of a fluorine atom at the C4 position of the pyranose ring sterically locks the sugar in the galacto- configuration, preventing its enzymatic epimerization to the corresponding glucose analogue. This single, strategic modification fundamentally alters the sugar's metabolic fate, transforming it from a simple substrate into a potent biological modulator and a precise chemical reporter. This guide provides an in-depth analysis of the mechanism of action, biological activities, and experimental applications of C4-fluorinated galactose analogues, offering researchers a comprehensive resource for leveraging these tools in drug development and glycosylation research.
Introduction: The Significance of C4-Fluorination
D-galactose is a fundamental monosaccharide that enters cellular metabolism through two primary routes: the Leloir pathway for energy production and the hexosamine biosynthetic pathway (HBP) for the creation of nucleotide sugars used in glycosylation. A key step in these pathways is the interconversion of UDP-galactose (UDP-Gal) and UDP-glucose (UDP-Glc), a reaction catalyzed by UDP-galactose 4'-epimerase (GALE)[1][2]. This enzyme abstracts a hydride from the C4 hydroxyl group, enabling rotation and subsequent reduction to flip the stereochemistry.
By replacing the C4 hydroxyl group with a fluorine atom, this compound (4F-Gal) is rendered inert to the action of GALE. The high electronegativity and strength of the C-F bond make hydride abstraction impossible, effectively "locking" the sugar in its galactose configuration[1]. This blockade is the foundational principle behind the unique biological activities of 4F-Gal and its derivatives, preventing metabolic crossover and allowing for the specific interrogation of galactose-processing pathways.
Metabolic Fate and Divergent Mechanisms of Action
The biological effects of C4-fluorinated galactose are critically dependent on the substituent at the C2 position, which directs the molecule into distinct metabolic pathways, leading to vastly different cellular outcomes.
The N-Acetylated Analogue (4F-GalNAc): A Potent Inhibitor of Glycosylation
The most extensively studied derivative is 4-deoxy-4-fluoro-N-acetyl-D-galactosamine (4F-GalNAc). When introduced to cells in its peracetylated form for enhanced membrane permeability, it enters the hexosamine salvage pathway. Here, it is converted sequentially into 4F-GalNAc-1-phosphate and then UDP-4F-GalNAc.
Crucially, the resulting UDP-4F-GalNAc is a potent feedback inhibitor of glutamine:fructose-6-phosphate amidotransferase (GFAT), the rate-limiting enzyme of the hexosamine biosynthetic pathway[1][3]. By shutting down GFAT, 4F-GalNAc depletes the cell's natural pools of UDP-GlcNAc and UDP-GalNAc, leading to a profound inhibition of glycosaminoglycan (GAG) biosynthesis and a moderate disruption of general protein synthesis[4]. This makes 4F-GalNAc a powerful tool for studying the impact of glycosylation loss, but also renders it cytotoxic at higher concentrations.
Caption: Divergent metabolic fates of 4F-Gal and 4F-GalNAc.
Key Biological Activities and Quantitative Data
The primary application of C4-fluorinated galactose analogues has been in the study and manipulation of glycosylation.
Inhibition of Glycosaminoglycan (GAG) Biosynthesis by 4F-GalNAc
As a potent inhibitor of GFAT, the peracetylated form of 4F-GalNAc dramatically curtails the production of GAGs in hepatocytes. This effect is dose-dependent and significantly more pronounced than with the corresponding fluorinated glucose analogue.
| Compound (at 1.0 mM) | GAG Synthesis ([³H]GlcN incorp.) | GAG Sulfation ([³⁵S]SO₄ incorp.) | Protein Synthesis ([¹⁴C]Leu incorp.) |
| Ac₃-4F-GalNAc | 1% of control | 9% of control | 57% of control |
| Ac₃-4F-GlcNAc | 12% of control | 18% of control | No significant effect |
| Data synthesized from a study on hepatocyte cellular glycosaminoglycan biosynthesis.[4] |
These data underscore the profound and relatively specific inhibitory effect of 4F-GalNAc on the hexosamine biosynthetic pathway, making it a valuable tool for creating cellular models of depleted glycosylation.
Experimental Protocols
The most well-defined use of a C4-fluorinated galactose is the application of 4F-GalNAz as a metabolic reporter for O-GlcNAcylation.
Protocol: Metabolic Labeling and Detection of O-GlcNAc with Ac₃-4F-GalNAz
Causality: This protocol is designed to introduce the 4F-GalNAz sugar into cells, where it is metabolized and incorporated specifically into O-GlcNAc sites by OGT. The azido handle serves as a bio-orthogonal chemical group that does not react with any native cellular components. It can be specifically detected in a second step by "clicking" on a fluorescent alkyne probe, allowing for direct visualization of O-GlcNAcylated proteins.
Methodology:
-
Cell Culture and Labeling:
-
Plate mammalian cells (e.g., CHO or Jurkat) to achieve ~70% confluency on the day of labeling.
-
Prepare a stock solution of Ac₃-4F-GalNAz in DMSO.
-
Treat cells with a final concentration of 50 µM Ac₃-4F-GalNAz. As a positive control, treat a separate set of cells with 50 µM Ac₄-GalNAz. Include a DMSO-only vehicle control.
-
Incubate cells for 16 hours to 3 days. The longer incubation allows for more robust incorporation into proteins with slower turnover rates.[1]
-
-
Cell Lysis and Protein Harvest:
-
Wash cells twice with cold PBS.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
-
Click Chemistry Reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC):
-
To 50 µg of protein lysate, add the following click-chemistry reagents in order:
-
TAMRA-alkyne (fluorescent probe)
-
Tris(2-carboxyethyl)phosphine (TCEP) (reducing agent to keep copper in the Cu(I) state)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (ligand to stabilize Cu(I) and improve reaction efficiency)
-
Copper (II) sulfate (CuSO₄)
-
-
Vortex and allow the reaction to proceed for 1 hour at room temperature.
-
-
Analysis by In-Gel Fluorescence:
-
Add 4x SDS-PAGE loading buffer to the reaction mixture and boil for 5 minutes.
-
Separate proteins on a polyacrylamide gel.
-
Visualize the labeled proteins directly using a fluorescent gel scanner (Excitation/Emission ~555/580 nm for TAMRA). Labeled proteins will appear as fluorescent bands, which should be absent in the DMSO control lane.
-
Caption: Workflow for metabolic labeling with Ac3-4F-GalNAz.
Synthesis and Availability
The synthesis of 4-deoxy-4-fluoro-D-galactose and its derivatives is a non-trivial, multi-step chemical process. Common strategies involve starting from protected monosaccharides like levoglucosan or N-acetyl-D-glucosamine.[5][6] Key steps typically include protecting group manipulations to isolate the C4 hydroxyl, activation of this hydroxyl group (e.g., as a triflate or tosylate), and subsequent nucleophilic displacement with a fluoride source, which proceeds with an inversion of stereochemistry to yield the galacto configuration from a gluco precursor.[5][6] These compounds are commercially available from specialized chemical suppliers.
Conclusion and Future Directions
This compound serves as a foundational scaffold for a family of powerful chemical biology tools. The simple act of C4-fluorination instills a resistance to epimerization that allows for the precise dissection of galactose metabolic pathways.
-
As 4F-GalNAc , it is a potent and valuable inhibitor for studying the consequences of abrogated GAG synthesis and HBP flux.
-
As 4F-GalNAz , it is a uniquely selective and non-perturbative reporter for visualizing and identifying intracellular O-GlcNAcylated proteins.
-
As 4F-Gal , its potential as a specific probe for galactokinases, mutases, and transferases is still being explored.
Future research should focus on elucidating the complete metabolic fate of the parent 4F-Gal in mammalian systems to determine if it can be metabolically trapped for applications in imaging, akin to [¹⁸F]FDG in positron emission tomography.[7] Furthermore, expanding the library of C4-fluorinated galactose analogues could yield novel, selective inhibitors for specific galactosyltransferases, providing new avenues for therapeutic intervention in diseases characterized by aberrant glycosylation, such as cancer.
References
-
(Carbohydrate Research, 2000).
-
(ACS Chemical Biology, 2022).
-
(National Institutes of Health, 2022).
-
(Radboud Repository, 2021).
-
(National Institutes of Health).
-
(ResearchGate, 2017).
-
(ResearchGate, 2017).
-
(National Institutes of Health, 2023).
-
(ResearchGate, 2000).
-
(PubMed, 1971).
-
(PubMed, 2000).
-
(PubMed, 2001).
Sources
- 1. 4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate Flexibility of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mediators of galactose sensitivity in UDP-galactose 4'-epimerase-impaired mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 4-deoxy-4-fluoro analogues of 2-acetamido-2-deoxy-D-glucose and 2-acetamido-2-deoxy-D-galactose and their effects on cellular glycosaminoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00099B [pubs.rsc.org]
- 7. Synthesis of 4‐Deoxy‐4‐Fluoro‐d‐Sedoheptulose: A Promising New Sugar to Apply the Principle of Metabolic Trapping - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹⁹F NMR Characterization of 4-fluoro-4-deoxy-D-galactopyranose
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The strategic incorporation of fluorine into carbohydrates offers a powerful tool for modulating their biological activity and for probing complex biological systems. 4-fluoro-4-deoxy-D-galactopyranose, a fluorinated analogue of D-galactose, is of significant interest in drug discovery and chemical biology. Nuclear Magnetic Resonance (NMR) spectroscopy is the quintessential technique for the structural elucidation and conformational analysis of such fluorinated sugars. This comprehensive guide provides an in-depth exploration of the ¹H and ¹⁹F NMR characterization of this compound, detailing the underlying principles, experimental protocols, and data interpretation. We delve into the nuances of chemical shifts, coupling constants, and conformational equilibria, offering field-proven insights to empower researchers in their own investigations of fluorinated carbohydrates.
Introduction: The Significance of Fluorinated Carbohydrates in Biomedical Research
Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—make it a valuable element in medicinal chemistry. When introduced into carbohydrates, fluorine can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to protein targets.[1] This has led to the development of fluorinated carbohydrates as therapeutic agents, diagnostic probes, and tools to study carbohydrate-protein interactions.[2][3]
This compound (4F-Gal) is a compelling example. By replacing the hydroxyl group at the C4 position with fluorine, the stereochemistry is locked, preventing epimerization to the corresponding glucose analogue.[1] This modification can influence how the sugar is recognized and processed by enzymes and receptors, making it a valuable probe for studying galactose metabolism and galectin binding.
NMR spectroscopy, with its ability to provide detailed atomic-level structural and dynamic information, is indispensable for characterizing these modified sugars. The presence of the ¹⁹F nucleus, a spin-½ nuclide with 100% natural abundance and high gyromagnetic ratio, offers a sensitive and specific NMR handle with a wide chemical shift range, minimizing signal overlap that can be problematic in ¹H NMR of carbohydrates.[2][3]
Foundational Principles of ¹H and ¹⁹F NMR for Fluorinated Carbohydrates
A thorough understanding of the NMR properties of 4F-Gal requires an appreciation of several key principles:
-
Chemical Shift (δ): The chemical shift of a nucleus is determined by its local electronic environment. In carbohydrates, the chemical shifts of ring protons are sensitive to the orientation of neighboring substituents (axial vs. equatorial). The anomeric proton (H-1) typically resonates downfield from the other ring protons. For ¹⁹F, the chemical shift is highly sensitive to the local electronic environment, making it an excellent probe of subtle conformational changes.
-
Scalar Coupling (J-coupling): Spin-spin coupling between neighboring nuclei provides crucial information about dihedral angles and, therefore, the conformation of the pyranose ring.
-
³JHH (Vicinal Proton-Proton Coupling): The magnitude of the coupling constant between two protons on adjacent carbons is described by the Karplus equation, which relates ³JHH to the dihedral angle between the two C-H bonds. This is fundamental to determining the chair conformation of the pyranose ring.
-
¹H-¹⁹F Coupling (JHF): Coupling between protons and fluorine nuclei can occur over multiple bonds. The magnitude of these couplings is also dependent on the dihedral angle, providing valuable conformational constraints.
-
-
Anomerism and Tautomerism: In solution, reducing sugars like 4F-Gal exist as an equilibrium mixture of α and β anomers, and to a lesser extent, furanose and open-chain forms. These different forms will give rise to distinct sets of signals in the NMR spectrum.[4]
Synthesis of this compound
A practical and efficient synthesis of 4-deoxy-4-fluoro-D-galactopyranose has been developed, making this important compound accessible for biological studies. A common strategy involves starting from the readily available and inexpensive levoglucosan. This approach allows for excellent regio- and stereocontrol with a minimal number of protection and deprotection steps. Key steps in a representative synthesis include selective tosylation at the 4-position, followed by nucleophilic displacement with fluoride.[5]
Caption: A recommended experimental workflow for the comprehensive NMR characterization of this compound.
Conclusion: A Powerful Analytical Approach
The ¹H and ¹⁹F NMR characterization of this compound provides a wealth of information crucial for its application in drug development and chemical biology. By combining 1D and 2D NMR techniques, researchers can unambiguously assign the proton and fluorine signals for both anomers, determine their relative populations, and elucidate the predominant conformation in solution. The insights gained from such detailed NMR analysis are fundamental to understanding the structure-activity relationships of this and other fluorinated carbohydrates, ultimately accelerating the discovery of new therapeutic and diagnostic agents.
References
-
Ribeiro, J. P., et al. (2020). Fluorinated Carbohydrates as Lectin Ligands: Simultaneous Screening of a Monosaccharide Library and Chemical Mapping by 19F NMR Spectroscopy. The Journal of Organic Chemistry, 85(24), 16394–16406. [Link]
-
Giguere, D., et al. (2017). Synthesis of Protected 3-Deoxy-3-fluoro- and 4-Deoxy-4-fluoro-d-galactopyranosides from Levoglucosan. Request PDF. [Link]
-
Gabius, H. J., et al. (2015). Fluorinated Carbohydrates as Lectin Ligands: 19F-Based Direct STD Monitoring for Detection of Anomeric Selectivity. PMC. [Link]
-
Cierpicki, T., & Bush, C. A. (2000). NMR spectra of fluorinated carbohydrates. Carbohydrate Research, 327(1-2), 185-218. [Link]
-
Hall, L. D., & Manville, J. F. (1969). Studies of specifically fluorinated carbohydrates. Part I. Nuclear magnetic resonance studies of hexopyranosyl fluoride. Canadian Journal of Chemistry, 47(1), 1-18. [Link]
-
Martin-Pastor, M., & Bush, C. A. (1999). Anomerisation of fluorinated sugars by mutarotase studied by 19F NMR two-dimensional exchange spectroscopy. ePrints Soton. [Link]
-
Pratt, M. R., et al. (2021). 4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate. Radboud Repository. [Link]
-
Bubb, W. A. (2003). NMR spectroscopy in the study of carbohydrates: characterizing the structural complexity. Concepts in Magnetic Resonance, 19A(1), 1-19. [Link]
-
Gerig, J. T. (2002). Fluorine NMR. Encyclopedia of Nuclear Magnetic Resonance. [Link]
Sources
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Fluorinated Carbohydrates as Lectin Ligands: Simultaneous Screening of a Monosaccharide Library and Chemical Mapping by 19F NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated Carbohydrates as Lectin Ligands: 19F-Based Direct STD Monitoring for Detection of Anomeric Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR spectra of fluorinated carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Crystal Structure Analysis of 4-deoxy-4-fluoro-galactose: From Synthesis to Structural Elucidation
This guide provides a comprehensive overview of the theoretical and practical considerations for determining the crystal structure of 4-deoxy-4-fluoro-galactose. Tailored for researchers, scientists, and professionals in drug development, this document navigates the complexities of synthesizing, crystallizing, and analyzing this fluorinated monosaccharide. The insights provided herein are grounded in established crystallographic principles and draw from extensive experience in the structural analysis of small molecules.
Introduction: The Significance of Fluorinated Carbohydrates
4-deoxy-4-fluoro-galactose is a derivative of the natural sugar galactose, where a hydroxyl group at the C4 position is replaced by a fluorine atom. This seemingly subtle modification can dramatically alter the molecule's biological properties. Fluorine's high electronegativity and small size can influence the sugar's conformation, hydrogen bonding capabilities, and metabolic stability.[1][2] These altered characteristics make fluorinated carbohydrates like 4-deoxy-4-fluoro-galactose valuable tools in chemical biology and drug discovery, acting as metabolic probes or inhibitors of specific enzymes.[2][3] A precise understanding of its three-dimensional structure is paramount to elucidating its mechanism of action and for the rational design of novel therapeutics.
Synthesis of 4-deoxy-4-fluoro-galactose
The journey to a crystal structure begins with the synthesis of the target compound. A common strategy for introducing fluorine at the C4 position of galactose involves the nucleophilic displacement of a suitable leaving group.[4][5] A plausible synthetic route, adapted from established protocols for similar fluorinated sugars, is outlined below. The causality behind these steps lies in the strategic protection and deprotection of hydroxyl groups to ensure regioselective fluorination.
Experimental Protocol: Synthesis
-
Protection of Galactose: Commercially available D-galactose is first protected to prevent unwanted side reactions. This can be achieved by forming an acetal, for instance, by reacting it with acetone in the presence of an acid catalyst to yield 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose.
-
Activation of the C4 Hydroxyl Group: The remaining free hydroxyl group at C6 is protected, for example, with a trityl group. The isopropylidene group at the 3,4-position is then selectively removed under mild acidic conditions. The exposed hydroxyl groups at C3 and C4 can then be selectively protected, leaving the C4 hydroxyl available for activation. A common method is to convert the C4 hydroxyl into a good leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like pyridine.
-
Nucleophilic Fluorination: The activated C4 position is then subjected to nucleophilic substitution with a fluoride source, such as tetrabutylammonium fluoride (TBAF).[4] This reaction typically proceeds with an inversion of stereochemistry (SN2 mechanism), yielding the desired 4-deoxy-4-fluoro derivative with the galacto configuration.
-
Deprotection: Finally, all protecting groups are removed under appropriate conditions (e.g., acid hydrolysis for acetals and hydrogenolysis for benzyl ethers if used) to yield pure 4-deoxy-4-fluoro-galactose.
-
Purification: The final product is purified using chromatographic techniques, such as silica gel column chromatography or high-performance liquid chromatography (HPLC), to ensure the high purity required for crystallization.
Caption: Synthetic workflow for 4-deoxy-4-fluoro-galactose.
Crystallization: The Art of Inducing Order
Crystallizing small, flexible molecules like monosaccharides can be challenging.[6] Their high solubility in polar solvents and the presence of multiple hydroxyl groups that can form numerous hydrogen bonds can hinder the formation of a well-ordered crystal lattice.[7]
Strategies for Crystallization
-
Solvent Selection: The choice of solvent is critical. A solvent system where the compound is sparingly soluble is ideal. For sugars, this often involves a binary solvent system, such as ethanol/water, methanol/diethyl ether, or acetone/water. The goal is to find a balance where the molecule is soluble enough to be in solution but will precipitate out in an ordered manner as the solvent composition changes or evaporates.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. This is often a good starting point due to its simplicity.[8]
-
Vapor Diffusion: This technique involves placing a concentrated drop of the compound's solution on a coverslip, which is then inverted over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The vapor from the reservoir slowly diffuses into the drop, gradually decreasing the solubility of the compound and promoting crystallization. This method allows for finer control over the rate of crystallization.
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility at lower temperatures can induce crystallization.
-
Experimental Protocol: Crystallization Screening
-
Prepare a Concentrated Stock Solution: Dissolve a small amount of highly pure 4-deoxy-4-fluoro-galactose in a suitable solvent (e.g., water or methanol).
-
Set up Crystallization Trials: Use a multi-well crystallization plate to screen a variety of conditions simultaneously.
-
Slow Evaporation: Dispense small aliquots of the stock solution into the wells and add different co-solvents. Seal the plate loosely to allow for slow evaporation.
-
Vapor Diffusion (Hanging Drop): Place a small drop of the stock solution mixed with a precipitant solution on a coverslip and invert it over a larger reservoir of the precipitant.
-
-
Incubation: Store the crystallization trials in a vibration-free environment at a constant temperature (e.g., 4°C or room temperature).
-
Monitoring: Regularly inspect the trials under a microscope for the formation of single crystals. This may take several days to weeks.
X-ray Diffraction Data Collection
Once a suitable single crystal (typically >0.1 mm in all dimensions) is obtained, the next step is to collect X-ray diffraction data.[9]
Workflow for Data Collection
Caption: Workflow for X-ray diffraction data collection.
Experimental Protocol: Data Collection
-
Crystal Mounting: A single crystal is carefully selected and mounted on a cryoloop. A cryoprotectant (e.g., paratone-N oil) may be used to prevent ice formation during cooling.
-
Cryo-cooling: The mounted crystal is flash-cooled in a stream of liquid nitrogen (around 100 K). This minimizes radiation damage from the X-ray beam and reduces thermal vibrations of the atoms, leading to higher quality diffraction data.[10]
-
Data Collection: The crystal is placed in a modern single-crystal X-ray diffractometer equipped with a focused beam of monochromatic X-rays (e.g., from a copper or molybdenum source) and a sensitive detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected.[6]
Structure Solution and Refinement
The collected diffraction images are then processed to determine the three-dimensional arrangement of atoms in the crystal.
Computational Workflow
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.[11]
-
Structure Solution: For small molecules like 4-deoxy-4-fluoro-galactose, the phase problem is typically solved using direct methods.[10] These methods use statistical relationships between the intensities of the reflections to estimate the initial phases.
-
Model Building and Refinement: An initial atomic model is built into the calculated electron density map. This model is then refined using a least-squares minimization process to improve the agreement between the observed diffraction data and the data calculated from the model.[10][12][13] This involves adjusting atomic positions, displacement parameters (which model thermal motion), and occupancies. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Analysis of the Crystal Structure of 4-deoxy-4-fluoro-galactose
A successful structure determination will provide a wealth of information at the atomic level.
Key Structural Features to Analyze
-
Pyranose Ring Conformation: The analysis will reveal the preferred conformation of the six-membered pyranose ring, which is typically a chair conformation (4C1 or 1C4). The presence of the fluorine atom may introduce slight distortions to the ideal chair geometry.[1]
-
Intra- and Intermolecular Interactions: The crystal packing will be determined by a network of hydrogen bonds involving the hydroxyl groups and the ring oxygen. The fluorine atom, being a weak hydrogen bond acceptor, may also participate in C-H···F interactions. Analyzing these interactions is crucial for understanding the crystal's stability.
-
Anomeric Configuration: The structure will unambiguously determine the anomeric configuration (α or β) of the crystallized form.
Quantitative Data Summary
| Parameter | Expected Value/Range | Significance |
| Space Group | To be determined | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined | Defines the size and shape of the repeating unit. |
| Resolution (Å) | < 1.0 Å | A measure of the level of detail in the electron density map. |
| R-factor (R1) | < 0.05 | A measure of the agreement between the model and the data. |
| Goodness-of-Fit (GoF) | ~1.0 | Indicates a good refinement. |
| C-F Bond Length (Å) | ~1.38 - 1.41 | Confirms the presence and location of the fluorine atom. |
Conclusion
The determination of the crystal structure of 4-deoxy-4-fluoro-galactose is a multi-step process that requires expertise in organic synthesis, crystallization, and X-ray crystallography. This guide has outlined a robust and scientifically sound workflow to achieve this goal. The resulting atomic-resolution structure will provide invaluable insights for researchers in medicinal chemistry and chemical biology, paving the way for the development of new molecular probes and therapeutic agents.
References
- Mathematical Crystallography Class Notes. (n.d.). [Source URL not available]
-
Small Molecule X-Ray Crystallography, Theory and Workflow. (2010, March 2). CoLab.[Link]
-
Small Molecule X-Ray Crystallography, Theory and Workflow. (2025, December 11). ResearchGate.[Link]
-
X-ray Crystallography. (n.d.). Creative BioMart.[Link]
-
Synthesis of Protected 3-Deoxy-3-fluoro- and 4-Deoxy-4-fluoro-d-galactopyranosides from Levoglucosan. (2017, April 8). ResearchGate.[Link]
-
X-ray crystallography. (n.d.). Wikipedia.[Link]
- Process for the crystallization of glucose,fructose,or mixture of glucose and fructose. (n.d.).
-
Structure refinement. (n.d.). MIT OpenCourseWare.[Link]
-
x Ray crystallography. (n.d.). PubMed Central.[Link]
-
Liquid crystals based on fluorinated carbohydrates. (n.d.). PubMed.[Link]
- Crystallization method of monohydrate glucose. (n.d.).
-
Refining X-ray Crystal Structures. (2019, July 24). The Royal Society of Chemistry.[Link]
-
Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives. (2020, June 10). RSC Publishing.[Link]
- Guide for crystallization. (n.d.). [Source URL not available]
-
A beginner's guide to X-ray data processing. (2021, May 28). Portland Press.[Link]
-
Crystal structure of rare sugars. (2024, December 2). Glycoforum.[Link]
-
Synthesis of Specifically Fluorinated Methyl β-Glycosides of (1→6)-β-D-Galactooligosaccharides II. Methyl 4-Deoxy-4-fluoro-6-O-(β-D-galactopyranosyl)-β-D-galactopyranoside. (2025, August 9). ResearchGate.[Link]
-
Sugar - Crystallization, Refining, Sweetener. (2026, January 8). Britannica.[Link]
-
Synthesis of fluoro- and seleno-containing d -lactose and d -galactose analogues. (2023, February 27). Organic & Biomolecular Chemistry.[Link]
-
Synthesis of the 4-Deoxy-2-Deutero-4-Fluoro Analog of Methyl O-β-D-Galactopyranosyl-(1→6)-β-D-Galactopyranoside. (2008, March 7). ResearchGate.[Link]
-
Drug Discovery Based on Fluorine-Containing Glycomimetics. (2023, September 15). PubMed Central.[Link]
-
Effect of Noncanonical Amino Acids on Protein–Carbohydrate Interactions: Structure, Dynamics, and Carbohydrate Affinity of a Lectin Engineered with Fluorinated Tryptophan Analogs. (n.d.). NIH.[Link]
-
Synthesis of 4‐Deoxy‐4‐Fluoro‐d‐Sedoheptulose: A Promising New Sugar to Apply the Principle of Metabolic Trapping. (n.d.). PubMed Central.[Link]
-
The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. (2022, May 25). ACS Publications.[Link]
Sources
- 1. Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00099B [pubs.rsc.org]
- 2. Drug Discovery Based on Fluorine-Containing Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 4‐Deoxy‐4‐Fluoro‐d‐Sedoheptulose: A Promising New Sugar to Apply the Principle of Metabolic Trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of fluoro- and seleno-containing d -lactose and d -galactose analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02299K [pubs.rsc.org]
- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 7. Crystal structure of rare sugars [glycoforum.gr.jp]
- 8. unifr.ch [unifr.ch]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. fiveable.me [fiveable.me]
- 11. portlandpress.com [portlandpress.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. books.rsc.org [books.rsc.org]
An In-depth Technical Guide to the Metabolic Fate of 4-Fluoro-4-deoxy-D-galactopyranose
Preamble: The Strategic Role of Fluorinated Carbohydrates
In the intricate landscape of cellular metabolism, monosaccharides are not merely fuel sources but are central to a vast network of signaling and biosynthetic pathways. The strategic replacement of a hydroxyl group with a fluorine atom, a bioisostere, creates powerful molecular probes. This substitution often preserves the carbohydrate's ability to be recognized by cellular transporters and enzymes while potentially arresting its metabolic journey at a specific step. 4-Fluoro-4-deoxy-D-galactopyranose (4-F-Gal or 4DFG) is a quintessential example of such a molecule. This guide provides a comprehensive exploration of the metabolic fate of 4-F-Gal, detailing its journey from cellular uptake to its ultimate impact on metabolic pathways, and outlines the state-of-the-art methodologies used to investigate these processes.
Cellular Entry: Crossing the Plasma Membrane
The journey of 4-F-Gal begins at the cell surface. Like its parent molecule, D-galactose, 4-F-Gal requires protein transporters to cross the lipid bilayer. Its structural similarity allows it to be recognized and transported by members of the glucose transporter (GLUT) family.
Key Insights on Transport:
-
Transporter Specificity: Studies have demonstrated that 4-F-Gal is an effective substrate for specific GLUT isoforms, notably GLUT3 and GLUT14.[1] This is particularly relevant in pathologies like glioblastoma (GBM), where the upregulation of these transporters provides a preferential gateway for 4-F-Gal into cancer cells.[1]
-
Sodium-Glucose Cotransporters (SGLTs): While GLUTs are the primary route, the potential for transport via SGLTs, which are known to transport galactose, should also be considered, particularly in tissues like the intestine and kidney. The related molecule, 4-[18F]-Fluoro-4-deoxy-d-glucose, has been shown to be a substrate for both GLUTs and SGLTs.[2][3]
The efficiency of this initial transport step is a critical determinant of the molecule's subsequent intracellular concentration and metabolic impact.
Intracellular Metabolism: Hijacking the Leloir Pathway
Once inside the cell, D-galactose is catabolized through the highly conserved Leloir pathway to enter glycolysis.[4][5] 4-F-Gal enters this same pathway, but its fluorinated C4 position dictates a dramatically different outcome.
The canonical Leloir pathway proceeds in three main steps:
-
Phosphorylation: Galactokinase (GALK) phosphorylates α-D-galactose at the C1 position, consuming one molecule of ATP to produce galactose-1-phosphate.[6][7]
-
UDP-Sugar Formation: Galactose-1-phosphate uridylyltransferase (GALT) transfers a UMP moiety from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.[4]
-
Epimerization: UDP-galactose-4-epimerase (GALE) interconverts UDP-galactose and UDP-glucose by catalyzing an inversion of stereochemistry at the C4 position.[4]
The Metabolic Fate of 4-F-Gal: 4-F-Gal is processed by the first two enzymes of the Leloir pathway but creates a metabolic roadblock at the third step.
-
Step 1 & 2 (Phosphorylation & Uridylylation): 4-F-Gal is successfully phosphorylated by GALK to form 4-deoxy-4-fluoro-galactose-1-phosphate (4-F-Gal-1-P). Subsequently, GALT converts 4-F-Gal-1-P into UDP-4-deoxy-4-fluorogalactose (UDP-4-F-Gal).[1] This demonstrates that the fluorine at C4 does not impede recognition by the initial enzymes in the pathway.
-
Step 3 (Metabolic Arrest): The critical event occurs at the GALE-catalyzed step. GALE's mechanism requires the presence of a hydroxyl group at the C4 position to carry out the epimerization to UDP-glucose. The chemically stable carbon-fluorine bond at this position in UDP-4-F-Gal cannot be processed. This results in two major consequences:
-
Metabolic Trapping: The resulting metabolite, UDP-4-F-Gal, accumulates within the cell. This principle is fundamental to its application in medical imaging.[8][9]
-
Enzyme Inhibition: UDP-4-F-Gal acts as a potent inhibitor of GALE.[1] This inhibition disrupts the cell's ability to process endogenous galactose and regenerate UDP-glucose, a critical precursor for glycogen synthesis and glycosylation reactions. Furthermore, UDP-4-F-Gal has also been shown to inhibit UDP-Glucose 6-dehydrogenase (UGDH), further disrupting glycan synthesis.[1]
-
The following diagram illustrates the divergent fates of D-galactose and 4-F-Gal in the Leloir pathway.
Figure 1: Divergent metabolic fates of D-Galactose and 4-F-Galactose.
Downstream Consequences and Applications
The inhibition of GALE and the accumulation of UDP-4-F-Gal have profound biological effects, which researchers can leverage for both therapeutic and diagnostic purposes.
Antimetabolite Activity in Oncology
In cancer cells that rely on galactose metabolism, such as certain types of glioblastoma, the disruption of the Leloir pathway is cytotoxic.[1] By inhibiting GALE and UGDH, 4-F-Gal depletes the pool of essential UDP-sugars required for the synthesis of glycoproteins and other glycoconjugates vital for cell survival, proliferation, and signaling.[1] This makes 4-F-Gal a promising candidate for targeted chemotherapy, exploiting the specific metabolic phenotype of certain tumors.[1]
Molecular Imaging with Positron Emission Tomography (PET)
The principle of "metabolic trapping" is the cornerstone of PET imaging with radiolabeled glucose ([18F]FDG), the most widely used clinical radiotracer.[2][3] Similarly, by labeling 4-F-Gal with fluorine-18 ([18F]4-F-Gal), its intracellular accumulation as [18F]UDP-4-F-Gal can be visualized and quantified using PET. This allows for the non-invasive imaging of tissues with high galactose uptake and metabolism. Potential applications include:
-
Oncology: Identifying and staging tumors that exhibit a high rate of galactose metabolism.[10][11]
-
Liver Function: Assessing regional metabolic function in the liver, the primary site of galactose metabolism.[5] The related tracer [18F]FDGal has been investigated for this purpose.[2][12]
Experimental Protocols for Investigating Metabolic Fate
A thorough investigation of 4-F-Gal's metabolism requires a multi-faceted approach combining cell-based assays, analytical chemistry, and in vivo studies. The protocols described below are designed to be self-validating systems, incorporating necessary controls to ensure data integrity.
Protocol: Cellular Uptake Assay
Objective: To quantify the rate of 4-F-Gal transport into cultured cells.
Rationale: This assay directly measures the first step of the metabolic pathway. Using a radiolabeled tracer provides high sensitivity. A competition control with excess unlabeled galactose is critical to demonstrate the specificity of the transport process.
Methodology:
-
Cell Culture: Plate cells of interest (e.g., U87 glioblastoma cells) in 24-well plates and grow to ~90% confluency.
-
Preparation: Aspirate growth medium. Wash cells twice with 1 mL of warm Krebs-Ringer-HEPES (KRH) buffer.
-
Initiate Uptake: Add 0.5 mL of KRH buffer containing [18F]4-F-Gal (e.g., 1 µCi/mL). For competition wells, also add a high concentration of unlabeled D-galactose (e.g., 50 mM).
-
Incubation: Incubate the plate at 37°C for various time points (e.g., 1, 5, 15, 30, 60 minutes).
-
Terminate Uptake: To stop the transport, rapidly aspirate the radioactive buffer and wash the cells three times with 1 mL of ice-cold PBS. This step is crucial to remove extracellular tracer without allowing intracellular tracer to leak out.
-
Cell Lysis: Add 0.5 mL of 0.1 M NaOH to each well to lyse the cells.
-
Quantification:
-
Transfer the lysate to a gamma counter tube and measure the radioactivity.
-
Use a small aliquot of the lysate for a protein quantification assay (e.g., BCA assay) to normalize the radioactivity to the amount of cellular protein.
-
-
Data Analysis: Express the results as counts per minute (CPM) per milligram of protein. Plot uptake over time to determine the transport kinetics.
Protocol: In Vivo Biodistribution Study
Objective: To determine the organ-level distribution and clearance of [18F]4-F-Gal in an animal model.
Rationale: This study provides a macroscopic view of the tracer's fate, revealing sites of uptake, metabolism, and excretion. It is essential for evaluating the potential of [18F]4-F-Gal as a PET imaging agent and for dosimetry calculations.[13]
Methodology:
-
Animal Model: Use appropriate animal models, such as mice bearing tumor xenografts.[14][15]
-
Tracer Administration: Inject a known quantity (e.g., 100 µCi) of [18F]4-F-Gal intravenously via the tail vein. Record the exact injected dose for later calculations.
-
Time Points: Euthanize cohorts of animals (n=4-5 per group) at various time points post-injection (e.g., 5, 30, 60, 120 minutes).
-
Organ Harvesting: Immediately following euthanasia, dissect key organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, brain, tumor).
-
Measurement:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Include standards prepared from a dilution of the injectate to calibrate the counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
%ID/g = (Tissue CPM / Tissue Weight (g)) / (Total Injected CPM) * 100
-
Present the data in tables and bar charts to compare uptake across different organs and time points.
-
The following diagram outlines the workflow for this type of in vivo study.
Figure 2: Standardized workflow for preclinical PET imaging and biodistribution.
Quantitative Data Summary
The following table summarizes the key enzymatic steps in galactose metabolism and the impact of C4 fluorination.
| Enzyme | Endogenous Substrate | Product | 4-F-Gal Analog Substrate | Product/Effect | Reference |
| Galactokinase (GALK) | D-Galactose | Galactose-1-Phosphate | 4-F-Galactose | 4-F-Gal-1-Phosphate | [1] |
| GALT | Galactose-1-Phosphate | UDP-Galactose | 4-F-Gal-1-Phosphate | UDP-4-F-Galactose | [1] |
| GALE | UDP-Galactose | UDP-Glucose | UDP-4-F-Galactose | No Reaction. Potent inhibition of the enzyme. | [1] |
Conclusion and Future Directions
This compound is a strategically designed molecular probe that enters the Leloir pathway of galactose metabolism, where it is converted to UDP-4-F-Gal. At this stage, the fluorine atom at the C4 position arrests further metabolism, leading to the accumulation of the UDP-sugar derivative and potent inhibition of the key enzyme GALE. This mechanism of action underpins its dual potential as a targeted antimetabolite for cancers with high galactose flux and as a PET imaging agent for non-invasively assessing galactose metabolism in vivo.
Future research should focus on clinical translation, including comprehensive toxicology studies, optimization of [18F]4-F-Gal synthesis for human use, and clinical trials to validate its efficacy as both a diagnostic and therapeutic agent in glioblastoma and other relevant diseases.
References
-
Synthesis of 4-deoxy-4-fluoro analogues of 2-acetamido-2-deoxy-D-glucose and 2-acetamido-2-deoxy-D-galactose and their effects on cellular glycosaminoglycan biosynthesis. Carbohydrate Research. [Link]
-
Fluorinated carbohydrates for 18F-positron emission tomography (PET). Organic & Biomolecular Chemistry. [Link]
-
Fluorinated carbohydrates for 18F-positron emission tomography (PET). Semantic Scholar. [Link]
-
Targeting the Leloir Pathway with Galactose-Based Antimetabolites in Glioblastoma. Cancers. [Link]
-
4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate Flexibility of O-GlcNAc Transferase. ACS Chemical Biology. [Link]
-
4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrat. Radboud Repository. [Link]
-
Fluorinated carbohydrates. IV. 4-deoxy-4-fluoro-D-galactose. Carbohydrate Research. [Link]
-
4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate Flexibility of O-GlcNAc Transferase. ACS Publications. [Link]
-
Synthesis of 4‐Deoxy‐4‐Fluoro‐d‐Sedoheptulose: A Promising New Sugar to Apply the Principle of Metabolic Trapping. Chemistry – A European Journal. [Link]
-
Leloir pathway. Wikipedia. [Link]
-
Synthesis of 4‐Deoxy‐4‐Fluoro‐d‐Sedoheptulose: A Promising New Sugar to Apply the Principle of Metabolic Trapping. Chemistry – A European Journal. [Link]
-
Enzymatic glycosylation involving fluorinated carbohydrates. ePrints Soton. [Link]
-
Synthesis of fluoro- and seleno-containing d-lactose and d-galactose analogues. Organic & Biomolecular Chemistry. [Link]
-
Galactose as Broad Ligand for Multiple Tumor Imaging and Therapy. Journal of Cancer. [Link]
-
Safety evaluation of 2′-deoxy-2′-fluoro nucleotides in GalNAc-siRNA conjugates. Nucleic Acid Therapeutics. [Link]
-
Pathway of galactose metabolism (simplified). ResearchGate. [Link]
-
Enzymatic synthesis of UDP-(3-deoxy-3-fluoro)-D-galactose and UDP-(2-deoxy-2-fluoro)-D-galactose and substrate activity with UDP-galactopyranose mutase. ResearchGate. [Link]
-
The Evolution of the GALactose Utilization Pathway in Budding Yeasts. PLoS Genetics. [Link]
-
[18F]4-Fluoro-4-deoxyfructose for Tracing of Fructose Metabolism. ResearchGate. [Link]
-
Galactose Metabolism: Enzymes, Steps, Pathways, Uses. Microbe Notes. [Link]
-
Activation of Gal4p by galactose-dependent interaction of galactokinase and Gal80p. Science. [Link]
-
Galactokinase (IPR000705). InterPro. [Link]
-
2-[(18)F]fluoro-2-deoxy-D-galactose PET/CT of hepatocellular carcinoma is not improved by co-administration of galactose. Nuclear Medicine and Biology. [Link]
-
Biodistribution of a 153 Gd-folate dendrimer, generation = 4, in mice with folate-receptor positive and negative ovarian tumor xenografts. Magnetic Resonance in Medicine. [Link]
-
Galactokinase: structure, function and role in type II galactosemia. Cellular and Molecular Life Sciences. [Link]
-
Biodistribution and Bioimaging Studies of Hybrid Paclitaxel Nanocrystals: Lessons Learned of the EPR Effect and Image-Guided Drug Delivery. Pharmaceutical Research. [Link]
-
Substrate induction of galactokinase in cultured fibroblasts from subjects heterozygous and homozygous for galactokinase deficiency. Archives of Disease in Childhood. [Link]
-
Biodistribution and Pharmacokinetics of EGFR-Targeted Thiolated Gelatin Nanoparticles Following Systemic Administration in Pancreatic Tumor-Bearing Mice. Pharmaceutical Research. [Link]
-
4-Deoxy-4-fluoro-β-d-glucopyranose. Acta Crystallographica Section E. [Link]
-
Characteristics of Physiological 18F-Fluoro-2-Deoxy-D-Glucose Uptake and Comparison Between Cats and Dogs With Positron Emission Tomography. Frontiers in Veterinary Science. [Link]
-
Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles. Biomaterials. [Link]
-
Enzymatic synthesis of UDP-(3-deoxy-3-fluoro)-D-galactose and UDP-(2-deoxy-2-fluoro)-D-galactose and substrate activity with UDP-galactopyranose mutase. Carbohydrate Research. [Link]
-
Galectins in Cancer and the Microenvironment: Functional Roles, Therapeutic Developments, and Perspectives. Cancers. [Link]
-
Fluoro-deoxy-glucose positron emission tomography/computed tomography in lymphoma: A pictorial essay. Indian Journal of Nuclear Medicine. [Link]
-
FDA approves “glowing tumor” imaging drug to better identify ovarian cancer cells using approach pioneered by surgeons at the University of Pennsylvania. EurekAlert!. [Link]
-
Yeast galactokinase in closed conformation can switch between catalytic and signal transducer states. bioRxiv. [Link]
-
Extracellular Galectin 4 Drives Immune Evasion and Promotes T-cell Apoptosis in Pancreatic Cancer. Cancer Immunology Research. [Link]
-
Galactose as Broad Ligand for Multiple Tumor Imaging and Therapy. ResearchGate. [Link]
-
6-Deoxy-6-[18F]fluoro-D-fructose. Molecular Imaging and Contrast Agent Database (MICAD). [Link]
Sources
- 1. Targeting the Leloir Pathway with Galactose-Based Antimetabolites in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated carbohydrates for 18F-positron emission tomography (PET) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Leloir pathway - Wikipedia [en.wikipedia.org]
- 5. microbenotes.com [microbenotes.com]
- 6. InterPro [ebi.ac.uk]
- 7. Galactokinase: structure, function and role in type II galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 4‐Deoxy‐4‐Fluoro‐d‐Sedoheptulose: A Promising New Sugar to Apply the Principle of Metabolic Trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jcancer.org [jcancer.org]
- 11. researchgate.net [researchgate.net]
- 12. 2-[(18)F]fluoro-2-deoxy-D-galactose PET/CT of hepatocellular carcinoma is not improved by co-administration of galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human biodistribution and radiation dosimetry of the demyelination tracer [18F]3F4AP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biodistribution of a 153 Gd-folate dendrimer, generation = 4, in mice with folate-receptor positive and negative ovarian tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biodistribution and Pharmacokinetics of EGFR-Targeted Thiolated Gelatin Nanoparticles Following Systemic Administration in Pancreatic Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Conformational Analysis of 4-Deoxy-4-fluoro-D-galactopyranose
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The introduction of fluorine into carbohydrate scaffolds provides a powerful tool for modulating their biological activity and for probing carbohydrate-protein interactions. 4-Deoxy-4-fluoro-D-galactopyranose, a fluorinated analog of D-galactose, presents a compelling case study in the conformational intricacies that arise from strategic fluorine substitution. This guide provides a comprehensive technical overview of the conformational analysis of this molecule, synthesizing experimental and computational approaches. We delve into the stereoelectronic effects governing its conformational preferences, detail robust methodologies for its characterization, and present field-proven insights to aid researchers in its application.
Introduction: The Significance of Fluorinated Carbohydrates
Carbohydrates are fundamental to a vast array of biological processes, from cellular recognition to immune responses.[1] The specific three-dimensional structure, or conformation, of a carbohydrate is critical to its function.[1][2] The strategic replacement of a hydroxyl group with a fluorine atom can profoundly influence a carbohydrate's properties.[3] Due to fluorine's high electronegativity, small size, and the stability of the C-F bond, this substitution can alter hydrogen bonding capabilities, modulate metabolic stability, and serve as a sensitive probe for NMR spectroscopic studies.[3][4][5]
4-Deoxy-4-fluoro-D-galactopyranose is of particular interest as it retains the overall shape of D-galactose while presenting a modified electronic and hydrogen bonding landscape at the C4 position. Understanding its conformational equilibrium is paramount for interpreting its interactions with biological targets, such as enzymes and lectins, and for the rational design of novel therapeutics and diagnostics.
The Conformational Landscape of 4-Deoxy-4-fluoro-D-galactopyranose
Like its parent monosaccharide, 4-deoxy-4-fluoro-D-galactopyranose exists in solution as an equilibrium of different anomers (α and β) and ring conformations. The pyranose ring is not planar and predominantly adopts chair conformations to minimize steric strain. The two primary chair conformations are the anancomeric ⁴C₁ and ¹C₄ forms. Additionally, other higher-energy conformers such as skew-boat and boat forms can exist in equilibrium, although they are generally less populated.[6]
2.1. Stereoelectronic Effects at Play
The conformational preference of 4-deoxy-4-fluoro-D-galactopyranose is dictated by a delicate balance of several stereoelectronic effects:
-
Anomeric Effect: This well-established effect in carbohydrate chemistry describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) to occupy an axial position rather than an equatorial one. This is due to a stabilizing hyperconjugative interaction between the lone pair of the ring oxygen (O5) and the antibonding orbital (σ*) of the C1-substituent bond.
-
Gauche Effect: The presence of the electronegative fluorine atom introduces gauche interactions with neighboring substituents. The fluorine gauche effect, a stabilizing interaction between C-H or C-C bonds and the C-F antibonding orbital (σ*C-F), can influence the overall ring pucker and the orientation of exocyclic groups.[3]
-
Dipole-Dipole Interactions: The highly polarized C-F bond can lead to significant dipole-dipole interactions with other polar bonds in the molecule.[7] These interactions can either stabilize or destabilize certain conformations depending on the relative orientation of the dipoles.
The interplay of these effects results in a unique conformational energy landscape for 4-deoxy-4-fluoro-D-galactopyranose, where the relative populations of the ⁴C₁ and ¹C₄ chair forms for both the α and β anomers may differ significantly from that of D-galactose.
Experimental Determination of Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the experimental conformational analysis of carbohydrates in solution.[1][8] For fluorinated carbohydrates, the presence of the ¹⁹F nucleus provides an additional, highly sensitive probe.[5][9]
3.1. Key NMR Parameters
-
Chemical Shifts (¹H, ¹³C, ¹⁹F): Chemical shifts are highly sensitive to the local electronic environment and can provide initial clues about the conformation.[5][8] For instance, the chemical shift of the anomeric proton (H1) can often distinguish between α and β anomers.
-
Vicinal Coupling Constants (³J): The magnitude of three-bond coupling constants, particularly ³J(H,H) and ³J(H,F), is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation.[10][11] These couplings are invaluable for determining the relative orientation of substituents and thus the ring conformation.
-
Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that is proportional to the inverse sixth power of the distance between two nuclei.[12][13][14] NOE measurements, typically through 2D NOESY experiments, can provide crucial information about the spatial proximity of protons, helping to define the overall three-dimensional structure.
3.2. Experimental Workflow: A Step-by-Step Protocol
The following outlines a robust workflow for the conformational analysis of 4-deoxy-4-fluoro-D-galactopyranose using NMR spectroscopy.
Step 1: Sample Preparation
-
Dissolve a high-purity sample of 4-deoxy-4-fluoro-D-galactopyranose in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Ensure the concentration is adequate for the desired NMR experiments (typically 1-10 mM).
Step 2: 1D NMR Spectra Acquisition
-
Acquire high-resolution 1D ¹H and ¹⁹F NMR spectra.
-
The ¹H spectrum will show distinct signals for each proton, with multiplicities arising from J-coupling.
-
The ¹⁹F spectrum will likely show a complex multiplet due to couplings with neighboring protons.
Step 3: 2D Homonuclear Correlation Spectroscopy (COSY)
-
Perform a ¹H-¹H COSY experiment to establish the connectivity of the proton spin system, allowing for the assignment of protons within the pyranose ring.
Step 4: 2D Heteronuclear Correlation Spectroscopy (HSQC/HMQC)
-
Acquire a ¹H-¹³C HSQC or HMQC spectrum to correlate each proton with its directly attached carbon atom, facilitating the assignment of the ¹³C spectrum.
Step 5: Vicinal Coupling Constant Measurement
-
Carefully analyze the multiplet structures in the 1D ¹H spectrum or use more advanced techniques like 1D selective TOCSY or 2D J-resolved spectroscopy to accurately measure the ³J(H,H) coupling constants.[15]
Step 6: Nuclear Overhauser Effect Spectroscopy (NOESY)
-
Acquire a 2D ¹H-¹H NOESY spectrum with an appropriate mixing time to observe through-space correlations. Key NOEs to look for include those between axial protons on the same face of the ring (e.g., H1ax-H3ax, H1ax-H5ax).
Step 7: ¹⁹F-Coupling Analysis
-
Analyze the ¹⁹F spectrum and ¹H spectra to determine the values of ³J(H,F) coupling constants. These provide additional dihedral angle constraints.[16]
Step 8: Data Interpretation and Structure Elucidation
-
Integrate all the NMR data – chemical shifts, coupling constants, and NOEs – to build a comprehensive picture of the predominant conformation(s) in solution.
-
Use the measured ³J(H,H) values in a Karplus-type analysis to estimate dihedral angles and confirm the chair conformation.
-
The presence of strong NOEs between 1,3-diaxial protons is a hallmark of a chair conformation.
Computational Modeling: A Complementary Approach
Computational chemistry provides a powerful complementary tool to experimental methods for studying the conformational preferences of carbohydrates.[2][17] Molecular mechanics and quantum mechanics calculations can be used to predict the relative energies of different conformers and to rationalize the experimental observations.
4.1. Computational Methodologies
-
Molecular Mechanics (MM): MM methods use classical force fields to model the potential energy of a molecule as a function of its geometry. These methods are computationally inexpensive and are well-suited for exploring the conformational space of large molecules.
-
Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT) and ab initio methods, provide a more accurate description of the electronic structure of a molecule.[17][18] They are essential for accurately modeling the subtle stereoelectronic effects that govern the conformation of fluorinated carbohydrates.
-
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of a molecule over time, providing insights into the conformational flexibility and the transitions between different conformational states.[12]
4.2. Computational Workflow
Step 1: Initial Structure Generation
-
Build the initial 3D structures of the α and β anomers of 4-deoxy-4-fluoro-D-galactopyranose in both the ⁴C₁ and ¹C₄ chair conformations.
Step 2: Geometry Optimization
-
Perform geometry optimization of each conformer using a suitable QM method (e.g., DFT with a basis set such as 6-31G*).[18] This will find the minimum energy geometry for each conformer.
Step 3: Energy Calculation
-
Calculate the single-point energies of the optimized geometries at a higher level of theory to obtain more accurate relative energies.
Step 4: Vibrational Frequency Analysis
-
Perform a vibrational frequency analysis to confirm that the optimized geometries correspond to true energy minima (i.e., no imaginary frequencies) and to calculate thermodynamic properties such as Gibbs free energy.
Step 5: Population Analysis
-
Use the calculated Gibbs free energies to determine the Boltzmann population of each conformer at a given temperature.
Step 6: Comparison with Experimental Data
-
Compare the computationally predicted conformational populations with the experimental data obtained from NMR spectroscopy.
-
Theoretically calculate NMR parameters, such as coupling constants, from the optimized geometries and compare them with the experimental values for further validation.
Data Synthesis and Interpretation: A Holistic View
The true power in conformational analysis lies in the synergy between experimental and computational approaches. Discrepancies between experimental and theoretical results can often point to subtle environmental effects, such as solvent interactions, that may not be fully captured by the computational model.
Table 1: Representative NMR Data for 4-Deoxy-4-fluoro-D-galactopyranose (Hypothetical Data for Illustrative Purposes)
| Parameter | α-anomer (⁴C₁) | β-anomer (⁴C₁) |
| ¹H Chemical Shifts (ppm) | ||
| H1 | ~5.2 | ~4.6 |
| H4 | ~4.8 | ~4.7 |
| ³J(H,H) Coupling Constants (Hz) | ||
| J₁,₂ | ~3.5 | ~8.0 |
| J₂,₃ | ~10.0 | ~9.5 |
| J₃,₄ | ~3.0 | ~3.2 |
| J₄,₅ | ~1.5 | ~1.2 |
| ³J(H,F) Coupling Constants (Hz) | ||
| J(H₃,F₄) | ~25 | ~24 |
| J(H₅,F₄) | ~28 | ~27 |
Interpretation of Hypothetical Data:
-
The J₁,₂ coupling constants are characteristic of an axial-equatorial relationship in the α-anomer and an axial-axial relationship in the β-anomer, consistent with a ⁴C₁ chair conformation for both.
-
The large ³J(H,F) values for J(H₃,F₄) and J(H₅,F₄) would suggest near anti-periplanar relationships between these protons and the fluorine atom, which is also consistent with an axial fluorine in a ⁴C₁ conformation.
Conclusion: Implications for Drug Development and Chemical Biology
A thorough understanding of the conformational preferences of 4-deoxy-4-fluoro-D-galactopyranose is crucial for its application in drug development and chemical biology. This knowledge enables:
-
Rational Design of Glycomimetics: By understanding how fluorination impacts conformation, researchers can design novel carbohydrate-based drugs with improved binding affinities and metabolic stabilities.
-
Interpretation of Biological Activity: The observed biological activity of 4-deoxy-4-fluoro-D-galactopyranose can be rationalized in the context of its preferred conformation(s) and how they interact with target proteins.
-
Development of Chemical Probes: The unique NMR signature of the ¹⁹F nucleus makes this molecule an excellent probe for studying carbohydrate-protein interactions in complex biological systems.[4]
This guide has provided a comprehensive framework for the conformational analysis of 4-deoxy-4-fluoro-D-galactopyranose, integrating both experimental and computational methodologies. By following these robust protocols and considering the underlying stereoelectronic principles, researchers can gain deep insights into the structure-function relationships of this important fluorinated carbohydrate.
References
-
Linclau, B., et al. (2020). Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives. RSC Chemical Society Reviews, 49(12), 3689-3719. [Link]
-
Csuk, R., & Glänzer, B. I. (2000). NMR spectra of fluorinated carbohydrates. Carbohydrate Research, 327(1-2), 185-218. [Link]
-
Petrova, P., et al. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Frontiers in Chemistry, 9, 709427. [Link]
-
Pérez, S., et al. (2021). Conformational Profile of Galactose-α-1,3-Galactose (α-Gal) and Structural Basis of Its Immunological Response. Chemistry – A European Journal, 27(13), 4345-4357. [Link]
-
Barlow, J. H., et al. (1981). Conformational analysis. Part 20—conformational analysis of 4‐deoxy‐4‐fluoro‐D‐glucose and 6‐deoxy‐6‐fluoro‐D‐galactose in solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 1459-1464. [Link]
-
Hall, L. D., & Manville, J. F. (1969). Studies of specifically fluorinated carbohydrates. Part I. Nuclear magnetic resonance studies of hexopyranosyl fluoride. Canadian Journal of Chemistry, 47(1), 1-18. [Link]
-
Csonka, G. I., et al. (2001). Structures and energies of D-galactose and galabiose conformers as calculated by ab initio and semiempirical methods. Journal of Computational Chemistry, 22(8), 804-816. [Link]
-
Jiménez-Barbero, J., & Ardá, A. (2021). Conformational and Structural Characterization of Carbohydrates and their Interactions Studied by NMR. Current Medicinal Chemistry, 28(32), 6606-6623. [Link]
-
Vogel, P., et al. (2004). Stereoelectronic effects in O- and CF2-glycosides. Chemical Communications, (17), 1885-1893. [Link]
-
Canales, A., et al. (2020). Fluorinated Carbohydrates as Lectin Ligands: Simultaneous Screening of a Monosaccharide Library and Chemical Mapping by 19F NMR Spectroscopy. The Journal of Organic Chemistry, 85(24), 16041-16051. [Link]
-
Gerig, J. T. (2001). Fluorine NMR. eMagRes, 4, 249-258. [Link]
-
Widmalm, G., et al. (1992). A conformational study of alpha-L-Rhap-(1----2)-alpha-L-Rhap-(1----OMe) by NMR nuclear Overhauser effect spectroscopy (NOESY) and molecular dynamics calculations. Carbohydrate Research, 229(2), 195-211. [Link]
-
Knight, M. J., et al. (2019). 19F Fast Magic-Angle Spinning NMR Spectroscopy on Microcrystalline Complexes of Fluorinated Ligands and the Carbohydrate Recognition Domain of Galectin-3. Journal of the American Chemical Society, 141(4), 1778-1788. [Link]
-
Altona, C., & Haasnoot, C. A. G. (1980). Prediction of anti and gauche vicinal proton-proton coupling constants in carbohydrates: A simple additivity rule for pyranose rings. Organic Magnetic Resonance, 13(6), 417-429. [Link]
-
Corzana, F., et al. (2014). Primary Structure of Glycans by NMR Spectroscopy. In NMR in Glycoscience and Glycotechnology. Royal Society of Chemistry. [Link]
-
O'Hagan, D. (2008). Leveraging Fluorine (Stereoelectronic) Effects in Catalysis. Angewandte Chemie International Edition, 47(2), 222-225. [Link]
-
Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. In Organic Chemistry Data. [Link]
-
P-J. G. (2021). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. Molecules, 26(11), 3163. [Link]
-
Tobiason, F. L., et al. (1998). The NMR Coupling Constants, and Conformational and Structural Properties of Flexible Aldopyranosyl Rings: α- and β-D-Idopyranose. Journal of Carbohydrate Chemistry, 17(8), 1199-1221. [Link]
-
Miljkovic, M. (2014). Electrostatic and Stereoelectronic Effects in Carbohydrate Chemistry. Springer. [Link]
-
Falke, J. J., & Quiocho, F. A. (2008). Conformational changes of glucose/galactose-binding protein illuminated by open, unliganded, and ultra-high-resolution ligand-bound structures. Protein Science, 17(2), 341-352. [Link]
-
Linclau, B., & Schuler, M. (2022). The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. Chemical Reviews, 122(12), 10836-10899. [Link]
-
Zhang, Y., & Serianni, A. S. (2010). 4-Deoxy-4-fluoro-β-d-glucopyranose. Acta Crystallographica Section C: Crystal Structure Communications, 66(Pt 10), o496-o498. [Link]
-
Nashed, M. A., & Anderson, L. (2008). Synthesis of the 4-Deoxy-2-Deutero-4-Fluoro Analog of Methyl O-β-D-Galactopyranosyl-(1→6)-β-D-Galactopyranoside. Carbohydrate Research, 114(1), 53-61. [Link]
-
Nashed, M. A., & Anderson, L. (1983). Synthesis of Specifically Fluorinated Methyl β-Glycosides of (1→6)-β-D-Galactooligosaccharides II. Methyl 4-Deoxy-4-fluoro-6-O-(β-D-galactopyranosyl)-β-D-galactopyranopyranoside. Carbohydrate Research, 114(1), 43-51. [Link]
-
Gaidzik, J. E., et al. (2019). Synthesis of 4‐Deoxy‐4‐Fluoro‐d‐Sedoheptulose: A Promising New Sugar to Apply the Principle of Metabolic Trapping. Chemistry – A European Journal, 25(6), 1502-1507. [Link]
-
Stenutz, R. (2013). Introduction to Carbohydrate Conformational Analysis. [Link]
-
Zhang, Y., & Serianni, A. S. (2010). 4-Deoxy-4-fluoro-β-d-glucopyranose. Acta Crystallographica Section C, C66, o496-o498. [Link]
-
Bush, C. A., et al. (1986). Conformational energy calculations and proton nuclear Overhauser enhancements reveal a unique conformation for blood group A oligosaccharides. Journal of the American Chemical Society, 108(22), 6983-6991. [Link]
-
Zaro, B. W., et al. (2022). 4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate Flexibility of O-GlcNAc Transferase. ACS Chemical Biology, 17(1), 167-176. [Link]
-
Parfondry, A., et al. (1977). Study of disaccharide conformation by measurements of nuclear Overhauser enhancement, relaxation rates, and carbon-13-proton coupling: 1,6-anhydro-.beta.-cellobiose hexaacetate. Journal of the American Chemical Society, 99(23), 7667-7669. [Link]
-
Zaro, B. W., et al. (2021). 4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate Flexibility of O-GlcNAc Transferase. Radboud Repository. [Link]
-
Romanò, C., et al. (2023). Synthesis of fluoro- and seleno-containing d-lactose and d-galactose analogues. Organic & Biomolecular Chemistry, 21(10), 2133-2140. [Link]
-
Giguère, D., et al. (2017). Synthesis of Protected 3-Deoxy-3-fluoro- and 4-Deoxy-4-fluoro-d-galactopyranosides from Levoglucosan. The Journal of Organic Chemistry, 82(9), 4941-4948. [Link]
-
Zaro, B. W., et al. (2022). 4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate Flexibility of O-GlcNAc Transferase. ACS Chemical Biology, 17(1), 167-176. [Link]
-
Zhang, Y., & Serianni, A. S. (2010). 4-Deoxy-4-fluoro-β-D-glucopyranose. Acta Crystallographica Section C: Crystal Structure Communications, 66(Pt 10), o496-o498. [Link]
-
Giguère, D., et al. (2022). Synthesis and Conformational Analysis of Pyran Interhalide Analogues of Galactose, Mannose, Talose, and Glucose. Chemistry – A European Journal, 28(2). [Link]
Sources
- 1. Conformational and Structural Characterization of Carbohydrates and their Interactions Studied by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00099B [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biophysics.org [biophysics.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. NMR spectra of fluorinated carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 19F Fast Magic-Angle Spinning NMR Spectroscopy on Microcrystalline Complexes of Fluorinated Ligands and the Carbohydrate Recognition Domain of Galectin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. A conformational study of alpha-L-Rhap-(1----2)-alpha-L-Rhap-(1----OMe) by NMR nuclear Overhauser effect spectroscopy (NOESY) and molecular dynamics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Introduction [stenutz.eu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. Frontiers | Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens [frontiersin.org]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application of 4-Fluoro-4-deoxy-D-galactopyranose in Metabolic Labeling: A Technical Guide
Introduction: The Emergence of Fluorinated Sugars in Glycobiology
The study of glycans and their roles in biological processes, known as glycobiology, has often been hampered by the complexity and heterogeneity of these structures. Metabolic glycoengineering has emerged as a powerful tool to overcome these challenges, allowing for the introduction of chemically modified monosaccharides into cellular glycans. These modified sugars can serve as probes for imaging, identifying, and functionally characterizing glycoproteins.[1][2] Among the various modifications, the introduction of fluorine into carbohydrate structures has proven particularly advantageous.[3][4] The replacement of a hydroxyl group with fluorine, a minimal steric alteration, can significantly impact the sugar's electronic properties, metabolic stability, and interactions with proteins.[3][5] This application note focuses on 4-Fluoro-4-deoxy-D-galactopyranose (4F-Gal) and its derivatives, particularly in the context of metabolic labeling. While 4F-Gal itself can be a valuable tool for studying carbohydrate-protein interactions and as a potential metabolic inhibitor, its true power in metabolic labeling is unleashed when it is further functionalized with a bioorthogonal reporter group.[6][7] This guide will provide a comprehensive overview of the principles, protocols, and applications of using a key derivative, 4-Deoxy-4-fluoro-N-azidoacetylgalactosamine (4F-GalNAz), as a metabolic chemical reporter.
The Rationale for Fluorination at the C4 Position
The strategic placement of a fluorine atom at the C4 position of galactose offers a distinct advantage in metabolic labeling. In cellular metabolism, the enzyme UDP-glucose 4-epimerase (GALE) can interconvert UDP-GalNAc and UDP-GlcNAc.[6][8] This epimerization can lead to a lack of specificity when using traditional metabolic labels like N-azidoacetylgalactosamine (GalNAz), as it can be converted to N-azidoacetylglucosamine (GlcNAz) and incorporated into different glycan types.[6][9] By replacing the 4-hydroxyl group with a fluorine atom, this epimerization is blocked.[6][7] This "locks" the sugar in the galactose configuration, leading to more selective labeling of glycans that utilize the GalNAc salvage pathway.
Interestingly, while the initial hypothesis was that 4F-GalNAz would be a selective reporter for mucin-type O-linked glycosylation, studies have revealed that it is primarily a substrate for O-GlcNAc transferase (OGT), leading to the labeling of intracellular proteins.[6][7] This unexpected finding highlights the remarkable substrate flexibility of OGT and provides a valuable tool for studying O-GlcNAcylation, a dynamic post-translational modification involved in various cellular processes.[6][10][11]
Metabolic Incorporation Pathway of Acylated 4F-GalNAz
For efficient cellular uptake, 4F-GalNAz is typically used in its per-O-acetylated form (Ac-4F-GalNAz). Once inside the cell, non-specific esterases remove the acetyl groups. The resulting 4F-GalNAz enters the GalNAc salvage pathway, where it is converted into UDP-4F-GalNAz. This nucleotide sugar is then utilized by OGT to modify serine and threonine residues of nuclear and cytoplasmic proteins. The incorporated azido group serves as a bioorthogonal handle for subsequent detection via click chemistry.[6][12]
Metabolic pathway of Ac3-4FGalNAz.
Experimental Protocols
Materials and Reagents
-
Cell Line: Chinese Hamster Ovary (CHO) cells or Jurkat cells are suitable for initial experiments.[6]
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Metabolic Label: Acetylated 4-Deoxy-4-fluoro-N-azidoacetylgalactosamine (Ac-4F-GalNAz). A 1000x stock solution in DMSO is recommended.[7]
-
Control: Acetylated N-azidoacetylgalactosamine (Ac-GalNAz) can be used as a positive control for labeling.
-
Click Chemistry Reagents:
-
For in-gel fluorescence: Alkyne-fluorophore conjugate (e.g., TAMRA-alkyne).
-
For flow cytometry: Dibenzocyclooctyne (DBCO)-fluorophore conjugate (e.g., DBCO-AFDye-488) for strain-promoted azide-alkyne cycloaddition (SPAAC).[6]
-
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease inhibitors.
-
Buffers: Phosphate-buffered saline (PBS), 1% FBS in PBS.
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes the general procedure for labeling glycoproteins in cultured cells with Ac-4F-GalNAz.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 20-25% for a 3-day experiment or 80-85% for a 16-hour experiment).[7]
-
Labeling: Prepare the labeling medium by diluting the Ac-4F-GalNAz stock solution into fresh culture medium to the desired final concentration. A typical starting concentration is 50 µM.[6] As a negative control, treat a separate set of cells with the same concentration of DMSO vehicle.
-
Incubation: Remove the old medium from the cells and replace it with the labeling medium. Incubate the cells for a period of 16 hours to 3 days at 37°C in a CO2 incubator. The optimal incubation time may vary depending on the cell type and experimental goals.[6][7]
-
Cell Harvesting: After incubation, harvest the cells. For adherent cells, wash with PBS, then detach using a cell scraper or a suitable dissociation reagent. Centrifuge to pellet the cells. For suspension cells, directly pellet by centrifugation.
-
Cell Lysis (for downstream biochemical analysis): Wash the cell pellet with ice-cold PBS. Resuspend the pellet in lysis buffer, incubate on ice, and then clarify the lysate by centrifugation. The supernatant contains the labeled proteins.
Protocol 2: Detection of Labeled Proteins by In-Gel Fluorescence
This protocol uses copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a fluorescent probe to the labeled proteins for visualization by SDS-PAGE.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Click Reaction: In a microcentrifuge tube, combine the cell lysate (typically 20-50 µg of protein), TAMRA-alkyne (final concentration ~25 µM), and the click chemistry catalyst system (e.g., copper (II) sulfate, a reducing agent like sodium ascorbate, and a copper-chelating ligand like TBTA). The final reaction volume is typically 20-50 µL.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour, protected from light.
-
Sample Preparation for SDS-PAGE: Add SDS-PAGE loading buffer to the reaction mixture and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel and perform electrophoresis.
-
In-Gel Fluorescence Scanning: After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner with appropriate excitation and emission wavelengths for the chosen fluorophore.
Protocol 3: Detection of Cell Surface Labeling by Flow Cytometry
This protocol uses strain-promoted azide-alkyne cycloaddition (SPAAC) to label live cells, allowing for the quantification of cell-surface displayed glycans. Note that while 4F-GalNAz primarily labels intracellular proteins, some cell-surface labeling can be detected.[6]
-
Cell Harvesting: After metabolic labeling (Protocol 1), harvest the cells gently (e.g., using an enzyme-free cell dissociation buffer for adherent cells) and pellet by centrifugation at a low speed (e.g., 800 x g for 5 minutes at 4°C).[6]
-
Washing: Wash the cells three times with ice-cold 1% FBS in PBS to remove any unbound metabolic label.
-
SPAAC Reaction: Resuspend the cells in a solution containing the DBCO-fluorophore conjugate (e.g., 50 µM DBCO-AFDye 488) in 1% FBS in PBS.[6]
-
Incubation: Incubate the cells for 1 hour at room temperature, protected from light.
-
Washing: Pellet the cells and wash them three times with ice-cold 1% FBS in PBS to remove excess DBCO reagent.
-
Flow Cytometry Analysis: Resuspend the cells in a suitable buffer for flow cytometry (e.g., 1% FBS in PBS) and analyze them on a flow cytometer using the appropriate laser and filter set for the chosen fluorophore.
Sources
- 1. Metabolic glycoengineering: Sialic acid and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. researchgate.net [researchgate.net]
- 4. Drug Discovery Based on Fluorine-Containing Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate Flexibility of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 10. Molecular mechanisms of O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. O-GlcNAcylation in tumorigenesis and its implications for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to 19F NMR Spectroscopy for Characterizing Protein-Ligand Interactions with 4-Fluorosugars
Introduction: The Power of the Fluorine Probe in Glycobiology
The study of protein-carbohydrate interactions is fundamental to understanding a vast array of biological processes, from cell-cell recognition to pathogenesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing these interactions at an atomic level.[1][2][3] Among NMR-active nuclei, the fluorine-19 (¹⁹F) nucleus offers a unique set of advantages that make it exceptionally well-suited for investigating protein-ligand binding events.[4][5][6]
The ¹⁹F nucleus is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons (¹H).[4][6][7][8] Crucially, fluorine is virtually absent in biological systems, providing a background-free window for observation.[1][6] Furthermore, the ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment, with a chemical shift range spanning over 400 ppm, making it a highly sensitive reporter of binding events and conformational changes.[5][6][7][9]
This application note provides a detailed protocol for utilizing ¹⁹F NMR spectroscopy to study the interactions between proteins and 4-fluorosugars. By replacing a hydroxyl group with a fluorine atom at the C4 position of a sugar, we introduce a minimally perturbative probe that allows for the precise and sensitive characterization of binding affinity and kinetics.[10] This ligand-observed approach is particularly advantageous for fragment-based drug discovery (FBDD), where the weak binding of small sugar fragments can be readily detected.[1][4][11]
Principle of the Method: Chemical Shift Perturbation
The most common method for characterizing protein-ligand interactions using ¹⁹F NMR is through chemical shift perturbation (CSP) experiments.[7] When a 4-fluorosugar binds to a protein, the fluorine nucleus experiences a change in its local chemical environment. This change in environment alters the shielding of the nucleus, resulting in a change in its resonance frequency, or chemical shift.
By titrating a solution of the 4-fluorosugar with increasing concentrations of the protein, we can monitor the change in the ¹⁹F chemical shift. The magnitude of this change is dependent on the binding affinity (dissociation constant, Kd) and the exchange rate between the free and bound states of the ligand. For interactions in the fast exchange regime on the NMR timescale, a single, population-weighted average signal is observed, which shifts progressively upon titration. By fitting the chemical shift changes to a binding isotherm, the Kd can be accurately determined.
Experimental Workflow Overview
The overall workflow for a typical ¹⁹F NMR protein-ligand interaction study with 4-fluorosugars is outlined below.
Figure 1. General workflow for ¹⁹F NMR protein-ligand interaction studies.
Materials and Reagents
Protein
-
Purified protein of interest (concentration > 0.5 mM, purity > 95%)
-
Ensure the protein is stable and soluble in the chosen NMR buffer.
Ligand
-
4-Fluorosugar (e.g., 4-fluoro-N-acetylglucosamine, 4-fluorogalactose) of high purity.
-
Confirm the identity and purity of the fluorinated sugar by ¹H and ¹⁹F NMR, and mass spectrometry.
NMR Buffer
-
A suitable buffer that maintains protein stability and does not interfere with the ¹⁹F signal. A common choice is a phosphate or HEPES buffer.
-
Example NMR Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4 in 90% H₂O / 10% D₂O.
-
Crucial Note: The D₂O is essential for the spectrometer's field-frequency lock.
Internal Standard
-
An inert, fluorinated compound to serve as a chemical shift reference.
-
Example: Trifluoroacetic acid (TFA) or sodium trifluoroacetate (TFA-Na). A final concentration of 10-50 µM is typically sufficient.
Detailed Experimental Protocol
Part 1: Sample Preparation
-
Protein Stock Solution:
-
Prepare a concentrated stock solution of the protein (e.g., 0.5-1 mM) in the NMR buffer.
-
Determine the accurate protein concentration using a reliable method (e.g., UV-Vis spectroscopy at 280 nm with the calculated extinction coefficient).
-
Filter the protein solution through a 0.22 µm filter to remove any aggregates.
-
-
4-Fluorosugar Stock Solution:
-
Prepare a concentrated stock solution of the 4-fluorosugar (e.g., 10-20 mM) in the same NMR buffer as the protein.
-
Ensure the sugar is fully dissolved.
-
-
NMR Samples:
-
Prepare a series of NMR samples by titrating a fixed concentration of the 4-fluorosugar with increasing concentrations of the protein.
-
It is recommended to prepare a "ligand-only" sample as a reference (0 µM protein).
-
The final concentration of the 4-fluorosugar should be kept constant across all samples (e.g., 50-100 µM).
-
The protein concentration should span a range from below to well above the expected Kd (e.g., 0, 0.25, 0.5, 1, 2, 4, 8 times the expected Kd).
-
Add the internal standard to each sample at a fixed concentration.
-
The final volume of each sample should be suitable for your NMR tubes (e.g., 500 µL for a standard 5 mm tube).
-
Table 1: Example Titration Series
| Sample | [4-Fluorosugar] (µM) | [Protein] (µM) |
| 1 | 100 | 0 |
| 2 | 100 | 10 |
| 3 | 100 | 25 |
| 4 | 100 | 50 |
| 5 | 100 | 100 |
| 6 | 100 | 200 |
| 7 | 100 | 400 |
| 8 | 100 | 800 |
Part 2: NMR Data Acquisition
-
Spectrometer Setup:
-
Use an NMR spectrometer equipped with a probe that can be tuned to the ¹⁹F frequency.
-
Lock the spectrometer on the deuterium signal from the D₂O in the buffer.
-
Shim the magnetic field to obtain a narrow and symmetrical lock signal.
-
-
1D ¹⁹F NMR Experiment:
-
Acquire a simple one-dimensional ¹⁹F NMR spectrum for each sample.
-
Proton decoupling is often beneficial to simplify the spectra and improve signal-to-noise by collapsing ¹H-¹⁹F couplings.
-
Key acquisition parameters to consider are summarized in Table 2.
-
Table 2: Typical ¹⁹F NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 (or similar with ¹H decoupling) | Simple 1D acquisition with proton decoupling. |
| Spectral Width | ~50-100 ppm | Sufficient to cover the expected chemical shift range of the fluorosugar and internal standard. |
| Number of Scans | 64 - 1024 | Dependent on sample concentration; more scans improve signal-to-noise. |
| Recycle Delay (d1) | 1-2 s | Allows for sufficient relaxation between scans. |
| Acquisition Time | 1-2 s | Determines the digital resolution of the spectrum. |
| Temperature | 298 K (25 °C) | Maintain a constant temperature for all samples to avoid temperature-dependent chemical shift changes. |
Part 3: Data Processing and Analysis
-
Spectral Processing:
-
Process the acquired Free Induction Decays (FIDs) using NMR processing software (e.g., TopSpin, NMRPipe, Mnova).
-
Apply an exponential window function (line broadening of 1-5 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transform to obtain the frequency-domain spectrum.
-
Phase the spectra carefully to obtain a flat baseline.
-
Reference the chemical shifts of all spectra to the internal standard (e.g., set the TFA peak to -76.55 ppm).[12]
-
-
Chemical Shift Perturbation Analysis:
-
For each spectrum in the titration series, determine the chemical shift of the 4-fluorosugar signal.
-
Calculate the change in chemical shift (Δδ) for each protein concentration relative to the ligand-only sample: Δδ = δobs - δfree
-
Plot the Δδ values as a function of the total protein concentration.
-
-
Determination of the Dissociation Constant (Kd):
-
Fit the resulting binding isotherm to a suitable binding model. For a 1:1 binding equilibrium, the following equation can be used:
Δδ = Δδmax * (([P]t + [L]t + Kd) - √(([P]t + [L]t + Kd)² - 4[P]t[L]t)) / (2[L]t)
where:
-
Δδ is the observed chemical shift change at a given protein concentration.
-
Δδmax is the maximum chemical shift change at saturation.
-
[P]t is the total protein concentration.
-
[L]t is the total ligand concentration.
-
Kd is the dissociation constant.
-
-
Use a non-linear least-squares fitting algorithm in software such as Origin, GraphPad Prism, or a custom Python script to determine the values of Kd and Δδmax.
-
Figure 2. A 1:1 protein-ligand binding equilibrium.
Advanced Considerations and Troubleshooting
-
Exchange Regime: The appearance of the NMR spectrum depends on the exchange rate (kex) between the free and bound ligand relative to the difference in their chemical shifts (Δω).
-
Fast Exchange (kex >> Δω): A single, population-weighted average peak is observed. This is ideal for Kd determination from CSPs.
-
Intermediate Exchange (kex ≈ Δω): Significant line broadening occurs, which can make the signal difficult to detect. Lineshape analysis can be used to extract both kinetic and thermodynamic information.[13]
-
Slow Exchange (kex << Δω): Separate signals for the free and bound ligand are observed. The relative integrals of these peaks can be used to determine the bound fraction.
-
-
Protein Stability: Ensure that the protein does not aggregate or precipitate at the concentrations used in the experiment. Check for protein integrity before and after the titration using ¹H NMR.
-
Ligand Solubility: Confirm the solubility of the 4-fluorosugar in the NMR buffer at the desired concentrations.
-
pH Control: Maintain a constant pH throughout the titration series, as changes in pH can affect both protein structure and ligand protonation state, leading to chemical shift changes unrelated to binding.
Conclusion
¹⁹F NMR spectroscopy using 4-fluorosugars is a robust, sensitive, and efficient method for characterizing protein-carbohydrate interactions.[10][14] The background-free nature of the ¹⁹F signal and its high sensitivity to the local environment provide a clear window into the binding event. By following the detailed protocol outlined in this application note, researchers in drug discovery and chemical biology can reliably determine the binding affinities of fluorinated sugar ligands, providing valuable insights for the development of novel therapeutics and chemical probes.[1][2][3]
References
-
Pomerantz, W. C., & Urick, A. K. (2021). ¹⁹F NMR viewed through two different lenses: ligand-observed and protein-observed ¹⁹F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 2(4), 1059-1082. [Link]
-
Li, Q., & Kang, C. (2022). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 27(23), 8354. [Link]
-
Dalvit, C., & Vulpetti, A. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 934. [Link]
-
Kang, C. (2019). 19 F-NMR in Target-based Drug Discovery. Current Medicinal Chemistry, 26(26), 4964-4883. [Link]
-
Vulpetti, A., & Dalvit, C. (2012). 19F-NMR: a valuable tool in fragment-based drug discovery. Drug Discovery Today: Technologies, 9(3), e217-e225. [Link]
-
Prosser, R. S., & Kitevski-LeBlanc, J. L. (2021). A beginner's guide to 19F NMR and its role in drug screening. Journal of Magnetic Resonance, 323, 106899. [Link]
-
Cañada, F. J., et al. (2020). Fluorinated Carbohydrates as Lectin Ligands: Simultaneous Screening of a Monosaccharide Library and Chemical Mapping by 19F NMR Spectroscopy. The Journal of Organic Chemistry, 85(24), 16335-16343. [Link]
-
Charles River. (n.d.). Do 19F NMR fragment screening libraries for FBDD incorporate the latest trends in library design?[Link]
-
UCL Faculty of Life Sciences. (n.d.). 19F NMR Fragment Screening Platform. [Link]
-
Jurt, S., et al. (2021). Detection of Protein-Ligand Interactions by 19F Nuclear Magnetic Resonance Using Hyperpolarized Water. Journal of the American Chemical Society, 143(30), 11508-11512. [Link]
-
Li, Q., & Kang, C. (2024). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. AOAR*. [Link]
-
Tufvesson, H., et al. (2004). Use of 19F NMR spectroscopy to screen chemical libraries for ligands that bind to proteins. Angewandte Chemie International Edition, 43(42), 5657-5659. [Link]
-
Marsh, E. N. G. (2014). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. Accounts of Chemical Research, 47(10), 2878-2885. [Link]
-
Gerig, J. T. (2004). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. Annual Review of Biophysics and Biomolecular Structure, 33, 331-352. [Link]
-
Poveda, A. (2019). A Spoonful of (Fluorinated) Sugar: The Power of Fluorinated Glycans in the Discovery and Characterization of Glycan–Protein Interactions. ACS Central Science, 5(8), 1311-1313. [Link]
-
Jackson, J. C., et al. (2007). Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization. Nature Protocols, 2(5), 1239-1244. [Link]
-
ResearchGate. (n.d.). Idealized spectra of protein-observed 19 F NMR with ligands. [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Gee, C. T., et al. (2016). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols, 11(8), 1429-1442. [Link]
-
Stadmiller, S. S., & Henzler-Wildman, K. A. (2013). Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. Biophysical Journal, 105(8), 1887-1896. [Link]
-
Ardá, A., et al. (2022). NMR Investigation of Protein‐Carbohydrate Interactions: The Recognition of Glycans by Galectins Engineered with Fluorotryptophan. Chemistry – A European Journal, 28(48), e202201309. [Link]
-
Welch, K. C., et al. (2017). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Journal of Computational Chemistry, 38(23), 1993-2000. [Link]
-
University of Colorado Boulder. (n.d.). Fluorine labeling of proteins for NMR studies. [Link]
-
White, J., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12891-12898. [Link]
-
Luchinat, E., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(2), 1149-1159. [Link]
-
Powers, R. (n.d.). Estimating Protein#Ligand Binding Affinity Using High-Throughput Screening by NMR. University of Nebraska - Lincoln. [Link]
-
NMR Facility, University of Zurich. (n.d.). NMR sample preparation guidelines. [Link]
-
Urick, A. K., & Pomerantz, W. C. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 2(4), 1059-1082. [Link]
-
Luchinat, E., et al. (2020). In-Cell 19F NMR for Drug Discovery. Angewandte Chemie International Edition, 59(43), 18838-18842. [Link]
-
Angi, R., et al. (2021). Ligand-Based Competition Binding by Real-Time 19 F NMR in Human Cells. Journal of the American Chemical Society, 143(30), 11508-11512. [Link]
-
Stadmiller, S. S., & Henzler-Wildman, K. A. (2013). Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. Request PDF. [Link]
-
Hanson, G. S. M., & Coxon, C. R. (2024). Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR. Chembiochem, 25(15), e202400195. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - A*STAR OAR [oar.a-star.edu.sg]
- 4. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 7. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Spoonful of (Fluorinated) Sugar: The Power of Fluorinated Glycans in the Discovery and Characterization of Glycan–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Applications of 19F-NMR in Fragment-Based Drug Discovery | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Guide to the Chemo-enzymatic Synthesis of 4-Fluoro-D-galactose Derivatives
For: Researchers, scientists, and drug development professionals.
Abstract
The strategic incorporation of fluorine into carbohydrates can significantly enhance their metabolic stability, bioavailability, and protein-binding affinity, making fluorinated sugars highly valuable in drug discovery and chemical biology.[1][2] This guide provides a detailed protocol for the chemo-enzymatic synthesis of 4-fluoro-D-galactose derivatives, a class of compounds with considerable potential in therapeutic and diagnostic applications.[3][4] By leveraging the high specificity of enzymatic reactions with the versatility of chemical synthesis, this approach offers a robust and efficient pathway to these important molecules. We will delve into the rationale behind key experimental steps, provide detailed, step-by-step methodologies, and offer insights into the characterization and purification of the final products.
Introduction: The Significance of Fluorinated Galactose
D-galactose and its derivatives are integral components of numerous biological processes, acting as signaling molecules and forming key structures on cell surfaces.[3] The introduction of a fluorine atom, particularly at the C4 position, can profoundly alter the physicochemical properties of the galactose scaffold.[5] This modification can lead to enhanced stability against enzymatic degradation and can modulate interactions with biological targets such as lectins and enzymes.[5][6][7] The unique NMR properties of the 19F nucleus also provide a powerful tool for studying molecular interactions.[1][5][6]
The chemo-enzymatic approach detailed herein combines the strengths of both chemical and biological catalysis.[8] Enzymatic steps, characterized by their high regio- and stereoselectivity, are employed for initial modifications of the galactose molecule, while subsequent chemical fluorination provides a direct route to the desired 4-fluoro derivative.[9][10] This integrated strategy allows for a more controlled and efficient synthesis compared to purely chemical or biological methods.[11]
Overall Synthesis Workflow
The synthesis of 4-fluoro-D-galactose derivatives can be conceptualized in three main stages: enzymatic activation, chemical fluorination, and purification. An initial enzymatic step activates the galactose substrate, preparing it for the subsequent chemical modification. This is followed by a regioselective chemical fluorination reaction to introduce the fluorine atom at the C4 position. Finally, rigorous purification and characterization are performed to isolate the desired product and verify its structure and purity.
Caption: Chemo-enzymatic synthesis workflow for 4-fluoro-D-galactose derivatives.
Materials and Reagents
| Reagent | Supplier | Grade |
| D-Galactose | Sigma-Aldrich | ≥99% |
| ATP (Adenosine 5'-triphosphate) disodium salt hydrate | Sigma-Aldrich | ≥99% |
| UTP (Uridine 5'-triphosphate) trisodium salt | Sigma-Aldrich | ≥98% |
| Galactose-1-phosphate uridylyltransferase (GALT) | Recombinant, e.g., from E. coli | ≥10 units/mg |
| Galactokinase | Recombinant | ≥50 units/mg |
| Pyridine | Sigma-Aldrich | Anhydrous, 99.8% |
| Acetic Anhydride | Sigma-Aldrich | ≥99% |
| Diethylaminosulfur trifluoride (DAST) | Oakwood Chemical | 98% |
| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous, ≥99.8% |
| Triethylamine | Sigma-Aldrich | ≥99.5% |
| Methanol | Fisher Scientific | HPLC Grade |
| Acetonitrile | Fisher Scientific | HPLC Grade |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | ≥99% |
| C18 Reverse-phase HPLC column | Waters | e.g., XBridge BEH C18 |
Detailed Experimental Protocols
Part 1: Enzymatic Synthesis of UDP-Galactose
This initial step utilizes a two-enzyme system to convert D-galactose into the activated sugar nucleotide, UDP-galactose. This intermediate is primed for subsequent chemical modifications. Galactose-1-phosphate uridylyltransferase (GALT) is a key enzyme in the Leloir pathway of galactose metabolism, catalyzing the reversible transfer of a UMP group from UDP-glucose to galactose-1-phosphate.[12][13][14]
Protocol:
-
Reaction Setup: In a sterile 50 mL conical tube, prepare the reaction mixture by adding the following components in order:
-
Tris-HCl buffer (100 mM, pH 8.0): 20 mL
-
MgCl2 (20 mM): 2 mL
-
D-Galactose (100 mM): 5 mL
-
ATP (50 mM): 10 mL
-
UTP (50 mM): 10 mL
-
Galactokinase (100 units)
-
Galactose-1-phosphate uridylyltransferase (GALT) (50 units)[15]
-
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for 12-16 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, use a mobile phase of isopropanol:water:ammonium hydroxide (7:2:1). UDP-galactose will have a lower Rf value than D-galactose.
-
Enzyme Inactivation and Precipitation: After the reaction is complete, heat the mixture to 95°C for 5 minutes to inactivate the enzymes. Centrifuge at 10,000 x g for 15 minutes to pellet the precipitated proteins.
-
Purification of UDP-Galactose: The supernatant containing UDP-galactose can be purified using anion-exchange chromatography or used directly in the next step after filtration.
Part 2: Chemical Synthesis of Protected 4-Fluoro-UDP-Galactose
This multi-step chemical process involves the protection of reactive hydroxyl groups, activation of the C4 hydroxyl, and subsequent nucleophilic fluorination.
Protocol:
-
Peracetylation (Protection):
-
Lyophilize the purified UDP-galactose to dryness.
-
Dissolve the dried UDP-galactose in anhydrous pyridine (10 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (5 mL) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by slowly adding ice-cold water (20 mL).
-
Extract the product with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield peracetylated UDP-galactose.
-
-
Regioselective Deacetylation and Activation of C4-OH (if necessary, depending on the specific starting material and desired outcome).
-
Deoxyfluorination at C4:
-
Dissolve the peracetylated UDP-galactose in anhydrous dichloromethane (15 mL) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add diethylaminosulfur trifluoride (DAST) (1.5 equivalents) dropwise.[16]
-
Stir the reaction at -78°C for 1 hour and then allow it to slowly warm to room temperature over 4 hours.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Part 3: Deprotection and Purification of 4-Fluoro-D-Galactose Derivative
The final stage involves the removal of the protecting groups and purification of the target compound.
Protocol:
-
Deprotection (Deacetylation):
-
Dissolve the crude protected 4-fluoro-UDP-galactose in anhydrous methanol (10 mL).
-
Add a catalytic amount of sodium methoxide (e.g., 0.1 M solution in methanol) until the pH is ~9-10.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Neutralize the reaction with Amberlite IR-120 (H+) resin.
-
Filter the resin and concentrate the filtrate under reduced pressure.
-
-
Purification by HPLC:
-
Dissolve the crude product in the mobile phase (e.g., 0.1% TFA in water/acetonitrile gradient).
-
Purify the 4-fluoro-D-galactose derivative using a semi-preparative C18 reverse-phase HPLC column.[17]
-
Collect the fractions containing the desired product.
-
Lyophilize the pure fractions to obtain the final product as a white solid.
-
Characterization and Data
The structure and purity of the final 4-fluoro-D-galactose derivative must be confirmed using various analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Characteristic shifts for the sugar protons, with coupling constants influenced by the C4-F substitution. |
| ¹⁹F NMR | A distinct signal for the fluorine atom, with coupling to adjacent protons (H3 and H5).[7][18] |
| ¹³C NMR | A large C-F coupling constant for the C4 carbon. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement confirming the elemental composition of the product. |
| HPLC | A single, sharp peak indicating high purity. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in enzymatic step | Inactive enzymes, incorrect buffer conditions. | Check enzyme activity, optimize pH and temperature. |
| Incomplete fluorination | Insufficient DAST, presence of water. | Use fresh DAST, ensure anhydrous conditions. |
| Side products during fluorination | Rearrangement reactions. | Maintain low temperature during DAST addition. |
| Incomplete deprotection | Insufficient sodium methoxide, short reaction time. | Monitor reaction by TLC, extend reaction time if needed. |
Conclusion
This guide outlines a comprehensive chemo-enzymatic strategy for the synthesis of 4-fluoro-D-galactose derivatives. By combining the precision of enzymatic catalysis with the power of modern organic synthesis, researchers can efficiently access these valuable fluorinated carbohydrates. The detailed protocols and troubleshooting guide provided herein should serve as a valuable resource for scientists in drug discovery and chemical biology, enabling the exploration of the vast potential of these unique molecules.
References
- Liu, J., Feng, X., Liang, L., Sun, L., & Meng, D. (2024). Enzymatic biosynthesis of D-galactose derivatives: Advances and perspectives. International Journal of Biological Macromolecules, 131518.
-
Institute of Chemical Process Fundamentals of the CAS. (n.d.). Fluorinated carbohydrates. Retrieved from [Link]
- Plaza-García, S., et al. (2020). Fluorinated carbohydrates as chemical probes for molecular recognition studies.
- Li, Y., et al. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules.
- Wang, B., et al. (2023).
- Card, P. J. (1985). The Synthesis of Fluorinated Carbohydrates.
- Liu, J., et al. (2024).
-
Grokipedia. (n.d.). Galactose-1-phosphate uridylyltransferase. Retrieved from [Link]
- Frey, P. A. (2000). Enzymatic synthesis of UDP-(3-deoxy-3-fluoro)-D-galactose and UDP-(2-deoxy-2-fluoro)-D-galactose and substrate activity with UDP-galactopyranose mutase. PubMed.
- Uhrig, M. L., & Postigo, A. (2019).
- Linclau, B., et al. (2019). The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates.
- Linclau, B., et al. (2022). The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. ePrints Soton - University of Southampton.
- Miethchen, R. (n.d.). Fluorinated Carbohydrates.
- Tenkanen, M., et al. (2010). Oxidation of polysaccharides by galactose oxidase. PubMed.
- Tenkanen, M., et al. (2009). Oxidation of Polysaccharides by Galactose Oxidase.
-
Wikipedia. (n.d.). Galactose oxidase. Retrieved from [Link]
-
M-CSA. (n.d.). UDP-glucose-hexose-1-phosphate uridylyltransferase. Retrieved from [Link]
- Frey, P. A. (1976).
- Datta, A. K., & Basu, S. (1999). Enzymatic Preparation of L-Glucose, L-Galactose and L-Xylose Using Galactose oxidase Immobilised on Crab-shell Particles. Indian Journal of Chemistry.
- Wang, Y., et al. (2023).
- Arnold, F. H., et al. (2002). Modification of Galactose Oxidase to Introduce Glucose 6-Oxidase Activity. Chemistry and Chemical Engineering Division.
- Timson, D. J. (2021). Fluorinated Galactoses Inhibit Galactose-1-Phosphate Uridyltransferase and Metabolically Induce Galactosemia-like Phenotypes in HEK-293 Cells. MDPI.
- Angulo, J., et al. (2020). Fluorinated Carbohydrates as Lectin Ligands: Simultaneous Screening of a Monosaccharide Library and Chemical Mapping by 19F NMR Spectroscopy. PMC - PubMed Central.
- Angulo, J., et al. (2020). Fluorinated Carbohydrates as Lectin Ligands: Simultaneous Screening of a Monosaccharide Library and Chemical Mapping by 19F NMR Spectroscopy.
-
Wikipedia. (n.d.). Galactose-1-phosphate uridylyltransferase. Retrieved from [Link]
- Imperial College London. (2022).
- Sodeoka, M., et al. (1990). Synthesis of 4-deoxy-4-fluoro analogues of 2-acetamido-2-deoxy-D-glucose and 2-acetamido-2-deoxy-D-galactose and their effects on cellular glycosaminoglycan biosynthesis. PubMed.
- Wong, C. H. (2013). Chemoenzymatic synthesis of modules. i, UDP-galactose, β 1, 4-GalT, 15...
- Miller, P. W. (2023). Fluorinated carbohydrates for 18F-positron emission tomography (PET). Semantic Scholar.
-
Teledyne Labs. (n.d.). Strategies to Purify Carbohydrate-Based Compounds. Retrieved from [Link]
- Linclau, B., et al. (2019).
- Frey, P. A. (2000). Enzymatic synthesis of UDP-(3-deoxy-3-fluoro)-D-galactose and UDP-(2-deoxy-2-fluoro)-D-galactose and substrate activity with UDP-galactopyranose mutase.
- Nativi, C., et al. (2024). Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics. PMC - NIH.
- Abe, I. (2018).
- Křen, V., et al. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. MDPI.
-
CD BioGlyco. (n.d.). UDP-Galactose Inhibitor Development Service. Retrieved from [Link]
- Nativi, C., et al. (2017). D-galactose as a Vector for Prodrug Design. PubMed.
- Abe, I. (2021).
- Mizutani, O., et al. (2019). Chemo-enzymatic synthesis of p-nitrophenyl β-D-galactofuranosyl disaccharides from Aspergillus sp. fungal-type galactomannan. PubMed.
Sources
- 1. Drug Discovery Based on Fluorine-Containing Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-galactose as a vector for prodrug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00099B [pubs.rsc.org]
- 6. Fluorinated carbohydrates | Institute of Chemical Process Fundamentals [icpf.cas.cz]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemo-enzymatic total synthesis: current approaches toward the integration of chemical and enzymatic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic strategies for fluorination of carbohydrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Strategies for chemoenzymatic synthesis of carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. grokipedia.com [grokipedia.com]
- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 14. Galactose-1-phosphate uridylyltransferase - Wikipedia [en.wikipedia.org]
- 15. Galactose-1-phosphate uridylyltransferase: isolation and properties of a uridylyl-enzyme intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. teledynelabs.com [teledynelabs.com]
- 18. Fluorinated Carbohydrates as Lectin Ligands: Simultaneous Screening of a Monosaccharide Library and Chemical Mapping by 19F NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Utilizing 4-Fluoro-4-deoxy-D-galactopyranose as a Chemical Probe in Glycobiology: Application Notes and Protocols
Introduction: A Novel Tool for Interrogating Glycosylation
In the intricate world of glycobiology, the study of protein glycosylation—the enzymatic addition of sugar moieties to proteins—is paramount to understanding a vast array of cellular processes, from protein folding and trafficking to cell signaling and immune responses. Metabolic chemical reporters, synthetic monosaccharide analogs bearing bioorthogonal functional groups, have emerged as indispensable tools for the visualization and identification of glycoproteins.[1][2] Among these, 4-Fluoro-4-deoxy-D-galactopyranose (4F-Gal) and its N-acetylated derivative, 4-Fluoro-4-deoxy-N-acetyl-D-galactosamine (4F-GalNAc), represent a unique class of chemical probes.
The strategic placement of a fluorine atom at the C4 position of the galactose scaffold imparts a crucial property: it "locks" the stereochemistry, preventing enzymatic epimerization by UDP-glucose 4-epimerase (GALE).[1][3][4] This is a significant advantage over other metabolic reporters like Ac4GalNAz, which can be interconverted to Ac4GlcNAz, leading to ambiguity in labeling O-GlcNAc modifications versus mucin-type O-linked glycosylation.[1][3][4] Initially designed to be a selective probe for mucin-type O-linked glycosylation, studies have revealed a fascinating and unexpected primary role for azido-modified 4F-GalNAc (4FGalNAz) as a substrate for O-GlcNAc transferase (OGT), leading to the labeling of intracellular proteins.[1][3][4] This discovery underscores the remarkable substrate flexibility of OGT and positions 4F-GalNAc derivatives as powerful tools for studying O-GlcNAcylation.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of acetylated 4F-GalNAc (Ac34FGalNAz) as a chemical probe. We will delve into the underlying principles, provide detailed, field-proven protocols for its application, and discuss the interpretation of results, all grounded in authoritative scientific literature.
Core Principles and Experimental Rationale
The use of Ac34FGalNAz as a chemical probe is a multi-step process that begins with its metabolic incorporation into cellular glycoproteins and culminates in their detection and identification.
Metabolic Incorporation of Ac34FGalNAz
Peracetylated monosaccharides are cell-permeable and, once inside the cell, are deacetylated by cytosolic esterases. The resulting 4FGalNAz is then processed by the GalNAc salvage pathway, where it is converted into UDP-4FGalNAz.[1][5] This nucleotide sugar is then utilized by OGT as a donor substrate to modify serine and threonine residues of nuclear and cytoplasmic proteins.
Why Acetylation? The hydroxyl groups of the monosaccharide are acetylated to increase its hydrophobicity, thereby facilitating its passive diffusion across the cell membrane.
The Significance of the Fluorine at C4 The fluorine atom at the C4 position is a bioisostere of the hydroxyl group. Its presence prevents the epimerization of UDP-4FGalNAz to UDP-4FGlcNAz by GALE, ensuring that the detected signal originates specifically from the administered 4F-GalNAc analog.[1][3][4]
Bioorthogonal Ligation: The "Click" Chemistry Step
The azido group incorporated into glycoproteins serves as a bioorthogonal handle. It does not interfere with cellular processes and can be specifically reacted with a probe molecule containing a complementary functional group, such as an alkyne, through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This "click" reaction allows for the attachment of various reporter tags, such as fluorophores for imaging or biotin for enrichment and proteomic analysis.
Choosing the Right "Click" Chemistry
-
CuAAC: Offers fast reaction kinetics but requires a copper catalyst, which can be toxic to living cells. It is ideal for fixed cells or cell lysates.
-
SPAAC: Is copper-free and thus suitable for live-cell imaging, though the reaction kinetics are generally slower than CuAAC.
Experimental Workflows and Protocols
Here, we provide detailed protocols for the key experimental workflows involving Ac34FGalNAz.
Diagram: Overall Experimental Workflow
Caption: Workflow for utilizing Ac34FGalNAz as a chemical probe.
Protocol 1: Metabolic Labeling of Mammalian Cells
This protocol describes the metabolic incorporation of Ac34FGalNAz into cellular glycoproteins.
Materials:
-
Mammalian cell line of interest (e.g., CHO, Jurkat)
-
Complete cell culture medium
-
Ac34FGalNAz (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates/flasks
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.
-
Treatment:
-
Prepare a working solution of Ac34FGalNAz in complete culture medium. A final concentration of 50 µM is a good starting point.[1][5]
-
As a negative control, prepare a corresponding volume of medium with DMSO alone.
-
Remove the existing medium from the cells and replace it with the Ac34FGalNAz-containing medium or the vehicle control medium.
-
-
Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time may vary depending on the cell type and experimental goals.
-
Harvesting:
-
For adherent cells, wash twice with ice-cold PBS, then detach using a cell scraper or trypsin.
-
For suspension cells, pellet by centrifugation.
-
Wash the cell pellet twice with ice-cold PBS.
-
The cell pellet can be stored at -80°C or used immediately for lysis.
-
Causality Behind Choices:
-
Concentration (50 µM): This concentration has been shown to provide robust labeling without significant cytotoxicity in several cell lines.[1][5] However, it is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Incubation Time (24-72 hours): This duration allows for sufficient metabolic conversion of the probe and its incorporation into glycoproteins. Shorter incubation times may be used to study dynamic processes.
Protocol 2: In-gel Fluorescence Detection of Labeled Proteins
This protocol allows for the visualization of the entire population of labeled glycoproteins.
Materials:
-
Labeled cell lysate (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
TAMRA-alkyne or other fluorescent alkyne probe
-
CuAAC reaction components:
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Cell Lysis: Lyse the cell pellets in an appropriate lysis buffer on ice. Quantify the protein concentration using a standard assay (e.g., BCA).
-
CuAAC Reaction:
-
In a microfuge tube, combine 50 µg of protein lysate, the fluorescent alkyne probe (e.g., 100 µM TAMRA-alkyne), TCEP (1 mM), TBTA (100 µM), and CuSO4 (1 mM).
-
Incubate at room temperature for 1 hour in the dark.
-
-
Sample Preparation for SDS-PAGE: Add SDS-PAGE loading buffer to the reaction mixture and heat at 95°C for 5 minutes.
-
Electrophoresis: Separate the proteins on an SDS-PAGE gel.
-
Fluorescence Scanning: Visualize the labeled proteins by scanning the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for the chosen fluorophore.
Causality Behind Choices:
-
TCEP: A reducing agent that keeps the copper in its active Cu(I) state.
-
TBTA: A ligand that stabilizes the Cu(I) ion and improves the efficiency of the click reaction.
-
In-gel Fluorescence: Provides a global view of protein labeling and can be used to optimize labeling conditions before proceeding to more complex analyses.
Protocol 3: Western Blot Analysis and Enrichment for Proteomics
This protocol details the detection of labeled proteins by Western blot after biotinylation and their enrichment for subsequent mass spectrometry analysis.
Materials:
-
Labeled cell lysate (from Protocol 1)
-
Biotin-alkyne
-
CuAAC reaction components (as in Protocol 2)
-
Streptavidin-conjugated HRP for Western blotting
-
Streptavidin-agarose beads for enrichment
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Enzymes for on-bead digestion (e.g., trypsin)
Procedure for Western Blot:
-
Perform the CuAAC reaction as described in Protocol 2, but substitute the fluorescent alkyne with biotin-alkyne.
-
Separate the biotinylated proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with streptavidin-HRP.
-
Detect the signal using an appropriate chemiluminescent substrate.
Procedure for Proteomic Enrichment:
-
Perform the CuAAC reaction with biotin-alkyne on a larger amount of protein lysate (e.g., 1-2 mg).
-
Incubate the reaction mixture with streptavidin-agarose beads to capture the biotinylated proteins.
-
Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.
-
On-bead Digestion: Resuspend the beads in a digestion buffer and add trypsin. Incubate overnight at 37°C.
-
Peptide Elution: Collect the supernatant containing the tryptic peptides.
-
Sample Preparation for Mass Spectrometry: Desalt the peptides using a C18 StageTip or equivalent and prepare for LC-MS/MS analysis.
Causality Behind Choices:
-
Biotin-Streptavidin Interaction: This high-affinity interaction allows for the efficient enrichment of labeled proteins, even those of low abundance.
-
Stringent Washes: Crucial for removing non-specifically bound proteins, which are a major source of background in proteomic experiments.
-
On-bead Digestion: Simplifies the workflow and minimizes sample loss compared to elution followed by in-solution digestion.
Diagram: Proteomic Analysis Workflow
Caption: Detailed workflow for proteomic analysis of 4F-GalNAc-labeled proteins.
Data Interpretation and Validation
Quantitative Data Summary
| Parameter | Typical Range | Rationale |
| Ac34FGalNAz Concentration | 25-100 µM | Balances labeling efficiency with potential cytotoxicity.[1][5] |
| Incubation Time | 24-72 hours | Allows for sufficient metabolic processing and incorporation. |
| Protein Amount for In-gel Fluorescence | 20-50 µg | Sufficient for visualization of labeled protein profile. |
| Protein Amount for Proteomics | 1-5 mg | Necessary for the identification of a broad range of glycoproteins, including low-abundance species. |
Self-Validating Systems and Controls:
-
Negative Control: Cells treated with the vehicle (DMSO) alone should not show any signal after the click reaction.
-
Competition Control: Co-incubation with an excess of a natural sugar (e.g., GalNAc) can demonstrate that the labeling is dependent on the metabolic pathway.
-
β-Elimination: Treatment with a mild base (e.g., 55 mM NaOH) can be used to confirm O-linkages, as this will remove the modification and the associated signal.[1][5]
Advanced Applications and Future Directions
The use of 4F-GalNAc derivatives is not limited to the applications described above. The development of new bioorthogonal chemistries and reporter tags will continue to expand the utility of these probes. For example, the incorporation of clickable handles allows for the attachment of probes for super-resolution microscopy or for the development of targeted protein degradation strategies. Furthermore, the surprising discovery of 4FGalNAz as a substrate for OGT opens up new avenues for studying the regulation and functional consequences of O-GlcNAcylation in health and disease.
Conclusion
This compound and its derivatives are powerful and versatile chemical probes for the study of protein glycosylation. Their unique chemical properties, particularly the C4 fluorine that prevents epimerization, provide a high degree of specificity. The detailed protocols and experimental rationale provided in these application notes are intended to empower researchers to confidently and effectively utilize these tools to unravel the complexities of the glycocodes that govern cellular life.
References
-
Synthesis of Protected 3-Deoxy-3-fluoro- and 4-Deoxy-4-fluoro-d-galactopyranosides from Levoglucosan | Request PDF. (2017). ResearchGate. [Link]
-
18 F-Labeled galactose derivative for the study of galactose metabolism by PET. (n.d.). ResearchGate. [Link]
-
4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate Flexibility of O-GlcNAc Transferase. (2021). ACS Chemical Biology. [Link]
-
4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate Flexibility of O-GlcNAc Transferase. (2021). National Institutes of Health. [Link]
-
Synthesis of 4-deoxy-4-fluoro analogues of 2-acetamido-2-deoxy-D-glucose and 2-acetamido-2-deoxy-D-galactose and their effects on cellular glycosaminoglycan biosynthesis. (2000). Carbohydrate Research. [Link]
-
4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate Flexibility of O-GlcNAc Transferase. (2021). Radboud Repository. [Link]
-
Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins. (2017). National Institutes of Health. [Link]
-
Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT). (2021). Glycoscience Protocols (GlycoPODv2). [Link]
-
Synthesis and in vitro cytotoxicity of acetylated 3-fluoro, 4-fluoro and 3,4-difluoro analogs of D-glucosamine and D-galactosamine. (2016). National Institutes of Health. [Link]
-
Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides. (2015). National Institutes of Health. [Link]
-
Figure 1: [Flowchart of in vitro O-GlcNAc...]. (2021). Glycoscience Protocols (GlycoPODv2). [Link]
-
Antibodies and Activity Measurements for the Detection of O-GlcNAc Transferase and Assay of its Substrate, UDP-GlcNAc. (n.d.). Springer Nature Experiments. [Link]
-
Proteomics Analysis of O‑GalNAc Glycosylation in Human Serum by an Integrated Strategy. (2016). Journal of Proteome Research. [Link]
-
4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate Flexibility of O-GlcNAc Transferase. (2021). National Institutes of Health. [Link]
-
Proteomics Analysis of O-GalNAc Glycosylation in Human Serum by an Integrated Strategy. (2017). National Institutes of Health. [Link]
-
Enzyme-based assay for quantification of UDP-GlcNAc in cells and tissues. (2023). National Institutes of Health. [Link]
-
Chemoselective Ligation Methods Based on the Concept of Native Chemical Ligation. (n.d.). Science of Synthesis. [Link]
-
Native Chemical Ligation of Peptides and Proteins. (2017). National Institutes of Health. [Link]
-
Schematic overview of the glycoproteomic workflow used. (n.d.). ResearchGate. [Link]
-
(PDF) Protocol for detecting glycoRNAs using metabolic labeling and northwestern blot. (2025). ResearchGate. [Link]
-
Site-specific protein labeling using PRIME and chelation-assisted click chemistry. (n.d.). Nature Protocols. [Link]
-
Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. (2024). STAR Protocols. [Link]
-
Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology. (1998). National Institutes of Health. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate Flexibility of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]
Assay development for glycosyltransferases using 4-deoxy-4-fluoro-D-galactose
Application Note & Protocol
A Robust, High-Throughput Assay for Galactosyltransferase Activity and Inhibition Using 4-Deoxy-4-fluoro-D-galactose
Abstract
Glycosyltransferases (GTs) are critical enzymes that orchestrate the synthesis of complex carbohydrates, playing pivotal roles in cellular communication, protein function, and pathogenesis.[1] Their significance makes them attractive targets for therapeutic intervention. However, developing robust and scalable assays for GT activity has historically been challenging, often relying on cumbersome radioisotope-based methods.[2] This application note describes a sensitive, non-radioactive, and high-throughput-compatible assay for galactosyltransferases (GalTs) utilizing the fluorinated sugar analog, 4-deoxy-4-fluoro-D-galactose (4F-Gal), as a potent inhibitor. We present a detailed protocol for characterizing GalT activity by quantifying the enzymatic production of Uridine Diphosphate (UDP) via a coupled bioluminescent system. The methodology leverages 4F-Gal as a benchmark inhibitor to validate the assay and determine key performance metrics, providing a framework for screening compound libraries and performing detailed kinetic analyses.
Introduction: The Challenge of Measuring Glycosyltransferase Activity
Glycosyltransferases catalyze the transfer of a monosaccharide from an activated donor, typically a nucleotide sugar, to an acceptor molecule, which can be a protein, lipid, or another carbohydrate.[3][4] The β-1,4-galactosyltransferase (B4GALT) family, for example, transfers galactose from UDP-galactose to N-acetylglucosamine (GlcNAc) residues on glycoproteins, a key step in N-glycan biosynthesis.[5] Dysregulation of this process is implicated in various diseases, making B4GALT enzymes important drug targets.
Traditional GT assays often involve radiolabeled substrates, which pose safety risks and are not amenable to high-throughput screening (HTS).[2] Modern alternatives include coupled-enzyme assays that detect the nucleotide diphosphate byproduct (e.g., UDP, GDP) of the transferase reaction.[2][6] These methods offer a universal platform for monitoring the activity of the vast majority of GTs.[7][8]
Fluorinated carbohydrates have emerged as powerful tools in glycobiology, serving as mechanistic probes and enzyme inhibitors.[9][10][11] The substitution of a hydroxyl group with a fluorine atom can dramatically alter the sugar's electronic properties and hydrogen-bonding capacity, often leading to tight binding in an enzyme's active site without being transferred, thereby acting as a competitive inhibitor.[11][12] 4-deoxy-4-fluoro-D-galactose (4F-Gal) is one such analog, designed to inhibit galactosyltransferases.
This guide details an assay that couples the B4GALT1-catalyzed reaction with a secondary bioluminescent reaction that quantifies the UDP produced.[6] We establish the inhibitory profile of 4F-Gal and demonstrate how it can be used as a tool to validate assay performance for HTS applications.
Principle of the Assay: Coupling Inhibition with Luminescence
The assay methodology is based on two core principles: the enzymatic reaction catalyzed by the galactosyltransferase and the subsequent detection of its UDP product.
-
Galactosyltransferase Reaction: The enzyme, for example, human β-1,4-Galactosyltransferase 1 (B4GALT1), transfers galactose from the donor substrate, UDP-galactose (UDP-Gal), to the acceptor substrate, N-acetylglucosamine (GlcNAc). For every molecule of galactose transferred, one molecule of UDP is released.
-
Inhibition by 4F-Gal: 4-deoxy-4-fluoro-D-galactose acts as a competitive inhibitor, likely competing with the acceptor substrate for binding to the enzyme's active site. Its presence reduces the rate of galactose transfer, leading to a decrease in the amount of UDP produced.
-
UDP Detection: The amount of UDP generated is measured using a homogenous, single-reagent-addition bioluminescent assay, such as the UDP-Glo™ Glycosyltransferase Assay.[6][8][13] In this coupled reaction, the UDP Detection Reagent simultaneously converts the UDP to ATP and uses the newly formed ATP to drive a luciferase reaction, generating a light signal that is directly proportional to the UDP concentration.[6][14]
Therefore, a higher enzymatic activity results in more UDP and a stronger luminescent signal. Conversely, effective inhibition by a compound like 4F-Gal reduces UDP production, leading to a diminished light signal. This inverse relationship forms the basis for screening and characterizing inhibitors.
Caption: Assay Principle: B4GALT1 activity produces UDP, which is converted to a light signal. 4F-Gal inhibits the enzyme, reducing the signal.
Materials and Equipment
Reagents
-
4-Deoxy-4-fluoro-D-galactose (4F-Gal): Specific grade suitable for biochemical assays (e.g., from Carbosynth or equivalent). Prepare a 10 mM stock solution in DMSO.
-
Recombinant Human B4GALT1: (e.g., R&D Systems, Cat # 3609-GT).
-
UDP-Galactose (UDP-Gal): (e.g., Sigma-Aldrich, Cat # U4500). Prepare a 10 mM stock in ultrapure water.
-
N-Acetyl-D-glucosamine (GlcNAc): (e.g., Sigma-Aldrich, Cat # A8625). Prepare a 100 mM stock in ultrapure water.
-
UDP-Glo™ Glycosyltransferase Assay Kit: (Promega, Cat # V6961 or similar). Includes UDP Detection Reagent, ATP, and UDP standards.
-
Assay Buffer: 25 mM Tris-HCl (pH 7.4), 10 mM MnCl₂.[15]
-
DMSO: Anhydrous, for compound dilution.
-
Ultrapure Water: Nuclease-free.
Equipment
-
Luminometer capable of reading 96- or 384-well plates.
-
Solid white, opaque multi-well assay plates (e.g., Corning #3917).
-
Multichannel pipettes and standard laboratory pipettors.
-
Incubator or water bath set to 37°C.
-
Reagent reservoirs.
Detailed Experimental Protocols
Protocol 1: Determination of 4F-Gal IC₅₀ Against B4GALT1
This protocol establishes the potency of 4F-Gal as an inhibitor of B4GALT1. The resulting IC₅₀ value serves as a crucial reference for subsequent experiments.
A. Reagent Preparation
-
B4GALT1 Working Solution: Thaw the enzyme on ice. Dilute to a final concentration of 20 ng/µL in Assay Buffer. Rationale: This concentration should be optimized to yield a robust signal within the linear range of the UDP detection assay.
-
Substrate Mix: Prepare a 2X working solution containing 500 µM UDP-Gal and 300 µM GlcNAc in Assay Buffer. Rationale: Substrate concentrations are set near their respective Km values to ensure the assay is sensitive to competitive inhibitors.[15]
-
4F-Gal Serial Dilution: Perform a 1:3 serial dilution of the 10 mM 4F-Gal stock in DMSO to create a 10-point concentration curve (e.g., 10 mM down to 0.5 µM). Then, dilute each DMSO concentration 1:50 in Assay Buffer to create the final 2X inhibitor solutions.
B. Assay Procedure
-
Plate Layout: Designate wells for the 4F-Gal titration, a 'No Inhibitor' (0% inhibition) control, and a 'No Enzyme' (100% inhibition) background control.
-
Add Inhibitor: Add 12.5 µL of each 2X 4F-Gal dilution to the appropriate wells of a white 96-well plate. Add 12.5 µL of Assay Buffer containing 2% DMSO to the 'No Inhibitor' control wells.
-
Add Enzyme: Add 6.25 µL of the 20 ng/µL B4GALT1 working solution to all wells except the 'No Enzyme' control. Add 6.25 µL of Assay Buffer to the 'No Enzyme' wells.
-
Initiate Reaction: Add 6.25 µL of the 2X Substrate Mix to all wells to start the reaction. The final reaction volume is 25 µL.
-
Incubation: Mix the plate gently on a plate shaker for 30 seconds. Cover the plate and incubate at 37°C for 60 minutes.[16]
-
UDP Detection: Prepare the UDP Detection Reagent according to the manufacturer's protocol.[6] Add 25 µL of the reagent to each well.
-
Final Incubation & Measurement: Mix the plate on a shaker for 1 minute. Incubate at room temperature for 60 minutes to allow the luminescent signal to stabilize.[8]
-
Read Plate: Measure luminescence using a plate-reading luminometer.
Caption: Experimental workflow for determining the IC₅₀ of 4F-Gal.
C. Data Analysis
-
Calculate Percent Inhibition:
-
Average the Relative Light Unit (RLU) values for each condition.
-
Use the formula: % Inhibition = 100 * (1 - (RLU_Inhibitor - RLU_NoEnzyme) / (RLU_NoInhibitor - RLU_NoEnzyme))
-
-
Determine IC₅₀:
-
Plot % Inhibition versus the log of the 4F-Gal concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Protocol 2: High-Throughput Screening (HTS) Assay Validation
This protocol adapts the assay for screening a larger number of compounds, using 4F-Gal as a positive control to ensure assay quality.
-
Assay Setup: The procedure is similar to Protocol 1, but performed in 384-well plates to increase throughput. Reaction volumes are scaled down accordingly (e.g., 10-12.5 µL final reaction volume).
-
Controls: Each assay plate must include:
-
Negative Controls: Wells with DMSO vehicle only (defines 0% inhibition).
-
Positive Controls: Wells with 4F-Gal at a concentration near its IC₈₀ (e.g., 3x IC₅₀, defines strong inhibition).
-
Background Controls: 'No Enzyme' wells (defines 100% inhibition).
-
-
Data Analysis & Quality Control:
-
Calculate the Z'-factor for each plate to assess assay robustness. The Z'-factor is a measure of statistical effect size and is used to judge the quality of an HTS assay. Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| (where 'pos' is the positive control and 'neg' is the negative control).
-
An assay with a Z'-factor > 0.5 is considered excellent for HTS.
-
Expected Results & Data Interpretation
The IC₅₀ determination for 4F-Gal should yield a classic sigmoidal dose-response curve. The data can be tabulated for clarity.
Table 1: Sample Data for 4F-Gal IC₅₀ Determination
| 4F-Gal [µM] | Log [4F-Gal] | Avg. RLU | Std. Dev. | % Inhibition |
| 1000 | 3.00 | 10,550 | 450 | 98.2 |
| 333 | 2.52 | 12,100 | 600 | 95.1 |
| 111 | 2.04 | 25,800 | 1,200 | 78.3 |
| 37 | 1.57 | 55,300 | 2,500 | 45.1 |
| 12.3 | 1.09 | 81,200 | 4,100 | 19.4 |
| 4.1 | 0.61 | 95,600 | 5,000 | 5.2 |
| 1.37 | 0.14 | 99,800 | 4,800 | 1.1 |
| 0 (Control) | N/A | 100,900 | 5,200 | 0.0 |
| No Enzyme | N/A | 9,000 | 300 | 100.0 |
Based on this sample data, the calculated IC₅₀ for 4F-Gal would be approximately 40 µM.
Table 2: Typical HTS Assay Performance Metrics
| Parameter | Typical Value | Significance |
| Signal-to-Background | > 10 | Indicates a robust signal over assay background. |
| Signal-to-Noise | > 5 | Demonstrates low data variability relative to the signal. |
| Z'-Factor | > 0.5 | Confirms the assay is reliable for HTS. |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Luminescent Signal | Insufficient enzyme activity; degraded UDP-Gal or detection reagent; incorrect buffer pH/ions. | Optimize enzyme concentration. Use fresh substrates and reagents. Verify buffer composition and pH. Increase incubation time. |
| High Background Signal | Contamination of reagents with UDP or ATP; non-enzymatic hydrolysis of UDP-Gal. | Use high-purity reagents and ultrapure water. Prepare fresh buffers. Run a 'No Enzyme' control to quantify background. |
| Poor Z'-Factor (<0.5) | High data variability (large standard deviations); small assay window. | Ensure consistent pipetting technique. Optimize concentrations of enzyme and substrates to maximize the signal window. Check for edge effects on the plate. |
| Inconsistent IC₅₀ Values | Inaccurate inhibitor dilutions; variability in enzyme activity; DMSO concentration effects. | Prepare fresh inhibitor dilutions for each experiment. Ensure consistent enzyme dilution and activity. Maintain a final DMSO concentration below 1% across all wells. |
Conclusion
This application note provides a comprehensive framework for developing a robust, non-radioactive assay for galactosyltransferases using the fluorinated sugar 4-deoxy-4-fluoro-D-galactose as a tool compound. The described luminescent assay is highly sensitive, easily automated, and suitable for high-throughput screening of potential GT inhibitors.[8] By first characterizing the inhibitory profile of 4F-Gal, researchers can establish a validated positive control, ensuring the reliability and reproducibility of screening campaigns. This methodology empowers drug discovery professionals and academic researchers to explore the function of galactosyltransferases and identify novel modulators for therapeutic development.
References
-
Promega Corporation. UDP-Glo™ Glycosyltransferase Assay (Japanese). [Link]
-
Dalrymple, S. A. (2010). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC, NIH. [Link]
-
Rahman, M. S., & Qin, W. (2019). Glycosyltransferase Activity Assay Using Colorimetric Methods. Methods in Molecular Biology. [Link]
-
Creative BioMart. UDP-Galactosyltransferase Assay Kit. [Link]
-
Thaburet, J. F., et al. (2018). Fluorosugars as inhibitors of bacterial enzymes. ScienceDirect. [Link]
-
Geren, L., et al. (1981). Assay of galactosyltransferase by high-performance liquid chromatography. PubMed. [Link]
-
Narimatsu, H., et al. (2021). Enzyme assay of polypeptide N-acetylgalactosaminyltransferase family. NCBI. [Link]
-
Rahman, M. S., & Qin, W. (2019). Glycosyltransferase Activity Assay Using Colorimetric Methods. Springer Nature Experiments. [Link]
-
Kaji, H., et al. (2021). Enzyme assay of β1,3-glycosyltransferase family. Glycoscience Protocols, NCBI Bookshelf. [Link]
-
NCBI Bookshelf. (2022). Glycoscience Protocols (GlycoPODv2). [Link]
-
Zaro, B. W., et al. (2019). 4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications. ACS Chemical Biology, NIH. [Link]
-
Abdul-Karim, B., et al. (2020). Enzymatic glycosylation involving fluorinated carbohydrates. Organic & Biomolecular Chemistry. [Link]
-
Roy, B., & Ramezani, R. J. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. PMC, NIH. [Link]
-
ResearchGate. Fluorinated nucleotide-sugars as enzyme inhibitors or inactivators. [Link]
-
Lairson, L. L., et al. (2008). Controlling Glycosyltransferase Activity: Inhibition and Enzyme-Engineering. ScienceDirect. [Link]
-
Kump, A., et al. (2024). New Inhibitors of β‐1,4‐Galactosyltransferase I Discovered by Virtual Screening. PMC, NIH. [Link]
-
Le, U. T., et al. (2021). Utility of Bioluminescent Homogeneous Nucleotide Detection Assays in Measuring Activities of Nucleotide-Sugar Dependent Glycosyltransferases and Studying Their Inhibitors. Molecules, NIH. [Link]
-
Köhler, F., et al. (1995). Inhibition of protein N-glycosylation by 2-deoxy-2-fluoro-D-galactose. ResearchGate. [Link]
-
Paderi, C., et al. (2010). 4-deoxy-4-fluoro-xyloside derivatives as inhibitors of glycosaminoglycan biosynthesis. PubMed. [Link]
-
Bailyes, E. M., et al. (1990). Glycosylation and Processing of Carbohydrate Side Chains of ecto-5'-nucleotidase in Cultured Human Chorionic Cells. PubMed. [Link]
-
Breton, C., et al. (2006). Structures and mechanisms of glycosyltransferases. Glycobiology, Oxford Academic. [Link]
-
Wong, D. C., et al. (2005). Gene-expression Profiles for Five Key Glycosylation Genes for Galactose-Fed CHO Cells Expressing Recombinant IL-4/13 Cytokine Trap. PubMed. [Link]
-
Castilho, A., et al. (2018). Efficient N-Glycosylation of the Heavy Chain Tailpiece Promotes the Formation of Plant-Produced Dimeric IgA. ResearchGate. [Link]
Sources
- 1. Glycosyltransferase Activity Assay Using Colorimetric Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Technical Note: A Novel Glycosyltransferase Activity Assay: R&D Systems [rndsystems.com]
- 3. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. UDP-Glo™ Glycosyltransferase Assay Technical Manual [worldwide.promega.com]
- 8. UDP-Glo™ Glycosyltransferase Assay [promega.jp]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Enzymatic glycosylation involving fluorinated carbohydrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Drug Discovery Based on Fluorine-Containing Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. UDP-Glo™ Glycosyltransferase Assay Technical Manual [worldwide.promega.com]
- 14. UDP-Glo™ Glycosyltransferase Assay [worldwide.promega.com]
- 15. Enzyme assay of polypeptide N-acetylgalactosaminyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Enzyme assay of β1,3-glycosyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Metabolic trapping of 4-Fluoro-4-deoxy-D-galactopyranose for in vivo imaging
An Application Guide to In Vivo Imaging via Metabolic Trapping of 4-Fluoro-4-deoxy-D-galactopyranose ([¹⁸F]4-F-Gal)
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of this compound (4-F-Gal), specifically its fluorine-18 radiolabeled form ([¹⁸F]4-F-Gal), for in vivo imaging. The core principle relies on metabolic trapping, an elegant mechanism that leverages cellular biochemistry to achieve high-contrast molecular images. This guide delves into the underlying science, provides detailed protocols for practical application, and offers insights into data interpretation.
The Principle: Metabolic Trapping as an Imaging Strategy
Metabolic trapping is a powerful mechanism for designing radiopharmaceuticals that accumulate within specific tissues.[1] Unlike agents that bind to cell surface receptors, metabolically trapped tracers are transported into the cell and enzymatically altered into a form that cannot exit, leading to intracellular accumulation.[2] The degree of accumulation directly reflects the activity of the specific metabolic pathway being probed.
The classic example is 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), an analog of glucose. Once inside the cell, it is phosphorylated by hexokinase but cannot be further metabolized in the glycolytic pathway. This "traps" the radiolabel inside cells with high glucose uptake, such as most cancer cells.[1][2] [¹⁸F]4-F-Gal applies this same proven principle to a different metabolic route: the Leloir pathway of galactose metabolism.
The Leloir Pathway: The Biochemical Basis for 4-F-Gal Trapping
Galactose, primarily derived from dietary lactose, is metabolized almost exclusively in the liver.[3][4] Its conversion to glucose-1-phosphate for entry into glycolysis is governed by the Leloir pathway.[5][6]
The key enzymatic steps are:
-
Phosphorylation: Galactokinase (GALK) phosphorylates galactose to galactose-1-phosphate (Gal-1-P). This initial step traps galactose within the cell, as the added phosphate group imparts a negative charge, preventing membrane diffusion.[3][4]
-
UDP-Transfer: Galactose-1-phosphate uridylyltransferase (GALT) converts Gal-1-P to UDP-galactose.
-
Epimerization: UDP-galactose 4-epimerase (GALE) isomerizes UDP-galactose to UDP-glucose, which can then be used in various metabolic processes, including glycolysis.[6][7]
[¹⁸F]4-F-Gal is designed to exploit this pathway. It is recognized by the same cellular transporters and enzymes as native galactose. However, the substitution of a hydroxyl group with a fluorine atom at the C-4 position creates a critical metabolic roadblock.
The tracer is transported into hepatocytes and phosphorylated by GALK to [¹⁸F]4-F-Gal-1-phosphate. This phosphorylated intermediate is the trapped form. While it can be converted to UDP-[¹⁸F]4-F-Gal, the crucial C-4 fluorine atom prevents the subsequent epimerization step by GALE.[8][9][10] This enzymatic blockade ensures that the radiolabel accumulates in proportion to the rate of the initial trapping step—the activity of galactokinase (GALK)—providing a direct readout of regional hepatic metabolic function.[11]
Application Protocols for In Vivo Imaging with [¹⁸F]4-F-Gal
Successful in vivo imaging requires meticulous attention to detail, from tracer synthesis to animal handling and data acquisition.
Protocol for Radiosynthesis of [¹⁸F]4-F-Gal
The synthesis of [¹⁸F]4-F-Gal is typically performed in an automated synthesis module. The most common method involves a one-step nucleophilic substitution of [¹⁸F]fluoride on a protected precursor, followed by deprotection.
Materials:
-
Precursor: 1,2:3,5-di-O-isopropylidene-4-O-trifluoromethanesulfonyl-α-D-glucofuranose or similar activated galactose derivative.
-
[¹⁸F]Fluoride: Produced via a cyclotron and trapped on an anion-exchange cartridge.
-
Eluent: Kryptofix 2.2.2 (K222), potassium carbonate (K₂CO₃) in acetonitrile/water.
-
Reagents: Anhydrous acetonitrile, HCl for hydrolysis, sterile water for injection, sodium bicarbonate for neutralization.
-
Purification: C18 and Alumina N Sep-Pak cartridges.
-
QC Equipment: Radio-HPLC, TLC scanner, pH meter, gas chromatograph for residual solvent analysis.
Step-by-Step Methodology:
-
[¹⁸F]Fluoride Elution: The trapped [¹⁸F]fluoride is eluted from the anion-exchange cartridge into the reaction vessel using the K222/K₂CO₃ solution.
-
Azeotropic Drying: The solvent is removed under vacuum and a stream of nitrogen at ~110°C. Anhydrous acetonitrile is added and evaporated twice to ensure an anhydrous environment, which is critical for the efficiency of the nucleophilic substitution.
-
Radiolabeling Reaction: The galactose precursor, dissolved in anhydrous acetonitrile, is added to the dried [¹⁸F]fluoride-K222 complex. The reaction vessel is sealed and heated to 85-110°C for 10-15 minutes.[12]
-
Hydrolysis (Deprotection): After cooling, an acidic solution (e.g., 1-2 M HCl) is added to the reaction vessel, which is then heated to 100-120°C for 5-10 minutes to remove the protecting groups.
-
Neutralization & Purification: The reaction mixture is cooled and neutralized with a sodium bicarbonate solution. The crude product is then passed through a series of purification cartridges (e.g., C18 to remove unreacted precursor and K222, followed by Alumina N to remove excess fluoride) and collected in a sterile vial containing sterile saline.
-
Quality Control: The final product must be tested for radiochemical purity (>95%), pH (4.5-7.5), residual solvents, and sterility before injection.
Protocol for In Vivo PET/CT Imaging
This protocol outlines the procedure for performing a dynamic or static PET/CT scan in a rodent model to assess liver function.
Materials & Equipment:
-
[¹⁸F]4-F-Gal solution for injection.
-
Small animal PET/CT scanner.
-
Anesthesia system (isoflurane recommended).
-
Heating pad or lamp to maintain body temperature.
-
Catheters (e.g., 27-30 gauge) for tail vein injection.
-
Animal subjects (e.g., mice or rats).
Step-by-Step Methodology:
-
Patient Preparation: To minimize competition from endogenous glucose and reduce insulin levels, animals should be fasted for 4-6 hours prior to tracer injection.[13][14] Water should be available ad libitum to ensure good hydration. Avoid strenuous activity.[13]
-
Anesthesia and Positioning: Anesthetize the animal using isoflurane (1.5-2% in oxygen). Once anesthetized, place the animal on the scanner bed, which should be heated to maintain physiological body temperature (~37°C).[15] Maintaining temperature is crucial as hypothermia can alter metabolic rates.
-
Tracer Administration: Administer a calculated dose of [¹⁸F]4-F-Gal (typically 5-10 MBq or 150-300 µCi for a mouse) via a lateral tail vein.[16] The injection should be a smooth bolus followed by a small saline flush (~50 µL).
-
Uptake Period: An uptake period of 45 to 60 minutes allows for the tracer to distribute and accumulate in the target tissues, primarily the liver.[17] During this time, the animal should remain anesthetized and warm in a quiet, undisturbed environment.
-
Image Acquisition:
-
CT Scan: First, perform a low-dose CT scan for anatomical localization and for generating an attenuation correction map.
-
PET Scan: Immediately following the CT, acquire the PET emission data. A static scan of 10-20 minutes is typically sufficient. For kinetic modeling, a dynamic scan starting at the time of injection may be performed. For liver imaging, respiratory gating can be employed to minimize motion artifacts and improve quantification.[18]
-
-
Post-Imaging: After the scan, monitor the animal until it has fully recovered from anesthesia. Provide easy access to food and water.
Data Analysis and Interpretation
Quantitative analysis is key to extracting meaningful biological information from PET images.
-
Image Reconstruction: Reconstruct the PET data using an iterative algorithm such as Ordered Subset Expectation Maximization (OSEM). The reconstruction must include corrections for radioactive decay, photon attenuation (using the CT map), scatter, and random coincidences.[14]
-
Region of Interest (ROI) Analysis: Using the co-registered CT images for anatomical guidance, draw ROIs on the PET images over the entire liver, specific liver lobes, and other organs of interest (e.g., spleen, kidney, muscle as background).
-
Quantification: The most common semi-quantitative metric is the Standardized Uptake Value (SUV). It is calculated as: SUV = [Tissue Radioactivity Concentration (MBq/mL)] / [Injected Dose (MBq) / Body Weight (g)] The SUV normalizes the tracer uptake to the injected dose and body weight, allowing for comparison across different subjects.[11] For liver function, the mean SUV (SUVmean) within the liver ROI is a robust parameter.
Expected Biodistribution and Quantitative Data
The biodistribution of [¹⁸F]4-F-Gal is characterized by high and specific uptake in the liver.
| Organ | Typical SUVmean (60 min post-injection) | Rationale for Uptake |
| Liver | 8.0 - 12.0 | High expression of GALK and primary site of galactose metabolism.[11][19] |
| Spleen | 1.5 - 2.5 | Moderate uptake. |
| Kidney | 2.0 - 3.5 | Tracer excretion pathway. |
| Bladder | Variable (High) | Accumulation of excreted tracer in urine.[20] |
| Brain | < 1.0 | Low galactose metabolism. |
| Muscle | < 1.0 | Low background signal. |
| Blood Pool | < 1.5 | Rapid clearance from circulation. |
Note: These values are representative and can vary based on species, anesthetic used, and physiological state.
A reduction in the liver SUVmean can indicate impaired metabolic function, which may be caused by conditions such as cirrhosis, hepatitis, or drug-induced liver injury. Conversely, regions of regenerating liver may show higher uptake.
References
-
Galactose Degradation/Leloir Pathway. PathWhiz. [Link]
-
Galactose Metabolism. USMLE Strike. [Link]
-
Galactose Metabolism: Enzymes, Steps, Pathways, Uses. Microbe Notes. [Link]
-
Galactose Metabolism. The Medical Biochemistry Page. [Link]
-
Leloir pathway. Wikipedia. [Link]
-
Metabolic trapping. Wikipedia. [Link]
-
Protocol for in Vivo Imaging in Mice. Creative Bioarray. [Link]
-
Chemoenzymatic Syntheses of Fluorine-18-Labeled Disaccharides from [18F] FDG Yield Potent Sensors of Living Bacteria In Vivo. NIH National Center for Biotechnology Information. [Link]
-
Quantitative PET of liver functions. NIH National Center for Biotechnology Information. [Link]
-
A β‐galactosidase activated near‐infrared fluorescent probe for tracking cellular senescence in vitro and in vivo. NIH National Center for Biotechnology Information. [Link]
-
A renal clearable fluorogenic probe for in vivo β-galactosidase activity detection during aging and senolysis. NIH National Center for Biotechnology Information. [Link]
-
Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. NIH National Center for Biotechnology Information. [Link]
-
In Vivo Imaging Core Facility Methods and Protocols. Boston University Medical Campus. [Link]
-
4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrat. Radboud Repository. [Link]
-
Synthesis of 4‐Deoxy‐4‐Fluoro‐d‐Sedoheptulose: A Promising New Sugar to Apply the Principle of Metabolic Trapping. NIH National Center for Biotechnology Information. [Link]
-
Practical Methods for Molecular In Vivo Optical Imaging. NIH National Center for Biotechnology Information. [Link]
-
Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG. NIH National Center for Biotechnology Information. [Link]
-
Comparison of previous use of the principle of metabolic trapping and this work. ResearchGate. [Link]
-
Synthesis of 4-Deoxy-4-fluoro-D-sedoheptulose: A Promising New Sugar to Apply the Principle of Metabolic Trapping. PubMed. [Link]
-
FDG PET/CT: EANM procedure guidelines for tumour imaging: version 2.0. NIH National Center for Biotechnology Information. [Link]
-
Procedure Guideline for Tumor Imaging with 18F-FDG PET/CT 1.0. ResearchGate. [Link]
-
Quantification of green fluorescence protein by in vivo imaging, PCR and flow cytometry: comparison of transgenic strains and relevance for fetal cell microchimerism. NIH National Center for Biotechnology Information. [Link]
-
Liver: glucose metabolism and 18F-fluorodeoxyglucose PET findings in normal parenchyma and diseases. NIH National Center for Biotechnology Information. [Link]
-
Metabolic trapping – Knowledge and References. Taylor & Francis Online. [Link]
-
Efficacy of PET imaging in managing chronic liver diseases. Drug Target Review. [Link]
-
Summary of the UPICT Protocol for 18F-FDG PET/CT Imaging in Oncology Clinical Trials. American Association of Physicists in Medicine (AAPM). [Link]
-
It's a Trap! Aldolase-Prescribed C4 Deoxyradiofluorination Affords Intracellular Trapping and the Tracing of Fructose Metabolism by PET. PubMed. [Link]
-
Immuno-PET tracer shows promise in patients with liver cancer. AuntMinnie. [Link]
-
A guideline proposal for mice preparation and care in 18F-FDG PET imaging. ResearchGate. [Link]
-
PET-CT FDG Oncology and Brain Imaging. University of New Mexico Health Sciences. [Link]
-
Far-red Fluorescent Senescence-associated β-Galactosidase Probe for Identification and Enrichment of Senescent Tumor Cells by Flow Cytometry. NIH National Center for Biotechnology Information. [Link]
-
Respiratory 4D-Gating F-18 FDG PET/Scan for Liver Malignancies: Feasibility in Liver Cancer Patient and Tumor Quantitative Analysis. Frontiers in Oncology. [Link]
Sources
- 1. Metabolic trapping - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Galactose Metabolism - USMLE Strike | 100% Best Guide [usmlestrike.com]
- 4. microbenotes.com [microbenotes.com]
- 5. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 6. Leloir pathway - Wikipedia [en.wikipedia.org]
- 7. PathWhiz [pathbank.org]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. Synthesis of 4‐Deoxy‐4‐Fluoro‐d‐Sedoheptulose: A Promising New Sugar to Apply the Principle of Metabolic Trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 4-Deoxy-4-Fluoro-d-Sedoheptulose: A Promising New Sugar to Apply the Principle of Metabolic Trapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative PET of liver functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FDG PET/CT: EANM procedure guidelines for tumour imaging: version 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Summary of the UPICT Protocol for 18F-FDG PET/CT Imaging in Oncology Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Practical Methods for Molecular In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Respiratory 4D-Gating F-18 FDG PET/CT Scan for Liver Malignancies: Feasibility in Liver Cancer Patient and Tumor Quantitative Analysis [frontiersin.org]
- 19. Liver: glucose metabolism and 18F-fluorodeoxyglucose PET findings in normal parenchyma and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. radiology.unm.edu [radiology.unm.edu]
Inhibition of glycosaminoglycan biosynthesis with 4-fluoro-galactose analogues
An Application Guide to the Inhibition of Glycosaminoglycan Biosynthesis with 4-Fluoro-Galactose Analogues
Authored by: A Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on utilizing 4-fluoro-galactose analogues to inhibit the biosynthesis of glycosaminoglycans (GAGs). This guide offers in-depth mechanistic insights, validated experimental protocols, and data interpretation strategies to empower research into the roles of GAGs in health and disease.
Introduction: Targeting the Glycocalyx
Glycosaminoglycans (GAGs) are long, linear polysaccharides that are fundamental components of the cell surface and the extracellular matrix.[1][2] Comprising repeating disaccharide units, GAGs like chondroitin sulfate (CS), dermatan sulfate (DS), and heparan sulfate (HS) are typically attached to core proteins to form proteoglycans (PGs).[2] These structures are not mere cellular scaffolding; they are critical regulators of a vast array of biological processes, including cell growth and proliferation, developmental biology, and cell-cell interactions via receptor binding.[1][3][4]
Given their central role, the aberrant synthesis of GAGs is implicated in numerous pathologies, including cancer progression, inflammation, and infectious diseases.[5][6] This makes the enzymatic machinery responsible for GAG biosynthesis an attractive target for therapeutic intervention and a crucial system to probe for basic research.
Metabolic inhibitors, particularly fluorinated sugar analogues, offer a powerful chemical biology tool to dissect these pathways. 4-fluoro-galactose analogues are cell-permeable molecules that hijack the GAG biosynthetic pathway, acting as potent and specific inhibitors. By understanding how to apply these tools, researchers can effectively modulate GAG synthesis to uncover novel biological functions and validate new therapeutic strategies.
Mechanism of Action: Hijacking the GAG Assembly Line
The inhibitory action of 4-fluoro-galactose analogues is a classic example of metabolic glycoengineering.[3] These analogues are designed to mimic natural sugar precursors, thereby gaining entry into the cell and its enzymatic pathways.
-
Cellular Uptake and Activation : Per-O-acetylated analogues (e.g., 2-acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-galactopyranose) exhibit enhanced membrane permeability.[7][8] Once inside the cell, cytosolic esterases remove the acetyl groups, unmasking the fluorinated sugar. This sugar is then processed by the hexosamine biosynthetic pathway and converted into a UDP-sugar nucleotide donor, such as UDP-4-fluoro-N-acetylgalactosamine (UDP-4F-GalNAc).
-
Chain Incorporation and Termination : During GAG chain elongation in the Golgi apparatus, glycosyltransferases attempt to incorporate this fluorinated analogue into the growing polysaccharide chain.[9] The fluorine atom at the C4 position, replacing a hydroxyl group, is a critical modification. This substitution can disrupt the subsequent enzymatic steps in two primary ways:
-
Steric Hindrance : The fluorine atom can prevent the binding of the next enzyme in the sequence, such as a glucuronyltransferase or a sulfotransferase, effectively terminating chain elongation.[10]
-
Altered Substrate Recognition : The modified sugar may be a poor substrate for subsequent enzymes, halting the polymerization process.
-
The result is a significant reduction in the synthesis of complete GAG chains. This mechanism allows for the targeted disruption of GAG biosynthesis, particularly affecting chondroitin and dermatan sulfates which utilize GalNAc.[7]
Caption: Metabolic pathway and inhibition mechanism of 4-fluoro-galactose analogues.
Application Notes & Experimental Design
Selecting an Analogue
The choice of analogue is critical. For instance, 2-acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-galactopyranose has been shown to potently reduce the incorporation of both [3H]glucosamine and [35S]sulfate into hepatocyte GAGs.[7] It is crucial to source well-characterized compounds to ensure reproducibility.
Key Experimental Considerations
-
Cell System : The choice of cell line will depend on the research question. Endothelial cells, hepatocytes, and various cancer cell lines are commonly used systems for studying GAG biology.[7][11]
-
Dose-Response and Time-Course : It is essential to perform dose-response experiments to determine the optimal concentration of the inhibitor. A typical starting range is 100 µM to 1 mM.[7] Time-course experiments will establish the necessary treatment duration to observe significant inhibition.
-
Cytotoxicity Assessment : High concentrations of metabolic inhibitors can sometimes lead to off-target effects or general cytotoxicity. For example, some analogues have been observed to reduce protein biosynthesis at high concentrations.[7] It is imperative to run parallel cytotoxicity assays (e.g., MTT, LDH) to ensure that the observed inhibition of GAG synthesis is not a secondary effect of cell death.
-
Controls : Every experiment must include the following controls:
-
Untreated Control : Cells grown in standard culture medium.
-
Vehicle Control : Cells treated with the same solvent (e.g., DMSO, PBS) used to dissolve the fluorinated analogue.
-
Detailed Experimental Protocols
These protocols provide a framework for studying GAG biosynthesis inhibition. Optimization may be required for specific cell lines and experimental conditions.
Protocol 1: Cell Culture and Inhibitor Treatment
This protocol outlines the basic procedure for treating cultured cells with a 4-fluoro-galactose analogue.
-
Cell Seeding : Plate cells in appropriate culture vessels (e.g., 12-well or 6-well plates) and allow them to adhere and reach 70-80% confluency.
-
Stock Solution Preparation : Prepare a sterile, concentrated stock solution (e.g., 100 mM) of the 4-fluoro-galactose analogue in a suitable solvent like DMSO. Store at -20°C.
-
Treatment : On the day of the experiment, dilute the stock solution in fresh, pre-warmed culture medium to the desired final concentrations (e.g., 0, 50, 100, 250, 500 µM).
-
Incubation : Remove the old medium from the cells, wash once with PBS, and add the medium containing the inhibitor or vehicle control.
-
Culture : Incubate the cells for the desired period (e.g., 24-72 hours) under standard culture conditions (37°C, 5% CO₂).
Protocol 2: Quantifying GAG Biosynthesis by [³⁵S]Sulfate Radiolabeling
This method provides a robust way to measure the overall synthesis of sulfated GAGs.
-
Inhibitor Pre-treatment : Treat cells with the 4-fluoro-galactose analogue for a predetermined time (e.g., 24 hours) as described in Protocol 1.
-
Radiolabeling : For the final 4-6 hours of the incubation period, add [³⁵S]sulfate (Na₂³⁵SO₄) to the culture medium at a final concentration of 20-50 µCi/mL.
-
Cell Lysis : After labeling, place the plates on ice. Remove the radioactive medium and wash the cell monolayer three times with ice-cold PBS.
-
Lysate Preparation : Add 0.5 mL of lysis buffer (e.g., 0.1 M NaOH) to each well and incubate for 20 minutes at room temperature to solubilize the cells.
-
GAG Precipitation : Transfer the lysate to a microfuge tube. Precipitate the GAGs and proteins by adding an equal volume of 20% trichloroacetic acid (TCA) and incubating on ice for 30 minutes.
-
Collection : Collect the precipitate by vacuum filtration onto a glass fiber filter. Wash the filter extensively with 10% TCA to remove unincorporated [³⁵S]sulfate.
-
Quantification : Place the filter in a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
Normalization : In a parallel set of wells, determine the total protein content (e.g., using a BCA assay) to normalize the scintillation counts (CPM per µg of protein).
Protocol 3: Disaccharide Analysis by LC-MS/MS
For a more detailed analysis of which GAG species are inhibited, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.[1][12][13][14]
-
GAG Isolation : Following inhibitor treatment (Protocol 1), harvest cells and isolate crude GAGs. This typically involves protease digestion (e.g., with Actinase E) to remove core proteins, followed by purification steps like anion exchange chromatography.[15]
-
Enzymatic Digestion : Digest the purified GAGs into disaccharides using a cocktail of specific GAG-degrading enzymes (lyases). For chondroitin/dermatan sulfate, use Chondroitinase ABC.[4]
-
LC-MS/MS Analysis : Analyze the resulting disaccharide mixture using a reverse-phase or graphitized carbon column coupled to a tandem mass spectrometer.[12][14]
-
Quantification : Use selected reaction monitoring (SRM) to quantify specific disaccharides based on their unique precursor and product ion masses.[4] This allows for the precise measurement of different sulfated forms of CS/DS.
Caption: Workflow for GAG analysis after inhibitor treatment.
Data Interpretation and Troubleshooting
Quantitative Data Summary
Results should be expressed as a percentage of inhibition compared to the vehicle-treated control. Data from multiple experiments should be presented as mean ± standard deviation.
| Analogue Concentration | [³⁵S]Sulfate Incorporation (CPM/µg Protein) | % Inhibition | Cell Viability (%) |
| 0 µM (Vehicle) | 15,230 ± 850 | 0% | 100% |
| 100 µM | 9,140 ± 620 | 40% | 98% |
| 250 µM | 4,570 ± 310 | 70% | 95% |
| 500 µM | 1,830 ± 150 | 88% | 92% |
| 1000 µM | 910 ± 90 | 94% | 75% |
Table 1: Example data from a [³⁵S]sulfate incorporation experiment. Note the drop in cell viability at the highest concentration, indicating potential cytotoxicity.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Inhibition | 1. Inhibitor is inactive or degraded.2. Insufficient incubation time.3. Cell line is resistant or has low GAG turnover.4. Analogue has poor cell permeability. | 1. Verify inhibitor integrity; use a fresh batch.2. Perform a time-course experiment (24, 48, 72h).3. Choose a cell line known for high GAG synthesis.4. Ensure you are using a per-O-acetylated version of the analogue. |
| High Cytotoxicity | 1. Inhibitor concentration is too high.2. Off-target effects of the analogue.3. Solvent (e.g., DMSO) toxicity. | 1. Lower the concentration range in your dose-response curve.2. Test a different fluorinated analogue if available.3. Ensure the final solvent concentration is low (<0.1%). |
| High Variability in Results | 1. Inconsistent cell seeding density.2. Incomplete washing during radiolabeling protocol.3. Pipetting errors. | 1. Ensure even cell seeding and confluency across all wells.2. Be meticulous with washing steps to remove background radiation.3. Use calibrated pipettes and careful technique. |
References
- Synthesis of 4-deoxy-4-fluoro analogues of 2-acetamido-2-deoxy-D-glucose and 2-acetamido-2-deoxy-D-galactose and their effects on cellular glycosaminoglycan biosynthesis.
- Metabolic labeling of glycoproteins using fluorin
- Glycosaminoglycans detection methods: Applications of mass spectrometry.
- Glycan Metabolic Fluorine Labeling for In Vivo Visualization of Tumor Cells and In Situ Assessment of Glycosylation Vari
- Advances in glycosaminoglycan detection.
- Regulation of chondroitin sulfate biosynthesis by specific sulfation: acceptor specificity of serum beta-GalNAc transferase revealed by structurally defined oligosaccharides. PubMed.
- Metabolic Glycan Labeling of Cancer Cells Using Variably Acetylated Monosaccharides.
- Glycosaminoglycans detection methods: Applications of mass spectrometry.
- Recent advances in glycosaminoglycan analysis by various mass spectrometry techniques. Analytical and Bioanalytical Chemistry.
- Analysis of Glycosaminoglycans Using Mass Spectrometry.
- 4-deoxy-4-fluoro-xyloside derivatives as inhibitors of glycosaminoglycan biosynthesis. Bioorganic & Medicinal Chemistry Letters.
- Mice deficient in N-acetylgalactosamine 4-sulfate 6-o-sulfotransferase are unable to synthesize chondroitin/dermatan sulfate containing N-acetylgalactosamine 4,6-bissulfate residues and exhibit decreased protease activity in bone marrow-derived mast cells. PubMed.
- Expression of N-Acetylgalactosamine 4-Sulfate 6-O-Sulfotransferase Involved in Chondroitin Sulfate Synthesis Is Responsible for Pulmonary Metastasis.
- Design of Glycosyltransferase Inhibitors: Targeting the Biosynthesis of Glycosaminoglycans by Phosphonate-Xyloside.
- Novel Insight Into Glycosaminoglycan Biosynthesis Based on Gene Expression Profiles. Frontiers in Molecular Biosciences.
- Proteoglycans - Methods and Protocols Detection of glycosaminoglycans in biological specimens.
- Mechanisms of coordinating hyaluronan and glycosaminoglycan production by nucleotide sugars.
- Preparation of glycosaminoglycans - Glycoscience Protocols (GlycoPODv2).
- Design of Glycosyltransferase Inhibitors: Targeting the Biosynthesis of Glycosaminoglycans by Phosphonate-Xyloside.
- Molecular mechanism of decision-making in glycosaminoglycan biosynthesis.
Sources
- 1. Advances in glycosaminoglycan detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Insight Into Glycosaminoglycan Biosynthesis Based on Gene Expression Profiles [frontiersin.org]
- 3. Metabolic labeling of glycoproteins using fluorinated monosaccharides | Poster Board #616 - American Chemical Society [acs.digitellinc.com]
- 4. Proteoglycans - Methods and Protocols Detection of glycosaminoglycans in biological specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design of Glycosyltransferase Inhibitors: Targeting the Biosynthesis of Glycosaminoglycans by Phosphonate-Xyloside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-deoxy-4-fluoro analogues of 2-acetamido-2-deoxy-D-glucose and 2-acetamido-2-deoxy-D-galactose and their effects on cellular glycosaminoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Molecular mechanism of decision-making in glycosaminoglycan biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of chondroitin sulfate biosynthesis by specific sulfation: acceptor specificity of serum beta-GalNAc transferase revealed by structurally defined oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-deoxy-4-fluoro-xyloside derivatives as inhibitors of glycosaminoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glycosaminoglycans detection methods: Applications of mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in glycosaminoglycan analysis by various mass spectrometry techniques | Semantic Scholar [semanticscholar.org]
- 14. Analysis of Glycosaminoglycans Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation of glycosaminoglycans - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of ¹⁸F-labeled 4-deoxy-4-fluoro-D-galactose for PET Imaging
Introduction: A Novel Tracer for In Vivo Glycobiology
Positron Emission Tomography (PET) has revolutionized our ability to visualize and quantify physiological processes in vivo, with ¹⁸F-Fluorodeoxyglucose (¹⁸F-FDG) being the cornerstone of clinical PET imaging for oncology, cardiology, and neurology.[1][2] However, the ubiquitous uptake of ¹⁸F-FDG can sometimes limit its specificity.[3] The development of novel PET tracers with more targeted uptake mechanisms is a critical frontier in molecular imaging. This document provides a detailed guide to the synthesis of ¹⁸F-labeled 4-deoxy-4-fluoro-D-galactose (¹⁸F-4-FDGal), a promising tracer for investigating specific glucose and galactose metabolic pathways.
Recent research has highlighted the potential of PET imaging to study sodium-glucose cotransporters (SGLTs), which are crucial for glucose regulation.[4] Tracers like α-methyl-4-deoxy-4-[¹⁸F]fluoro-D-glucopyranoside ([¹⁸F]Me4FDG) have demonstrated high affinity for SGLTs, offering a more specific imaging tool than ¹⁸F-FDG for certain applications.[5] ¹⁸F-4-FDGal, as a galactose analog, is hypothesized to be a substrate for specific transporters and enzymes involved in galactose metabolism, potentially offering new insights into diseases characterized by altered glycobiology.
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive protocol for the synthesis, purification, and quality control of ¹⁸F-4-FDGal, grounded in established radiochemical principles.
Scientific Rationale and Synthesis Strategy
The synthesis of ¹⁸F-4-FDGal is based on the well-established principle of nucleophilic substitution of a sulfonate leaving group with [¹⁸F]fluoride. This approach is widely used for the synthesis of ¹⁸F-labeled sugars due to its efficiency and high specific activity.[1][6] The key steps involve:
-
Precursor Synthesis: A suitable precursor, a galactose derivative with a good leaving group at the C-4 position and protecting groups on the other hydroxyls, is required. A trifluoromethanesulfonyl (triflate) group is an excellent choice for the leaving group due to its high reactivity.
-
Radiofluorination: The precursor is reacted with cyclotron-produced [¹⁸F]fluoride, which displaces the triflate group to form the protected ¹⁸F-4-fluoro-galactose derivative.
-
Deprotection: The protecting groups are removed to yield the final ¹⁸F-4-FDGal.
-
Purification and Formulation: The final product is purified to remove any unreacted [¹⁸F]fluoride, precursor, and other impurities, and then formulated in a physiologically compatible solution for injection.
The overall workflow is designed for implementation on automated synthesis modules, which are standard in PET radiopharmacies for ensuring reproducibility and radiation safety.[7][8]
Visualizing the Synthesis Workflow
The following diagram illustrates the key stages in the automated synthesis of ¹⁸F-4-FDGal.
Caption: Automated synthesis workflow for ¹⁸F-4-FDGal.
Detailed Experimental Protocol
This protocol is designed for an automated radiosynthesis module. All reagents should be of pharmaceutical grade or equivalent.
Materials and Equipment
| Reagent/Material | Supplier | Purpose |
| 1,2,3,6-tetra-O-acetyl-4-O-trifluoromethanesulfonyl-β-D-glucopyranose (Precursor) | Custom synthesis or specialized vendor | Precursor for radiofluorination |
| Kryptofix 2.2.2 (K222) | Various | Phase transfer catalyst |
| Potassium Carbonate (K₂CO₃) | Sigma-Aldrich or equivalent | Base for elution and reaction |
| Acetonitrile (MeCN), anhydrous | Various | Reaction and azeotropic drying solvent |
| Hydrochloric Acid (HCl), 1 M | Various | Acid for hydrolysis (deprotection) |
| Sodium Hydroxide (NaOH), 1 M | Various | Base for hydrolysis (deprotection) |
| Water for Injection (WFI) | Various | Solvent and for formulation |
| Ethanol, USP grade | Various | Stabilizer in final formulation |
| Sep-Pak QMA Carbonate Plus Light Cartridge | Waters | [¹⁸F]Fluoride trapping |
| Sep-Pak C18 Plus Cartridge | Waters | Purification |
| Alumina N Cartridge | Waters | Purification |
| Sterile Vials and Filters (0.22 µm) | Various | Final product collection and sterilization |
| Automated Radiosynthesis Module (e.g., GE TRACERlab, Siemens Explora) | Various | Automated synthesis |
| High-Performance Liquid Chromatography (HPLC) system with radio-detector | Various | Quality control |
| Gas Chromatography (GC) system | Various | Residual solvent analysis |
| Limulus Amebocyte Lysate (LAL) test kit | Various | Endotoxin testing |
| pH meter or pH strips | Various | pH measurement |
Step-by-Step Synthesis Procedure
-
[¹⁸F]Fluoride Production and Trapping:
-
Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron using enriched [¹⁸O]water.
-
Transfer the aqueous [¹⁸F]fluoride from the target to the automated synthesis module.
-
Trap the [¹⁸F]fluoride on a pre-conditioned Sep-Pak QMA Carbonate Plus Light cartridge. The [¹⁸O]water is recovered for reuse.
-
-
Elution and Drying of [¹⁸F]Fluoride:
-
Elute the trapped [¹⁸F]fluoride from the QMA cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 (5-10 mg) and potassium carbonate (1-2 mg) in acetonitrile/water (e.g., 80:20 v/v, 1 mL).
-
Perform azeotropic drying of the [¹⁸F]fluoride/K222/K₂CO₃ complex by heating the reaction vessel (e.g., 95-110 °C) under a stream of nitrogen or vacuum. Add anhydrous acetonitrile (2 x 1 mL) and repeat the evaporation to ensure complete removal of water.
-
-
Radiofluorination:
-
Dissolve the precursor, 1,2,3,6-tetra-O-acetyl-4-O-trifluoromethanesulfonyl-β-D-glucopyranose (10-20 mg), in anhydrous acetonitrile (1-2 mL).
-
Add the precursor solution to the dried [¹⁸F]fluoride/K222 complex in the reaction vessel.
-
Heat the reaction mixture at 85-110 °C for 10-15 minutes to facilitate the nucleophilic substitution.
-
-
Deprotection (Hydrolysis):
-
After the radiofluorination, remove the acetonitrile by evaporation.
-
Add 1 M HCl (1 mL) to the reaction vessel and heat at 100-120 °C for 5-10 minutes to hydrolyze the acetyl protecting groups. Alternatively, basic hydrolysis can be performed with 1 M NaOH under similar conditions.
-
-
Purification:
-
After cooling, pass the crude reaction mixture through a series of solid-phase extraction (SPE) cartridges. A typical sequence is an Alumina N cartridge followed by a C18 cartridge.
-
Wash the cartridges with Water for Injection to elute the ¹⁸F-4-FDGal. The unreacted precursor, protected intermediates, and Kryptofix 2.2.2 are retained on the cartridges.
-
-
Formulation:
-
Collect the purified ¹⁸F-4-FDGal in a sterile vial containing a small amount of ethanol (e.g., 0.1 mL) as a stabilizer.
-
Dilute the final product with sterile saline to the desired volume and radioactivity concentration.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free final product vial.
-
Chemical Reaction Scheme
The following diagram illustrates the chemical transformation from the precursor to the final ¹⁸F-4-FDGal product.
Caption: Radiosynthesis of ¹⁸F-4-FDGal.
Quality Control
Stringent quality control is mandatory to ensure the safety and efficacy of the radiopharmaceutical.[1][3][9][10] The following tests should be performed on the final product.
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless, and free of particulate matter |
| pH | pH meter or calibrated pH strips | 4.5 - 7.5 |
| Radionuclidic Identity | Gamma-ray spectroscopy | Principal gamma photon at 511 keV |
| Radionuclidic Purity | Half-life determination | 105 - 115 minutes |
| Radiochemical Purity | HPLC or TLC | ≥ 95% ¹⁸F-4-FDGal |
| Chemical Purity | HPLC (UV detector) | Undetectable levels of precursor and Kryptofix |
| Residual Solvents | Gas Chromatography (GC) | Acetonitrile: < 410 ppm, Ethanol: < 5000 ppm |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (V = max. patient dose in mL) |
| Sterility | USP <71> Sterility Tests | No microbial growth |
Expected Results and Performance
Based on similar radiosyntheses of fluorinated sugars, the following performance characteristics can be expected:
| Parameter | Expected Value |
| Radiochemical Yield (decay-corrected) | 20 - 40% |
| Total Synthesis Time | 40 - 60 minutes |
| Radiochemical Purity | > 95% |
| Specific Activity | > 37 GBq/µmol (> 1 Ci/µmol) |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Radiochemical Yield | Incomplete drying of [¹⁸F]fluoride | Ensure thorough azeotropic drying. |
| Inactive precursor | Use fresh, properly stored precursor. | |
| Suboptimal reaction temperature or time | Optimize reaction conditions. | |
| Low Radiochemical Purity | Incomplete hydrolysis | Increase hydrolysis time or temperature. |
| Inefficient purification | Check the condition of SPE cartridges and optimize the purification sequence. | |
| Presence of Kryptofix in final product | Insufficient trapping on C18 cartridge | Use a larger C18 cartridge or a sequence of cartridges. |
| Final product pH out of range | Incomplete neutralization after hydrolysis | Adjust pH with sterile NaOH or HCl before final formulation. |
Conclusion
The synthesis of ¹⁸F-4-deoxy-4-fluoro-D-galactose represents a valuable addition to the arsenal of PET radiotracers for investigating specific aspects of glucose and galactose metabolism. The protocol outlined in this document provides a robust and reproducible method for the automated synthesis of ¹⁸F-4-FDGal, enabling researchers to explore its potential in preclinical and clinical research. Adherence to stringent quality control measures is paramount to ensure the production of a safe and effective imaging agent.
References
- [Reference to a relevant review on ¹⁸F-FDG PET imaging]
-
[Reference to a paper on automated radiosynthesis of ¹⁸F-labeled tracers][7][8]
-
[Reference to a paper on PET imaging of SGLTs][4]
-
[Reference to a paper on the synthesis or use of [¹⁸F]Me4FDG][5]
-
[Reference to a paper on quality control of PET radiopharmaceuticals][1][3][9][10]
Sources
- 1. Review of F-FDG Synthesis and Quality Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psec.uchicago.edu [psec.uchicago.edu]
- 3. sci-hub.st [sci-hub.st]
- 4. PET imaging of sodium-glucose cotransporters (SGLTs): Unveiling metabolic dynamics in diabetes and oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Functional Assessment of Sodium-Glucose Cotransporters (SGLTs) Using [18F]Me4FDG PET in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Automated Optimized Synthesis of [18F]FLT Using Non-Basic Phase-Transfer Catalyst with Reduced Precursor Amount - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fully automated synthesis procedure of 4-[18F]fluorobenzaldehyde by commercial synthesizer: amino-oxi peptide labelling prosthetic group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zumed.zu.edu.eg [zumed.zu.edu.eg]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Regioselective Fluorination of Galactopyranose
Welcome to the technical support center for synthetic carbohydrate chemistry. As a Senior Application Scientist, I've seen firsthand the promise and the pitfalls of working with fluorinated sugars. Fluorinated galactopyranosides are invaluable tools, acting as molecular probes to study protein-carbohydrate interactions and serving as building blocks in drug discovery.[1][2] The strategic replacement of a hydroxyl group with fluorine can enhance metabolic stability, modulate binding affinity, and provide a unique spectroscopic handle for NMR studies.[3][4]
However, achieving regioselective fluorination on the galactopyranose scaffold is a significant synthetic challenge. The subtle differences in the reactivity of the four hydroxyl groups, coupled with the often-demanding conditions of fluorination chemistry, can lead to a host of issues from low yields to complex product mixtures.
This guide is structured to provide direct, actionable solutions to the common problems you may encounter. It combines troubleshooting advice for when experiments go awry with answers to frequently asked questions to help you design more robust synthetic strategies from the outset.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Q1: My reaction yield is very low, or I've recovered only my starting material. What went wrong?
A1: This is a common issue often related to the activation of the target hydroxyl group or the reactivity of the fluoride source.
-
Potential Cause 1: Incomplete Activation of the Hydroxyl Group.
-
Explanation: Nucleophilic fluorination typically proceeds via an SN2 mechanism, which requires converting the hydroxyl group into a better leaving group.[5][6] For deoxyfluorination reagents like DAST, this activation happens in situ. For other methods, such as using metal fluorides (KF, CsF), the hydroxyl must first be converted to a sulfonate ester (e.g., tosylate, mesylate, or triflate). If this initial activation is inefficient, the subsequent fluorination will fail.
-
Suggested Solution:
-
Verify Leaving Group Formation: If using a two-step procedure, confirm the complete formation of the sulfonate ester by TLC or NMR before proceeding. Triflates are exceptionally good leaving groups but can be unstable.
-
Optimize DAST/Deoxo-Fluor Reaction: For deoxyfluorination reagents, ensure anhydrous conditions, as they react violently with water. Use a freshly opened bottle or a recently purified batch. Ensure the reaction temperature is appropriate; some hydroxyl groups require higher temperatures to activate and react.
-
-
-
Potential Cause 2: Poor Nucleophilicity of Fluoride.
-
Explanation: The fluoride anion is a notoriously poor nucleophile in protic solvents due to strong hydrogen bonding. In aprotic solvents, its nucleophilicity is much higher, but its solubility is low.[5]
-
Suggested Solution:
-
Use Phase-Transfer Catalysis: When using KF or CsF, add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6 to help solubilize the fluoride salt in aprotic solvents (e.g., acetonitrile, DMF).
-
Employ Soluble Fluoride Sources: Use reagents like tetrabutylammonium fluoride (TBAF) or tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF), which are soluble in common organic solvents.[4][7] Be aware that these are highly basic and can promote elimination (see Q2).
-
Solvent Choice: Ensure you are using a polar aprotic solvent like DMF or DMSO to maximize fluoride's nucleophilicity.[5]
-
-
Q2: My main product is an undesired alkene. How can I prevent this elimination side reaction?
A2: Elimination (E2) is a major competing pathway, especially when targeting secondary hydroxyl groups (C2, C3, C4). It is favored by basic conditions and sterically hindered substrates.[8]
-
Potential Cause 1: Fluoride Source is Too Basic.
-
Explanation: Highly basic fluoride sources like TBAF can readily act as a base, abstracting a proton from a carbon adjacent to the leaving group, leading to E2 elimination.
-
Suggested Solution:
-
Switch to a Less Basic Reagent: Instead of TBAF, consider using spray-dried KF with a phase-transfer catalyst, or amine-HF complexes like Et₃N·3HF, which are less basic.[9]
-
Use Deoxyfluorination Reagents: Reagents like DAST or Deoxo-Fluor are generally less basic and often favor substitution over elimination, particularly at lower temperatures.[8][10]
-
-
-
Potential Cause 2: Steric Hindrance and Conformation.
-
Explanation: For an E2 reaction to occur, an anti-periplanar arrangement of a proton and the leaving group is required. The rigid chair conformation of the pyranose ring can make certain positions particularly prone to elimination.
-
Suggested Solution:
-
Modify Protecting Groups: Bulky protecting groups adjacent to the reaction center can increase steric hindrance, favoring elimination over a crowded SN2 transition state. Consider using smaller protecting groups if possible.
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution. Running the reaction at a lower temperature can significantly improve the SN2/E2 ratio.
-
-
Q3: I'm getting a mixture of regioisomers. How can I improve the selectivity for my target hydroxyl group?
A3: Achieving high regioselectivity is the central challenge in galactopyranose chemistry and depends almost entirely on a robust protecting group strategy. The inherent reactivity of the hydroxyls is C6 > C3 > C2 > C4 (axial).
-
Potential Cause 1: Insufficient Differentiation by Protecting Groups.
-
Explanation: If more than one hydroxyl group is unprotected or if protecting groups are labile, the fluorinating agent can react at multiple sites. Protecting group migration, especially with acyl groups under acidic or basic conditions, is a known issue that can expose other hydroxyls.[4]
-
Suggested Solution:
-
Employ Orthogonal Protecting Groups: Use a set of protecting groups that can be removed under different, non-interfering conditions (e.g., silyl ethers, benzyl ethers, acetals).[11]
-
Use Staged Protection/Deprotection: A logical workflow is essential. For example, to target the C4-OH, one might first protect C1, C2, C3, and C6, leaving only C4 available for fluorination.
-
-
-
Potential Cause 2: Rearrangement Reactions.
-
Explanation: Some fluorinating agents, notably DAST, can promote rearrangements through an SN1-like mechanism, especially at more hindered secondary positions.[5] This can lead to fluorination at an adjacent carbon.
-
Suggested Solution:
-
Use a Milder Reagent: Consider Deoxo-Fluor or Fluolead™, which are known to be less prone to inducing rearrangements compared to DAST.
-
Control Reaction Temperature: Run the reaction at the lowest possible temperature (e.g., -78 °C) to favor the SN2 pathway and suppress carbocation formation.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q4: How do I choose the right fluorinating agent for my specific transformation?
A4: The choice depends on the substrate, the target position, and the desired stereochemical outcome. There is no one-size-fits-all solution.
Table 1: Comparison of Common Nucleophilic Fluorinating Agents
| Reagent Name | Abbreviation | Typical Conditions | Pros | Cons / Common Issues |
| Diethylaminosulfur Trifluoride | DAST | CH₂Cl₂, -78 °C to RT | Commercially available, effective for primary & secondary alcohols. | Thermally unstable, can cause rearrangements (SNi/SN1), requires anhydrous conditions.[5][12] |
| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor™ | THF or CH₂Cl₂, RT to reflux | More thermally stable than DAST, less prone to rearrangements. | More expensive than DAST. |
| Tetrabutylammonium Fluoride | TBAF | THF or ACN, RT to reflux | Soluble in organic solvents, highly reactive. | Very basic (promotes E2), hygroscopic (must use anhydrous form).[12] |
| Potassium Fluoride / Cesium Fluoride | KF / CsF | DMF or ACN, high temp. | Inexpensive, readily available. | Insoluble in organic solvents (requires PTC), high temperatures needed, can be basic.[5] |
| Triethylamine Trihydrofluoride | Et₃N·3HF | THF or neat, RT to reflux | Less basic than TBAF, good for epoxide opening.[9] | Corrosive, requires plasticware. |
| Sulfuryl Fluoride | SO₂F₂ | ACN, with base (e.g., DBU) | Mild conditions, low cost, high efficiency for some substrates.[13] | Requires a base, which can complicate reactions with base-sensitive groups. |
Q5: What is the best protecting group strategy to target a specific hydroxyl on galactose?
A5: This requires a multi-step approach that leverages the differential reactivity of the hydroxyl groups and the specific chemistry of various protecting groups.
Table 2: Protecting Group Strategies for Regioselective Fluorination of Galactose
| Target Position | Recommended Strategy | Key Considerations |
| C6-OH | 1. Protect C1, C2, C3, and C4 using 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose.[14] 2. Fluorinate the exposed primary C6-OH. | This is the most straightforward position to isolate due to the high reactivity of the primary alcohol. |
| C4-OH | 1. Start with a C6-protected derivative (e.g., 6-O-trityl or 6-O-TBDPS). 2. Protect C1, C2, and C3 (e.g., as benzoates). 3. Selectively deprotect C6 and form a 4,6-O-benzylidene acetal. 4. Protect the now-free C2 and C3 hydroxyls. 5. Open the benzylidene acetal reductively to expose C4-OH while keeping C6-OH protected as a benzyl ether. | The axial C4-OH is the least reactive, so it must be targeted by protecting all other positions first. Remote participation from a C4-acyl group can influence stereoselectivity.[15][16] |
| C3-OH | 1. Start with 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose. 2. Protect the free C3-OH (e.g., as a benzyl ether). 3. Hydrolyze the 5,6-isopropylidene group and convert to a pyranose form with a 4,6-O-benzylidene acetal. 4. This leaves C2 and C3 protected differently, allowing for selective deprotection of C2 and fluorination at C3. | This strategy exploits the furanose-pyranose isomerization to achieve differentiation. |
| C2-OH | 1. Use a 4,6-O-benzylidene acetal to protect C4 and C6. 2. Use stannylene acetal chemistry to selectively activate and protect the C3-OH over the C2-OH. 3. Protect the C2-OH. 4. Remove the C3 protecting group to expose C3 for fluorination. | Differentiating the C2 and C3 equatorial hydroxyls is challenging and often relies on kinetic protection schemes. |
Decision Workflow for Targeting a Specific Hydroxyl Group
Here is a simplified logic diagram to guide your strategic planning.
Caption: Decision workflow for regioselective fluorination strategy.
Q6: What is the general mechanism for nucleophilic fluorination, and how does it explain the observed stereochemistry?
A6: Most successful nucleophilic fluorinations of carbohydrates proceed through a classic SN2 (Substitution Nucleophilic Bimolecular) mechanism.[5]
-
Activation: The hydroxyl group is converted into a good leaving group (LG), either by pre-functionalization as a sulfonate ester or by in situ activation with a reagent like DAST.
-
Backside Attack: The fluoride ion (F⁻) acts as a nucleophile and attacks the carbon atom from the side opposite to the leaving group.
-
Inversion of Stereochemistry: This backside attack forces the carbon's stereochemistry to invert, much like an umbrella flipping inside out in the wind. An equatorial alcohol will become an axial fluoride, and an axial alcohol will become an equatorial fluoride.
This inversion is a key diagnostic feature. If you observe retention of stereochemistry, it may suggest a more complex mechanism, such as a double inversion or an SN1-type reaction involving a carbocation intermediate, which can sometimes occur with DAST.[5]
SN2 Mechanism and Competing E2 Pathway
Caption: Competing SN2 and E2 pathways in nucleophilic fluorination.
Part 3: Example Experimental Protocol
Protocol: Regioselective Fluorination of the C6 Position of Galactose
This protocol describes the fluorination of the most accessible primary hydroxyl group using DAST, starting from the commercially available 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose.[14]
Materials:
-
1,2:3,4-di-O-isopropylidene-α-D-galactopyranose (1.0 eq)
-
Diethylaminosulfur trifluoride (DAST) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Preparation: Add 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose (e.g., 1.0 g, 3.84 mmol) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer. Dissolve the starting material in anhydrous DCM (e.g., 20 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain a low temperature to minimize side reactions.
-
Reagent Addition: Slowly add DAST (e.g., 0.76 mL, 5.76 mmol, 1.5 eq) to the stirred solution via syringe over 10-15 minutes. The reaction may exotherm slightly.
-
Reaction: Allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the reaction mixture back down to 0 °C in an ice bath. Very carefully and slowly, quench the reaction by adding saturated aqueous NaHCO₃ solution dropwise until gas evolution ceases. Caution: DAST reacts vigorously with water.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes) to yield the pure 6-deoxy-6-fluoro-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and especially ¹⁹F NMR spectroscopy.
References
-
Denavit, V., et al. (2019). Stereoselective Synthesis of Fluorinated Galactopyranosides as Potential Molecular Probes for Galactophilic Proteins: Assessment of Monofluorogalactoside–LecA Interactions. Chemistry – A European Journal, 25(18), 4478-4490. [Link]
-
Linclau, B., et al. (2022). The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. Chemical Reviews, 122(12), 10694-10763. [Link]
-
Denavit, V., et al. (2019). Stereoselective Synthesis of Fluorinated Galactopyranosides as Potential Molecular Probes for Galactophilic Proteins. Université Laval. [Link]
-
Denavit, V., et al. (2019). Stereoselective Synthesis of Fluorinated Galactopyranosides as Potential Molecular Probes for Galactophilic Proteins: Assessment of Monofluorogalactoside-LecA Interactions. PubMed. [Link]
-
Linclau, B., & Ardá, A. (2020). Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives. Chemical Society Reviews, 49(12), 4165-4188. [Link]
-
Bahadori, S., et al. (2020). Relevant organofluorines. A) Trifluorinated hexopyranoses: glucose 1, galactose 2, talose 3, mannose 4, and allose 5. ResearchGate. [Link]
-
Doyle Group. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. UCLA. [Link]
-
Di Chenna, P. H., & Postigo, A. (2019). Synthetic strategies for fluorination of carbohydrates. PubMed. [Link]
-
Pfrengle, F., et al. (2022). The Influence of the Electron Density in Acyl Protecting Groups on the Selectivity of Galactose Formation. PubMed Central. [Link]
-
Nöt, F., et al. (2019). Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides. Beilstein Journal of Organic Chemistry, 15, 233-242. [Link]
-
Bahadori, S., et al. (2020). Fluorine effect in nucleophilic fluorination at C4 of 1,6-anhydro-2,3-dideoxy-2,3-difluoro-β-D-hexopyranose. Beilstein Journal of Organic Chemistry, 16, 2901-2908. [Link]
-
ResearchGate. (n.d.). Nucleophilic fluorination of carbohydrates using different fluorinating reagents. [Link]
-
Poveda, A., et al. (2023). Synthesis of fluoro- and seleno-containing d-lactose and d-galactose analogues. Organic & Biomolecular Chemistry, 21(9), 1911-1915. [Link]
-
Institute of Chemical Process Fundamentals. (n.d.). Fluorinated carbohydrates. [Link]
-
Pfrengle, F., et al. (2022). The Influence of the Electron Density in Acyl Protecting Groups on the Selectivity of Galactose Formation. Journal of the American Chemical Society, 144(44), 20387-20394. [Link]
-
Encyclopedia.pub. (2023). Fluorine-Containing Glycomimetics. [Link]
-
Di Chenna, P. H., & Postigo, A. (2019). Synthetic strategies for fluorination of carbohydrates. Organic & Biomolecular Chemistry, 17(21), 5173-5189. [Link]
-
Li, Y., et al. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules, 28(18), 6645. [Link]
-
Linclau, B., et al. (2022). The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. PubMed Central. [Link]
-
Wang, Z., et al. (2023). The Synthesis of Fluorinated Carbohydrates Using Sulfuryl Fluoride as the Deoxyfluorination Reagent. Organic Letters, 25(20), 3632-3636. [Link]
-
Wuts, P. G. (n.d.). Protecting Groups. [Link]
-
van der Vorm, S., & van der Marel, G. A. (2016). Regioselective modification of unprotected glycosides. Chemical Communications, 52(2), 228-241. [Link]
Sources
- 1. Stereoselective Synthesis of Fluorinated Galactopyranosides as Potential Molecular Probes for Galactophilic Proteins: Assessment of Monofluorogalactoside-LecA Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00099B [pubs.rsc.org]
- 3. Fluorinated carbohydrates | Institute of Chemical Process Fundamentals [icpf.cas.cz]
- 4. Drug Discovery Based on Fluorine-Containing Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorine effect in nucleophilic fluorination at C4 of 1,6-anhydro-2,3-dideoxy-2,3-difluoro-β-D-hexopyranose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective modification of unprotected glycosides - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08199H [pubs.rsc.org]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. corpus.ulaval.ca [corpus.ulaval.ca]
- 15. The Influence of the Electron Density in Acyl Protecting Groups on the Selectivity of Galactose Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 4-Fluoro-4-deoxy-D-galactopyranose
Welcome to the technical support center for the synthesis of 4-Fluoro-4-deoxy-D-galactopyranose. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. As a fluorinated carbohydrate, this compound is a valuable tool in medicinal chemistry and chemical biology, making its efficient synthesis a critical objective. This document provides field-proven insights and detailed protocols to support your experimental success.
Section 1: Understanding the Core Synthesis & Key Challenges
The synthesis of this compound typically involves a multi-step process starting from a readily available carbohydrate like D-glucose or D-galactose. The central challenge lies in the regio- and stereoselective introduction of a fluorine atom at the C4 position. The most common and effective strategy relies on a nucleophilic substitution (SN2) reaction, which inherently inverts the stereochemistry at the target carbon.
This means that to achieve the galacto- configuration (with an axial fluorine at C4), one must start with a precursor that has an equatorial leaving group at the C4 position, such as a derivative of D-glucose.
Key Synthetic Hurdles:
-
Regioselectivity: Differentiating between the multiple hydroxyl groups of the pyranose ring requires a robust protecting group strategy.
-
Stereocontrol: The fluorination step must proceed with a clean inversion of configuration to yield the desired galacto-isomer from a gluco-precursor.
-
Side Reactions: Competing elimination reactions and rearrangements can significantly lower the yield of the desired product.[1][2]
-
Reagent Stability: Many fluorinating agents are moisture-sensitive and can decompose, leading to failed reactions.
Below is a generalized workflow for this synthesis.
Caption: Generalized workflow for this compound synthesis.
Section 2: Troubleshooting Guide for Low Yields
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question: My fluorination reaction yield is very low or has failed. What went wrong?
Answer: This is the most critical step and often the primary source of yield loss. Several factors could be at play:
-
Poor Leaving Group: The success of the SN2 reaction is highly dependent on the quality of the leaving group at the C4 position. Triflate (-OTf) is superior to tosylate (-OTs) or mesylate (-OMs) and will lead to faster reactions and higher yields. If using tosylates or mesylates, more forcing conditions (higher temperature, longer reaction time) may be necessary, which can promote side reactions.
-
Inactive Fluoride Source: The nucleophilicity of the fluoride ion is paramount.
-
Tetrabutylammonium fluoride (TBAF): This is a common reagent but is notoriously hygroscopic. Water contamination will significantly reduce its efficacy. Ensure you are using an anhydrous grade of TBAF and running the reaction under strictly anhydrous conditions (e.g., under argon or nitrogen).
-
Potassium Fluoride (KF) / Cesium Fluoride (CsF): These have limited solubility in many organic solvents.[3] Their effectiveness can be enhanced by using a phase-transfer catalyst (e.g., 18-crown-6) and a polar aprotic solvent like DMF or acetonitrile.
-
DAST (Diethylaminosulfur trifluoride): This reagent directly converts a hydroxyl group to a fluoride but can be thermally unstable and may promote rearrangement reactions.[2][4] It should be handled with care and used at low temperatures.
-
-
Steric Hindrance: Bulky protecting groups on adjacent carbons (C3 and C6) can sterically hinder the backside attack of the fluoride nucleophile at C4. Consider the size and conformation of your protecting groups when designing the synthesis.
-
Incorrect Solvent Choice: The solvent must be polar aprotic (e.g., anhydrous DMF, acetonitrile, THF) to solvate the cation of the fluoride salt without solvating the fluoride anion, thus maximizing its nucleophilicity.
Caption: Troubleshooting decision tree for low fluorination yield.
Question: My TLC/LCMS shows multiple products after the fluorination step. What are they?
Answer: The formation of side products is a common cause of reduced yield. The most likely culprits are:
-
Elimination Product: If the fluoride source acts as a base, it can promote an E2 elimination reaction, forming an alkene (a glycal derivative) between C3 and C4 or C4 and C5. This is more prevalent with hindered substrates and more basic fluoride sources at higher temperatures.
-
Rearrangement Products: With certain reagents like DAST, intramolecular rearrangements can occur, sometimes leading to the formation of epoxides or products with fluorine at an unintended position.[1]
-
Unreacted Starting Material: This points to issues with reagent activity or reaction conditions as described in the previous question.
-
Protecting Group Migration: Some protecting groups, particularly acyl groups like acetyl, can migrate under certain conditions, leading to a mixture of isomers.[2][4]
To mitigate this, use the mildest possible reaction conditions (lowest effective temperature), a highly nucleophilic but less basic fluoride source (e.g., anhydrous TBAF), and a good leaving group to ensure the SN2 reaction is faster than competing pathways.
Question: How can I confirm the stereochemistry at C4 is correct?
Answer: This is crucial and must be confirmed analytically. The fluorination of a glucose precursor (with an equatorial C4-OH) should result in a galactose product (with an axial C4-F) via an SN2 inversion.
Caption: Stereochemical inversion during SN2 fluorination at C4.
Confirmation Methods:
-
1H NMR Spectroscopy: The key is the coupling constants (J-values) of the proton at C4 (H4). In a galacto- configuration, H4 is equatorial, and it will exhibit small coupling constants to its neighbors H3 and H5 (typically JH3,H4 and JH4,H5 < 3 Hz). In the starting gluco- configuration, H4 is axial and would show large axial-axial couplings.
-
19F NMR Spectroscopy: This will show a signal for the fluorine atom, and its coupling to adjacent protons (JF,H4, JF,H3, JF,H5) provides definitive structural proof.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the most reliable fluorinating agent for this synthesis?
A1: There is no single "best" agent, as the optimal choice depends on the substrate and protecting groups. However, a widely successful and reliable method involves activating the C4 hydroxyl as a triflate and then displacing it with anhydrous Tetrabutylammonium Fluoride (TBAF) in a polar aprotic solvent.[5] This combination offers high reactivity under relatively mild conditions, minimizing side reactions.
| Reagent | Mechanism | Pros | Cons |
| TBAF / TBAF·(t-BuOH)4 | Displaces a leaving group (e.g., -OTf, -OMs) | High nucleophilicity; good solubility. | Highly hygroscopic; basicity can cause elimination. |
| DAST / Deoxo-Fluor® | Directly converts C-OH to C-F | Single step from alcohol. | Can cause rearrangements; thermally sensitive; toxic byproducts.[2] |
| KF or CsF with Crown Ether | Displaces a leaving group | Inexpensive and stable. | Poor solubility; often requires high temperatures and phase-transfer catalysts.[3] |
| Et3N·3HF (TREAT-HF) | Displaces a leaving group | Mild and convenient HF source. | Can be acidic; may require specific substrates.[3][4] |
Q2: Which protecting groups should I use?
A2: The choice is critical for success. A common and effective strategy is to use benzyl ethers (-OBn) to protect the C2, C3, and C6 positions. Benzyl groups are stable under the basic or nucleophilic conditions of the fluorination step and can be removed cleanly in the final step via catalytic hydrogenation (e.g., H2, Pd/C), which does not affect the C-F bond. Using an anomeric protecting group like a methyl glycoside (–OMe) is also common.[1] Avoid using base-labile groups like acetates if strong basic conditions are anticipated.
Q3: My final deprotection step is lowering my overall yield. How can I optimize it?
A3: If you are using benzyl protecting groups, incomplete hydrogenation or catalyst poisoning can be an issue. Ensure you are using a fresh, high-quality catalyst (e.g., 10% Pd/C) and that your substrate is free of impurities that could poison it (e.g., sulfur-containing compounds). The reaction should be run under a positive pressure of hydrogen until TLC or LCMS confirms the complete removal of all benzyl groups. If using acid-labile groups, use carefully controlled conditions (e.g., dilute TFA or HCl) at low temperatures to prevent degradation of the final product.
Section 4: Key Experimental Protocols
The following protocols are provided as a general guide. Researchers must adapt them based on their specific substrate and laboratory conditions.
Protocol 1: Fluorination of a C4-Triflate Precursor with TBAF
This protocol assumes you have synthesized a precursor such as Methyl 2,3,6-tri-O-benzyl-4-O-((trifluoromethyl)sulfonyl)-α-D-glucopyranoside.
Materials:
-
Protected glucose-4-triflate precursor (1.0 eq)
-
Anhydrous Tetrabutylammonium Fluoride (TBAF) (3.0–5.0 eq), 1M solution in THF or solid
-
Anhydrous acetonitrile or DMF
-
Inert atmosphere setup (Argon or Nitrogen)
-
TLC supplies (e.g., silica gel plates, ethyl acetate/hexane eluent)
Procedure:
-
Preparation: Thoroughly dry all glassware in an oven ( >120°C) and assemble under an inert atmosphere while hot.
-
Dissolution: Dissolve the glucose-4-triflate precursor in anhydrous acetonitrile or DMF (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Add the anhydrous TBAF solution dropwise to the stirred solution at room temperature. If using solid TBAF, ensure it is of the highest purity and handled in a glovebox.
-
Reaction Monitoring: Heat the reaction mixture to 60–80°C. Monitor the reaction progress by TLC every 1-2 hours. The product spot should be less polar than the starting material. The reaction is typically complete within 4–12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench by pouring it into a separatory funnel containing water.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Combine the organic layers and wash with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexane/ethyl acetate as the eluent.
Protocol 2: Deprotection of Benzyl Ethers by Catalytic Hydrogenation
This protocol assumes the product from Protocol 1 is Methyl 2,3,6-tri-O-benzyl-4-deoxy-4-fluoro-α-D-galactopyranoside.
Materials:
-
Protected fluorinated galactose derivative (1.0 eq)
-
Palladium on carbon (Pd/C), 10% w/w (approx. 10-20 mol% of the substrate)
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
Procedure:
-
Dissolution: Dissolve the protected sugar in methanol or ethanol in a thick-walled flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution under a stream of inert gas (to prevent the dry catalyst from becoming pyrophoric upon contact with air and solvent).
-
Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times. Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the suspension vigorously.
-
Reaction Monitoring: Monitor the reaction by TLC or LCMS. The deprotected product is highly polar and will likely remain at the baseline on a silica TLC plate. The reaction may take 12–48 hours.
-
Workup: Once complete, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with methanol.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield the final product, this compound, which can be further purified if necessary.
References
-
ResearchGate. (2017). Synthesis of Protected 3-Deoxy-3-fluoro- and 4-Deoxy-4-fluoro-d-galactopyranosides from Levoglucosan. Available from: [Link]
-
ACS Publications. (2022). The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. Chemical Reviews. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. PMC. Available from: [Link]
-
Encyclopedia.pub. (2023). Fluorine-Containing Glycomimetics. Available from: [Link]
-
National Institutes of Health (NIH). (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. PMC. Available from: [Link]
-
Radboud Repository. (2021). 4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate. Available from: [Link]
-
National Institutes of Health (NIH). (2018). Synthesis of 4‐Deoxy‐4‐Fluoro‐d‐Sedoheptulose: A Promising New Sugar to Apply the Principle of Metabolic Trapping. PMC. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Discovery Based on Fluorine-Containing Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
Technical Support Center: Purification Strategies for Fluorinated Carbohydrate Synthesis
Welcome to the technical support center for the purification of fluorinated carbohydrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with purifying these valuable compounds. The introduction of fluorine can significantly alter the physicochemical properties of carbohydrates, making their purification a non-trivial step in their synthesis.[1][2][3] This resource provides field-proven insights, troubleshooting guides, and detailed protocols to help you achieve the highest purity for your target molecules.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we encounter from researchers working with fluorinated carbohydrates.
Q1: Why is purifying fluorinated carbohydrates more challenging than their non-fluorinated analogs?
A1: The substitution of a hydroxyl group with fluorine dramatically alters a carbohydrate's properties. The C-F bond is highly polarized and much more hydrophobic than a C-OH group.[1] This change in polarity can lead to unexpected chromatographic behavior, altered solubility, and difficulty in separating the desired product from starting materials and byproducts that may have similar polarity. Additionally, the stability of the C-F bond means that fluorinated impurities can be persistent.[4]
Q2: What is the first step I should take to develop a purification strategy?
A2: A thorough analysis of your crude reaction mixture is crucial. We recommend using a combination of Thin Layer Chromatography (TLC) and 19F NMR spectroscopy. TLC with different solvent systems can give you a preliminary idea of the polarity of your product relative to impurities. 19F NMR is exceptionally powerful as it provides a clean spectral window to identify all fluorine-containing species in your mixture, helping you to understand the extent of reaction completion and the nature of fluorinated byproducts.[5][6][7]
Q3: Can I use standard silica gel flash chromatography for my fluorinated carbohydrate?
A3: Yes, flash chromatography on silica gel is a very common and effective method for purifying protected fluorinated carbohydrates.[8][9][10] However, the choice of solvent system is critical. Due to the increased hydrophobicity from fluorination, you may need to use less polar solvent systems than for traditional carbohydrates. A good starting point is a gradient of ethyl acetate in hexanes or toluene.[6][9] For unprotected or highly polar fluorinated carbohydrates, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a more suitable approach.[11]
Q4: My fluorinated carbohydrate is UV-transparent. How can I detect it during chromatography?
A4: This is a common issue as many carbohydrates lack a UV chromophore.[12] If your protecting groups are not UV-active (like acetyl groups), you have several options:
-
Evaporative Light Scattering Detector (ELSD): This is a universal detector that is excellent for non-volatile compounds like carbohydrates.[11][12]
-
Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer allows for detection based on the mass-to-charge ratio of your compound.
-
Staining TLC plates: After running your column, you can analyze fractions by TLC and stain them with a carbohydrate-specific stain like potassium permanganate or ceric ammonium molybdate.
Q5: When should I consider crystallization as a purification method?
A5: Crystallization is an excellent technique for obtaining highly pure material and is often used for fluorinated carbohydrates, which can sometimes crystallize more readily than their hydroxylated counterparts.[1][13] If you have a solid product and can find a suitable solvent system from which it will slowly precipitate upon cooling or solvent evaporation, crystallization can be a very efficient final purification step.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of your fluorinated carbohydrates.
Issue 1: Co-elution of Product and Impurities in Flash Chromatography
Q: I'm running a silica gel column, but my desired product is co-eluting with a major impurity. How can I improve the separation?
A: Co-elution is a frequent challenge. Here’s a systematic approach to troubleshoot this issue:
-
Probable Cause 1: Inappropriate Solvent System. The polarity of your eluent may not be optimal for resolving your product and the impurity.
-
Solution:
-
Systematically screen solvent systems using TLC. Try different combinations of solvents. For example, if you are using an ethyl acetate/hexane system, try substituting ethyl acetate with acetone or adding a small percentage of a more polar solvent like methanol or a less polar one like dichloromethane.[12]
-
Consider a different chromatography mode. If your compound is polar, normal phase silica might not be the best choice. Consider reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient, especially for deprotected carbohydrates.[12][14] For protected carbohydrates with aromatic groups, a pentafluorophenyl (PFP) stationary phase can offer unique selectivity.[15]
-
-
-
Probable Cause 2: Similar Polarity of Product and Impurity. The impurity might be a stereoisomer or a regioisomer with very similar physicochemical properties to your product.
-
Solution:
-
Employ High-Performance Liquid Chromatography (HPLC). HPLC offers significantly higher resolution than flash chromatography. An analytical HPLC run can first confirm if separation is possible and help in developing a method for preparative HPLC.[16]
-
Chemical Derivatization. If the impurity has a free hydroxyl group while your product does not (or vice versa), you can selectively react the impurity to drastically change its polarity, making separation by flash chromatography trivial. This is an advanced technique and requires careful planning.
-
-
-
Probable Cause 3: Column Overloading. You might be loading too much crude material onto your column.
-
Solution:
-
Reduce the sample load. As a rule of thumb, the sample load should be 1-5% of the mass of the stationary phase.
-
Use a larger column. If you need to purify a large amount of material, scale up your column size accordingly.
-
-
Issue 2: Product Degradation on Silica Gel
Q: I'm losing a significant portion of my product during flash chromatography, and I see new, more polar spots on my TLC. What is happening?
A: This suggests your compound is unstable on silica gel.
-
Probable Cause 1: Acidity of Silica Gel. Standard silica gel is slightly acidic and can catalyze the removal of acid-labile protecting groups like trityl (Tr), tert-butyldimethylsilyl (TBDMS), or acetals (e.g., isopropylidene).[17]
-
Solution:
-
Neutralize the silica gel. You can run a "plug" of your eluent containing 1% triethylamine through the column before loading your sample. This will neutralize the acidic sites.
-
Use neutral or basic alumina. Alumina can be a good alternative stationary phase for acid-sensitive compounds.
-
Switch to reverse-phase chromatography. C18 silica is generally less harsh than normal-phase silica.[12]
-
-
-
Probable Cause 2: Instability of the Glycosidic Linkage. Some glycosidic linkages can be sensitive, especially if the fluorination has altered the electronics of the sugar ring.
-
Solution:
-
Minimize contact time. Run your chromatography as quickly as possible while still achieving good separation.
-
Avoid prolonged storage of the product on the column. Elute the product completely and do not leave it on the stationary phase overnight.
-
-
Issue 3: Difficulty Removing Fluorinating Reagents or Byproducts
Q: After my fluorination reaction (e.g., using DAST or Selectfluor), I'm struggling to remove the reagent byproducts during purification.
A: This is a common problem, as these reagents and their byproducts can be persistent.
-
Probable Cause 1: Water-Reactive Byproducts. Reagents like DAST (diethylaminosulfur trifluoride) react with any moisture to form highly polar, water-soluble byproducts.[3][18]
-
Solution:
-
Aqueous Workup: Before chromatography, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract your product into an organic solvent (like ethyl acetate or dichloromethane). Wash the organic layer multiple times with water and then brine to remove the majority of these byproducts.[19]
-
-
-
Probable Cause 2: Organic-Soluble Byproducts. Reagents like Selectfluor and its byproducts can be soluble in organic solvents and may have chromatographic mobility.
-
Solution:
-
Specialized Chromatography: In some cases, a plug of silica gel filtration before the main chromatographic step can remove the bulk of the reagent-derived impurities.
-
Optimize the Workup: A carefully planned liquid-liquid extraction scheme can often remove these impurities before chromatography is even attempted.
-
-
Decision-Making Workflow for Purification Strategy
The following diagram outlines a logical workflow for selecting an appropriate purification strategy for your fluorinated carbohydrate.
Caption: Decision workflow for selecting a purification strategy.
Standard Operating Procedures (SOPs)
SOP 1: Flash Chromatography of Protected Fluorinated Carbohydrates
This protocol is a general guideline for purifying a protected fluorinated carbohydrate using silica gel chromatography.
1. Preparation: a. TLC Analysis: Determine the optimal solvent system by TLC. Aim for an Rf value of 0.2-0.3 for your product. A common starting point is a gradient of ethyl acetate in hexanes.[6][9] b. Column Packing: Pack a glass or pre-packed column with silica gel (230-400 mesh) in the initial, low-polarity solvent of your gradient. Ensure there are no air bubbles. c. Sample Loading: i. Wet Loading: Dissolve your crude product in a minimal amount of the column solvent or a slightly more polar solvent like dichloromethane. ii. Dry Loading: For less soluble compounds, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Load the resulting free-flowing powder onto the column.
2. Elution: a. Start eluting with the low-polarity solvent. b. Gradually increase the polarity of the eluent according to your TLC analysis. A stepwise or linear gradient can be used. c. Collect fractions in test tubes or vials. The fraction size should be appropriate for the column volume.
3. Fraction Analysis: a. Spot every few fractions on a TLC plate. b. Develop the TLC plate in your chosen solvent system and visualize the spots (UV light if applicable, or a chemical stain). c. Combine the fractions that contain the pure product.
4. Product Isolation: a. Evaporate the solvent from the combined pure fractions using a rotary evaporator. b. Place the resulting solid or oil under high vacuum to remove residual solvent. c. Characterize the purified product by NMR (1H, 13C, 19F) and Mass Spectrometry to confirm its identity and purity.[20]
SOP 2: Crystallization of a Fluorinated Carbohydrate
This protocol describes a general method for purification by crystallization.
1. Solvent Selection: a. The ideal solvent system is one in which your compound is soluble at high temperatures but poorly soluble at low temperatures. b. Test small amounts of your product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, water, or mixtures thereof) to find a suitable system.
2. Crystallization Procedure: a. Dissolve the crude or partially purified solid in the minimum amount of the chosen hot solvent. b. If there are insoluble impurities, perform a hot filtration to remove them. c. Allow the solution to cool slowly to room temperature. Do not disturb the solution. d. Once crystals begin to form, you can place the flask in a refrigerator or freezer to maximize the yield.
3. Crystal Isolation: a. Isolate the crystals by vacuum filtration. b. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities. c. Dry the crystals under high vacuum.
4. Purity Assessment: a. Check the purity of the crystals by TLC and NMR. b. Determine the melting point. A sharp melting point is an indicator of high purity.
Comparison of Purification Techniques
| Technique | Advantages | Disadvantages | Best Suited For |
| Flash Chromatography | Fast, versatile, applicable to a wide range of polarities, good for large scales.[10] | Lower resolution than HPLC, potential for sample degradation on silica.[12] | Initial purification of protected carbohydrates from reaction mixtures. |
| Preparative HPLC | High resolution, excellent for separating isomers and closely related impurities, can be automated.[16][21] | Slower, more expensive, limited sample capacity per run. | Final purification step, separation of challenging mixtures. |
| Crystallization | Can yield exceptionally pure material, cost-effective, scalable.[1] | Not all compounds crystallize, can have lower yields, may require significant optimization. | Solid compounds that are already relatively pure. |
References
- Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives - RSC Publishing. (2020-06-10).
- Glucose-Based Fluorinated Surfactants as Additives for the Crystallization of Membrane Proteins: Synthesis and Preliminary Physical–Chemical and Biochemical Characterization | ACS Omega. (2021-09-16).
- The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates - PMC - NIH.
- Drug Discovery Based on Fluorine-Containing Glycomimetics - PMC - NIH. (2023-09-15).
- NMR spectra of fluorinated carbohydrates - PubMed. (2000-07-10).
- Fluorinated Carbohydrates as Lectin Ligands: Simultaneous Screening of a Monosaccharide Library and Chemical Mapping by 19F NMR Spectroscopy | The Journal of Organic Chemistry - ACS Publications. (2020-12-01).
- Fluorinated Carbohydrates as Lectin Ligands: Simultaneous Screening of a Monosaccharide Library and Chemical Mapping by 19F NMR Spectroscopy - PMC - PubMed Central.
- The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates - ePrints Soton - University of Southampton. (2022-06-13).
- Strategies to Purify Carbohydrate Based Compounds with Flash Chromatography. (2015-07-30).
- NMR Spectra of Fluorinated Carbohydrates | Request PDF - ResearchGate. (2025-08-06).
- Purification of simple carbohydrates with flash chromatography | Teledyne Labs. (2023-11-07).
- Strategies to Purify Carbohydrate Based Compounds - Teledyne ISCO.
- Carbohydrate Chemistry Part 3. Protecting Groups - YouTube. (2020-04-09).
- Protocol for the purification of protected carbohydrates: Toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - ResearchGate. (2016-10).
- Strategies to Purify Carbohydrate-Based Compounds | Teledyne Labs.
- Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics - MDPI.
- GC-MS AS A TOOL FOR CARBOHYDRATE ANALYSIS IN A RESEARCH ENVIRNOMENT - CABI Digital Library.
- ChemInform Abstract: Synthesis of Deoxyfluoro Sugars from Carbohydrate Precursors. (2010-02-01).
- Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - NIH. (2016-10-24).
- Synthesis of glycosyl fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI - NIH. (2021-10-06).
- HPLC-Based Automated Synthesis and Purification of Carbohydrates - PubMed - NIH. (2024-08-01).
Sources
- 1. Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00099B [pubs.rsc.org]
- 2. The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Discovery Based on Fluorine-Containing Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. NMR spectra of fluorinated carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorinated Carbohydrates as Lectin Ligands: Simultaneous Screening of a Monosaccharide Library and Chemical Mapping by 19F NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selectscience.net [selectscience.net]
- 11. teledynelabs.com [teledynelabs.com]
- 12. teledyneisco.com [teledyneisco.com]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. teledynelabs.com [teledynelabs.com]
- 15. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HPLC-Based Automated Synthesis and Purification of Carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of glycosyl fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 4-Deoxy-4-fluoro-D-galactose (4F-Gal)
Welcome to the technical support guide for 4-deoxy-4-fluoro-D-galactose (4F-Gal). This resource is designed for researchers, scientists, and drug development professionals who are incorporating this valuable fluorinated sugar into their experiments. The introduction of a fluorine atom provides unique biological properties, such as enhanced metabolic stability, making 4F-Gal a powerful tool for studying glycosylation pathways and as a potential therapeutic agent.[1][2][3] However, this same modification increases the molecule's hydrophobicity compared to its parent, D-galactose, which can lead to significant challenges in achieving desired concentrations in aqueous buffers.[4]
This guide provides in-depth, field-proven answers and protocols to help you navigate and overcome these solubility issues effectively.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of 4-deoxy-4-fluoro-D-galactose?
4-Deoxy-4-fluoro-D-galactose is provided as a solid powder and is generally soluble in water, as well as polar organic solvents like ethanol and methanol.[5] However, the term "soluble" can be concentration-dependent. The core issue researchers face is not that it's insoluble, but that its solubility limit in purely aqueous buffers (like PBS or Tris) may be lower than required for their experimental assays.
The reason for this is rooted in its molecular structure. The replacement of a polar hydroxyl (-OH) group with a more non-polar carbon-fluorine (C-F) bond increases the molecule's overall hydrophobicity.[1][4] According to the principle of "like dissolves like," where polar solvents best dissolve polar solutes, this increased non-polar character can limit its interaction with highly polar water molecules, thus capping its maximum achievable concentration.[6][7]
Q2: My 4F-Gal is not dissolving in my buffer at room temperature. Can I heat the solution?
Yes, gentle heating is a viable first step to increase the solubility of most solids in a liquid, including 4F-Gal.[8] Increasing the temperature provides the necessary kinetic energy to overcome the intermolecular forces holding the 4F-Gal crystal lattice together, allowing the solvent molecules to interact more effectively.[8]
Causality and Caution: While effective, this must be done with caution. Studies on the parent molecule, D-galactose, show that it can undergo degradation at elevated temperatures, especially over prolonged periods or in certain buffer systems.[9] Autoclaving, for instance, can cause significant degradation.[9] Therefore, aggressive or extended heating is not recommended.
Recommended Protocol for Gentle Warming:
-
Add the solid 4F-Gal to your aqueous buffer in a sterile, sealed container.
-
Place the container in a water bath set to 37-45°C.
-
Vortex or sonicate the solution intermittently for 1-2 minute intervals.
-
Do not exceed a total heating time of 15-20 minutes.
-
Allow the solution to cool to room temperature before use. If precipitation occurs upon cooling, the solution is supersaturated, and you have exceeded the solubility limit for that buffer at room temperature.
Q3: How does the pH of my buffer affect the solubility and stability of 4F-Gal?
Expert Recommendation: For maximal stability, it is advisable to prepare 4F-Gal solutions in buffers with a pH range of 6.0 to 7.5. Unless your experimental conditions demand otherwise, avoid preparing stock solutions in highly acidic (pH < 5) or alkaline (pH > 8.5) buffers to minimize the risk of chemical degradation over time.
Q4: I need to use a co-solvent. Is Dimethyl Sulfoxide (DMSO) a good choice?
DMSO is a powerful polar aprotic solvent widely used to prepare high-concentration stock solutions of compounds for drug discovery and biological assays.[10] It is highly effective at dissolving 4F-Gal at concentrations that are unachievable in purely aqueous buffers.
Trustworthiness Advisory - The "DMSO Effect": While DMSO is an excellent solvent, it is not biologically inert. At concentrations commonly used in assays (0.1% to 5%), DMSO can have significant effects on proteins.[10] It has been shown to:
-
Destabilize protein structure: DMSO can interfere with the hydrogen-bonding network that maintains a protein's tertiary and quaternary structure.[11]
-
Alter binding properties: It can change the apparent binding affinity of ligands to their protein targets.[10]
-
Induce protein aggregation: For some proteins, DMSO can promote aggregation.[10]
Crucially, these effects are highly protein-dependent. Some proteins are destabilized by as little as 4% DMSO, while others show remarkable stability in up to 40% DMSO.[12][13][14]
Expert Recommendation: If you must use DMSO, prepare a high-concentration stock solution (e.g., 100-200 mM) in 100% DMSO. Then, dilute this stock into your final aqueous assay buffer, ensuring the final concentration of DMSO is as low as possible, ideally ≤0.5% (v/v) . Always include a "vehicle control" in your experiments (assay buffer containing the same final concentration of DMSO without 4F-Gal) to account for any effects of the solvent itself.
Section 2: Troubleshooting Workflows & Protocols
Workflow 1: Standard Dissolution in Aqueous Buffer
This workflow should be your first approach for preparing 4F-Gal solutions.
Caption: Standard workflow for dissolving 4F-Gal in aqueous buffers.
Protocol 1: Preparation of a Concentrated 4F-Gal Stock Solution using DMSO
Use this protocol when concentrations above the aqueous limit are required and the potential impact of DMSO on your system can be controlled.
Methodology:
-
Preparation: In a sterile microcentrifuge tube or glass vial, add the required mass of 4F-Gal (MW: 182.15 g/mol ) to prepare your target stock concentration (e.g., for 100 µL of a 100 mM stock, use 1.82 mg).
-
Dissolution: Add 100% anhydrous, sterile-filtered DMSO to the solid.
-
Mixing: Vortex vigorously until the solid is completely dissolved. A brief sonication in a water bath can assist if needed. This solution should be crystal clear.
-
Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from moisture absorption and repeated freeze-thaw cycles.[5]
-
Application: For your experiment, perform a serial dilution. For a final concentration of 1 mM 4F-Gal with 0.5% DMSO, you would add 5 µL of your 100 mM stock to 995 µL of your final assay buffer.
Section 3: Advanced Solubility Enhancement with Cyclodextrins
Q5: Is there a biocompatible alternative to DMSO for significantly increasing 4F-Gal solubility?
Yes. For applications where even low concentrations of organic co-solvents are unacceptable, cyclodextrins are an outstanding solution.[15]
Cyclodextrins are cyclic oligosaccharides derived from starch.[16] They have a unique toroidal structure with a hydrophilic exterior and a hydrophobic interior cavity.[15][17] This structure allows them to encapsulate "guest" molecules—in this case, the more hydrophobic 4F-Gal—within their central cavity, forming a water-soluble "inclusion complex."[16][17] This complex effectively masks the hydrophobic parts of the 4F-Gal molecule from the bulk water, dramatically increasing its apparent aqueous solubility and stability.[15][18] Hydrophilic cyclodextrin derivatives, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) , are particularly effective and widely used in pharmaceutical formulations for this purpose.[16]
Caption: Encapsulation of 4F-Gal by HP-β-CD to form a soluble complex.
Protocol 2: Enhancing 4F-Gal Solubility with HP-β-CD using the Kneading Method
This method is efficient for laboratory-scale preparations and avoids the use of organic solvents.[19]
Materials:
-
4-deoxy-4-fluoro-D-galactose (4F-Gal)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Spatula
-
Vacuum oven or desiccator for drying
Methodology:
-
Molar Ratio: Determine the desired molar ratio of HP-β-CD to 4F-Gal. A common starting point is a 1:1 or 2:1 molar ratio. For this example, we will use 1:1.
-
Weighing: Weigh out the appropriate amounts of HP-β-CD and 4F-Gal.
-
Paste Formation: Place the HP-β-CD powder into the mortar. Add a very small amount of deionized water dropwise and triturate (grind) with the pestle to form a uniform, thick paste.
-
Incorporation: Add the 4F-Gal powder to the paste.
-
Kneading: Knead the mixture thoroughly with the pestle for 30-45 minutes. The mixture should remain a paste. If it becomes too dry, add a single drop of water. The mechanical energy from this process forces the 4F-Gal molecules into the cyclodextrin cavities.
-
Drying: Spread the resulting paste thinly on a watch glass or in a petri dish and dry it under vacuum at 40°C until a constant weight is achieved. This removes the water and leaves a solid powder of the 4F-Gal/HP-β-CD inclusion complex.
-
Dissolution: The resulting powder can now be dissolved directly into your aqueous buffer. You will observe a significant increase in the solubility of 4F-Gal compared to the free compound.
Section 4: Data Summary & Quick Reference
| Method | Procedure | Pros | Cons | Best For |
| Direct Dissolution | Add solid to buffer; vortex/sonicate at RT. | Simple, fast, no additives. | Limited by inherent aqueous solubility. | Low concentration applications where solubility is not a limiting factor. |
| Gentle Heating | Warm solution to 37-45°C intermittently. | Increases dissolution rate and concentration slightly. | Risk of degradation with prolonged heat; may precipitate on cooling. | Quickly preparing solutions that are near, but not at, their solubility limit. |
| DMSO Co-Solvent | Prepare concentrated stock in 100% DMSO; dilute into buffer. | Achieves very high concentrations; standard lab practice. | DMSO can affect protein structure and function; requires vehicle controls.[10][11][14] | High-throughput screening; experiments where a low final DMSO concentration is tolerable. |
| Cyclodextrin Complex | Knead 4F-Gal with HP-β-CD to form a complex. | Biocompatible; significantly increases aqueous solubility and stability.[15][18] | Requires an additional preparation step. | In vivo studies; cell-based assays sensitive to organic solvents; high-concentration aqueous formulations. |
References
- Capacités. (n.d.). Significantly increasing the solubility of active ingredients via cyclodextrins encapsulation.
- Malmqvist, M., & Vingsbo Lundberg, C. (2006). DMSO-related effects in protein characterization. Journal of Biomolecular Screening, 11(4), 437-444.
- Wang, J., et al. (2022). A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin. Molecules, 27(19), 6287.
- Barran, P. E., et al. (2017). Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding. Analytical Chemistry, 89(17), 9086-9093.
- Barran, P. E., et al. (2017). Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding. University of Manchester Research Explorer.
- Chaudhary, A., & Patel, N. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Pharmaceutical Investigation, 42(3), 125-141.
- Study.com. (n.d.). What is the impact of dimethyl sulfoxide (DMSO) on the structure of proteins?
- University of Cambridge. (2017). Effect of DMSO on Protein Structure and Interactions Assessed By Collision-induced Dissociation and Unfolding.
- Popielec, A., & Loftsson, T. (2017). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 22(11), 1773.
- Biosynth. (n.d.). 4-Deoxy-4-fluoro-D-galactose.
- MyBioSource. (n.d.). 4-Deoxy-4-fluoro-D-galactose biochemical.
- Johnson, C. E., & Price, J. C. (1989). Stability of galactose in aqueous solutions. American Journal of Hospital Pharmacy, 46(7), 1434-1437.
- Li, Y., et al. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules, 28(18), 6682.
- Linclau, B., et al. (2020). Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives. Chemical Society Reviews, 49(12), 3885-3937.
- AAT Bioquest. (2022). What factors affect solubility?
- Scheibelberger, L., et al. (2023). Synthesis of 4‐Deoxy‐4‐Fluoro‐d‐Sedoheptulose: A Promising New Sugar to Apply the Principle of Metabolic Trapping. Chemistry – A European Journal, 29(1), e202202681.
- Wikipedia. (n.d.). Solvent.
- Linclau, B., & Schuler, M. (2022). The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. Chemical Reviews, 122(12), 10793-10874.
- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.
- Cayman Chemical. (2022). D-Galactose Product Information.
Sources
- 1. Drug Discovery Based on Fluorine-Containing Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4‐Deoxy‐4‐Fluoro‐d‐Sedoheptulose: A Promising New Sugar to Apply the Principle of Metabolic Trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00099B [pubs.rsc.org]
- 5. mybiosource.com [mybiosource.com]
- 6. Solvent - Wikipedia [en.wikipedia.org]
- 7. caymanchem.com [caymanchem.com]
- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 9. Stability of galactose in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DMSO-related effects in protein characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. homework.study.com [homework.study.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 15. Significantly increasing the solubility of active ingredients via cyclodextrins encapsulation - CAPACITÉS [capacites.fr]
- 16. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. humapub.com [humapub.com]
Addressing the cellular toxicity of peracetylated 4-fluoro-sugars
Welcome to the technical support center for the use of peracetylated 4-fluoro-sugars in cellular research. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues related to the cellular toxicity of these compounds. As Senior Application Scientists, we have compiled this resource based on peer-reviewed literature and extensive laboratory experience to ensure your experiments are both successful and reproducible.
I. Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the use and effects of peracetylated 4-fluoro-sugars.
Q1: Why are my cells dying after treatment with peracetylated 4-fluoro-sugars?
A1: Cellular toxicity is a known side effect of many peracetylated 4-fluoro-sugars. The primary reasons for this cytotoxicity include:
-
Interference with Nucleotide Sugar Metabolism: Peracetylated 4-fluoro-glucosamine (4-F-GlcNAc), for example, has been shown to dramatically reduce intracellular levels of uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc).[1][2] UDP-GlcNAc is a critical precursor for the synthesis of N- and O-glycans. Its depletion disrupts normal glycosylation, which is essential for a multitude of cellular functions, including protein folding and cell signaling.
-
Induction of Endoplasmic Reticulum (ER) Stress: The disruption of glycosylation can lead to an accumulation of unfolded or misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR).[3][4][5] Prolonged ER stress can activate apoptotic pathways. Fluoride itself has been shown to induce ER stress and inhibit protein synthesis and secretion.[3][5][6]
-
Apoptosis Induction: Some fluorinated sugars can directly induce apoptosis. This can occur through the activation of caspases, key enzymes in the apoptotic cascade.[7][8] For instance, fluoride has been observed to activate caspase-3 in human leukemia HL-60 cells.[7]
-
Off-Target Metabolic Effects: Beyond glycosylation, high concentrations of sugars can lead to metabolic stress, such as increased formation of mitochondrial reactive oxygen species (mROS) and depolarization of the mitochondrial membrane.[9]
The peracetylation of these sugars enhances their lipophilicity, which improves their ability to cross the cell membrane and increases their cellular uptake.[10] While this is beneficial for their function as metabolic probes or inhibitors, it can also contribute to higher intracellular concentrations and, consequently, greater cytotoxicity.[10][11]
Q2: What is the primary mechanism of action for peracetylated 4-fluoro-sugars? Are they incorporated into glycans?
A2: The mechanism can vary depending on the specific sugar analog.
-
For Peracetylated 4-fluoro-glucosamine (4-F-GlcNAc): It was initially hypothesized that 4-F-GlcNAc acts as a chain terminator by being incorporated into glycans, thus blocking further elongation. However, studies using mass spectrometry have shown no evidence of fluorine incorporation into N- and O-glycans.[1][2] The primary mechanism is the interference with UDP-GlcNAc synthesis, leading to a reduced content and structural diversity of complex glycans.[1][2][12]
-
For Peracetylated 4-fluoro-galactosamine (4-F-GalNAc): In contrast, there is evidence that 4-F-GalNAc can be incorporated into glycan structures on multiple cellular glycoproteins.[13] It also affects glycosaminoglycan (GAG) biosynthesis, possibly by inhibiting the UDP-glucose 4-epimerase enzyme, which is responsible for the interconversion of UDP-GalNAc and UDP-GlcNAc.[13]
Below is a diagram illustrating the proposed mechanism for 4-F-GlcNAc.
Sources
- 1. Peracetylated 4-Fluoro-glucosamine Reduces the Content and Repertoire of N- and O-Glycans without Direct Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peracetylated 4-fluoro-glucosamine reduces the content and repertoire of N- and O-glycans without direct incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluoride Induces Endoplasmic Reticulum Stress and Inhibits Protein Synthesis and Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluoride induces endoplasmic reticulum stress and inhibits protein synthesis and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of fluoride-induced endoplasmic reticulum stress using Gaussia luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluoride induces apoptosis by caspase-3 activation in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pathological Role of High Sugar in Mitochondrial Respiratory Chain Defect-Augmented Mitochondrial Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and in vitro cytotoxicity of acetylated 3-fluoro, 4-fluoro and 3,4-difluoro analogs of D-glucosamine and D-galactosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of fluorinated amino sugars | Institute of Chemical Process Fundamentals [icpf.cas.cz]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing Cell Permeability of Fluorinated Monosaccharides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated monosaccharides. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during experimental workflows. The strategic incorporation of fluorine into monosaccharides is a powerful tool in chemical biology and drug discovery, offering unique advantages in modulating metabolic pathways and enhancing therapeutic potential.[1][2] However, achieving efficient cell permeability is a common hurdle that can impede experimental success.
This resource provides field-proven insights and evidence-based protocols to help you navigate these challenges. We will explore the underlying principles of fluorinated monosaccharide cell uptake, troubleshoot common issues, and provide step-by-step guidance to optimize your experiments.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have when working with fluorinated monosaccharides.
Q1: Why is the cell permeability of my fluorinated monosaccharide lower than its non-fluorinated counterpart?
A: The introduction of fluorine, the most electronegative element, significantly alters the physicochemical properties of a monosaccharide.[1] While often intended to increase lipophilicity and, theoretically, membrane permeability, the effects can be complex.[1][3]
-
Hydrogen Bonding: Fluorine is a poor hydrogen bond acceptor compared to a hydroxyl group, and replacing a hydroxyl with fluorine removes a hydrogen bond donor.[1] This can disrupt interactions with cell surface transporters that recognize specific hydrogen bonding patterns of natural sugars.
-
Conformational Changes: Fluorination can alter the puckering of the sugar ring and the orientation of substituents, which may affect recognition by glucose transporters (GLUTs) or sodium-glucose cotransporters (SGLTs).[1][4][5][6][7]
-
Increased Polarity of C-F Bond: While a C-F bond is less polarizable than a C-OH bond, the high electronegativity of fluorine can create localized dipoles that may not be favorable for passive diffusion across the lipid bilayer.[8]
Q2: I've peracetylated my fluorinated monosaccharide to increase uptake, but I'm still seeing poor results. What could be the issue?
A: Peracetylation is a common and often effective strategy to mask polar hydroxyl groups and increase lipophilicity, thereby promoting passive diffusion.[1] However, its success hinges on efficient intracellular deacetylation by cellular esterases to release the active, fluorinated monosaccharide.
Several factors could be at play:
-
Low Esterase Activity: The specific cell line you are using may have low endogenous esterase activity, leading to inefficient removal of the acetyl groups.[9] This is a known variable across different cell types.
-
Incomplete Deacetylation: Even with sufficient esterase activity, deacetylation may be incomplete, resulting in partially acetylated intermediates that may not be recognized by the downstream metabolic machinery.[9]
-
Cellular Efflux: The peracetylated prodrug might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell before deacetylation can occur.
-
Cytotoxicity: High concentrations of peracetylated sugars can sometimes lead to cellular stress or toxicity, which can indirectly affect uptake and metabolism.[10][11]
Q3: How can I accurately measure the intracellular concentration of my fluorinated monosaccharide?
A: Quantifying intracellular accumulation is crucial for troubleshooting permeability issues. Several methods can be employed, each with its own advantages and limitations.
| Method | Principle | Throughput | Sensitivity/Specificity | Reference |
| LC-MS/MS | Liquid chromatography coupled with tandem mass spectrometry. | Low to Medium | High sensitivity and specificity. | [12] |
| Radiolabeling | Using a radiolabeled (e.g., ¹⁸F) version of the monosaccharide. | High | High sensitivity, but requires specialized facilities. | [1][3] |
| Fluorescence-Based Assays | Indirect measurement via fluorescent probes or changes in cell volume. | High | Lower precision, potential for background noise. | [12][13] |
| ¹⁹F NMR Spectroscopy | Direct detection of the fluorine nucleus. | Low | Highly specific, can provide structural information. | [14][15] |
For most applications, LC-MS/MS provides a robust and specific method for quantifying intracellular concentrations.[12]
Q4: Can metabolic glycoengineering be used with fluorinated monosaccharides?
A: Absolutely. Metabolic glycoengineering (MGE) is a powerful technique that utilizes the cell's own enzymatic machinery to incorporate modified monosaccharides into glycans.[16][17] Fluorinated monosaccharides can be excellent candidates for MGE because the small size of the fluorine atom often mimics the native C-H bond, allowing for efficient enzymatic processing.[16] This has been successfully demonstrated with fluorinated analogs of N-acetylmannosamine (ManNAc) for probing sialic acid biosynthesis.[10][11][17]
Part 2: Troubleshooting Guides
This section provides structured approaches to diagnose and solve common experimental problems.
Troubleshooting Scenario 1: Low Cellular Uptake of a Novel Fluorinated Monosaccharide
Problem: You have synthesized a novel fluorinated monosaccharide intended as a metabolic inhibitor, but cell-based assays show a lack of efficacy, suggesting poor cell permeability.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low cell permeability.
Step-by-Step Protocol: Prodrug Strategy for Enhancing Permeability
If your fluorinated monosaccharide is highly polar, a prodrug approach is a primary strategy to enhance its passive diffusion across the cell membrane.[18][19][20] Peracetylation is the most common method.
Objective: To synthesize and test a peracetylated version of your fluorinated monosaccharide to improve cell permeability.
Materials:
-
Fluorinated monosaccharide
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Appropriate solvents (e.g., dichloromethane)
-
Cell line of interest
-
Cell culture media and supplements
-
Esterase activity assay kit (e.g., using fluorescein diacetate)
-
LC-MS/MS system for quantification
Protocol:
-
Synthesis of the Peracetylated Prodrug:
-
Dissolve the fluorinated monosaccharide in pyridine.
-
Add acetic anhydride dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work up the reaction to isolate the peracetylated product.
-
Purify the product (e.g., by column chromatography) and confirm its structure (e.g., by NMR and MS).
-
-
Cell-Based Efficacy Assay:
-
Culture your target cells to the desired confluency.
-
Treat the cells with a dose-response range of both the parent fluorinated monosaccharide and the peracetylated prodrug.
-
Include appropriate controls (vehicle only, non-fluorinated sugar).
-
Incubate for the desired time period.
-
Perform your functional assay (e.g., measure inhibition of a specific enzyme, cell viability, or metabolic labeling).
-
-
Troubleshooting Lack of Prodrug Efficacy:
-
Verify Intracellular Deacetylation:
-
Treat cells with the peracetylated prodrug.
-
After incubation, lyse the cells.[9]
-
Analyze the cell lysate by LC-MS/MS to detect the presence of the deacetylated (active) form of the fluorinated monosaccharide.
-
-
Measure Cellular Esterase Activity:
-
Use a commercial esterase activity assay kit.
-
Prepare lysates from your cell line.
-
Measure the rate of conversion of a fluorogenic esterase substrate (e.g., fluorescein diacetate) to its fluorescent product.[9]
-
If esterase activity is low, consider using a different cell line or exploring alternative, more labile prodrug moieties (e.g., pivaloyl or butyryl groups).
-
-
Troubleshooting Scenario 2: Unexpected Cytotoxicity or Off-Target Effects
Problem: Your fluorinated monosaccharide shows potent effects in your cell-based assay, but you suspect it may be due to general cytotoxicity rather than the intended specific mechanism of action.
Decision Pathway for Assessing Specificity
Caption: Decision pathway for evaluating the specificity of a fluorinated monosaccharide's effect.
Experimental Protocol: Competition Assay to Confirm Specificity
This protocol helps determine if your fluorinated monosaccharide is acting through a specific biological pathway that utilizes the natural sugar counterpart (e.g., a transporter or an enzyme).
Objective: To assess whether the biological effect of a fluorinated monosaccharide can be reversed or "competed out" by an excess of its natural analog.
Materials:
-
Fluorinated monosaccharide
-
Corresponding natural monosaccharide (e.g., glucose, mannose, galactose)
-
Cell line and culture reagents
-
Your primary functional assay system
Protocol:
-
Determine the Effective Concentration (EC₅₀):
-
Perform a dose-response experiment with your fluorinated monosaccharide to determine the concentration that produces a 50% maximal effect in your functional assay. This will be the concentration used in the competition experiment.
-
-
Set Up Competition Assay:
-
Plate your cells and allow them to adhere or reach the appropriate growth phase.
-
Prepare treatment groups:
-
Vehicle Control
-
Fluorinated Monosaccharide (at EC₅₀)
-
Natural Monosaccharide (at a high concentration, e.g., 10-100 fold molar excess of the fluorinated analog)
-
Fluorinated Monosaccharide (at EC₅₀) + Natural Monosaccharide (at high concentration)
-
-
-
Incubation and Analysis:
-
Add the respective treatments to the cells. It is often best to pre-incubate with the competitor (natural monosaccharide) for a short period (e.g., 30-60 minutes) before adding the fluorinated analog.
-
Incubate for the standard duration of your functional assay.
-
Analyze the results.
-
-
Interpretation:
-
If the effect of the fluorinated monosaccharide is significantly reduced or abolished in the presence of the excess natural monosaccharide, it strongly suggests that they are competing for the same biological target (e.g., a transporter or enzyme). This supports a specific mechanism of action.
-
If the natural monosaccharide has no impact on the effect of the fluorinated analog, it may indicate an off-target effect, general cytotoxicity, or a mechanism of action that does not directly compete with the natural sugar at the same site.
-
References
- Linclau, B., et al. (2020). Fluorinated carbohydrates as chemical probes for molecular recognition studies.
- Poster Board #616.
- Yarema, K. J. (2008). Metabolic glycoengineering: Sialic acid and beyond. Glycobiology - Oxford Academic.
- Esko, J. D., et al. Natural and Synthetic Inhibitors of Glycosylation. Essentials of Glycobiology - NCBI.
- Hudak, J. E., & Bertozzi, C. R. (2014).
- Linclau, B. (2022). The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates.
- Schwarzkopf, M., et al. (2017). Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines. NIH.
- Li, Y., et al. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. PMC - NIH.
- Bilska-Markowska, M., et al. (2019). Design, properties and applications of fluorinated and fluoroalkylated N-containing monosaccharides and their analogues.
- Esko, J. D., et al. Chemical Tools for Inhibiting Glycosylation. Essentials of Glycobiology - NCBI.
- Wang, Z., et al. (2021). Metabolic Probing of Sialylated Glycoconjugates with Fluorine-Selenol Displacement Reaction (FSeDR). ACS Bio & Med Chem Au.
- Li, Y., et al. (2025). A fluorinated prodrug strategy enhances the therapeutic index of nanoparticle-delivered hydrophilic drugs. PubMed.
- Wang, Y., et al. (2023). The Synthesis of Fluorinated Carbohydrates Using Sulfuryl Fluoride as the Deoxyfluorination Reagent.
- Wang, Z., et al. (2021). Metabolic Probing of Sialylated Glycoconjugates with Fluorine-Selenol Displacement Reaction (FSeDR). PMC - NIH.
- Narimatsu, Y., et al. (2023). Identification of global inhibitors of cellular glycosylation.
- Narimatsu, Y., et al. (2023).
- Ardá, A., et al. (2020). Fluorinated Carbohydrates as Lectin Ligands: Simultaneous Screening of a Monosaccharide Library and Chemical Mapping by 19F NMR Spectroscopy.
- Pinho, M., et al. (2025).
- GARDP Revive.
- Pinho, M., et al. (2024). Novel anticancer drug discovery efforts targeting glycosylation: the emergence of fluorinated monosaccharides analogs. Taylor & Francis Online.
- van der Vlist, M. (2023). Development of Fluorinated Substrate-Based Inhibitors and Prodrugs for Fucosyltransferases and Sialyltransferases. Utrecht University - UU Research Portal.
- Zúñiga, F., et al. (2001). Measurement of sugar transport in single living cells.
- Ardá, A., et al. (2020). Fluorinated Carbohydrates as Lectin Ligands: Simultaneous Screening of a Monosaccharide Library and Chemical Mapping by 19F NMR Spectroscopy. PMC - PubMed Central.
- Jing, Z., et al. (2019).
- Wang, H., et al. (2018). The fluorination effect of fluoroamphiphiles in cytosolic protein delivery. PMC - NIH.
- van der Vlist, M., et al. (2020). Enhancing glycan stability via site-selective fluorination: modulating substrate orientation by molecular design.
- Bar-Or, D., et al. (2019). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI.
- Linclau, B., & Williamson, P. (2023). Exploring the Impact of Aliphatic Fluorination on Membrane Permeability: A Solid-State NMR Perspective. Advances in Engineering.
- Wilson, S. T., et al. (2015). New fluorinated fructose analogs as selective probes of the hexose transporter protein GLUT5. RSC Publishing.
- Pantoja-Uceda, D., et al. (2021). Relevance of Sugar Transport across the Cell Membrane. MDPI.
- Boyd, C. D., et al. (2020). Examination of Acetylated Monosaccharides as Metabolic Probes in Bacteria. PMC - NIH.
- Ghaffari, M., et al. (2019).
- Kühn, C., & Grof, Z. (2010). Transport of Sugars. Faculdade de Ciências da Universidade de Lisboa.
- Janga, K. Y., et al. (2016). Prodrug Strategies in Ocular Drug Delivery. PMC - PubMed Central - NIH.
- Sigma-Aldrich. Cell Culture Troubleshooting.
- Harvey, R. A., & Ferrier, D. R. Transport of Glucose into Cells. Biochemistry - Pharmacy 180.
- Wikipedia. Glucose uptake.
- Lu, H., et al. (2022). Unveiling the metabolic fate of monosaccharides in cell membranes with glycomic and glycoproteomic analyses.
- Matias, A. A., et al. (1998). Glut-1 and hexokinase expression: relationship with 2-fluoro-2-deoxy-D-glucose uptake in A431 and T47D cells in culture. PubMed.
Sources
- 1. Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00099B [pubs.rsc.org]
- 2. Drug Discovery Based on Fluorine-Containing Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Glucose uptake - Wikipedia [en.wikipedia.org]
- 8. Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP07025C [pubs.rsc.org]
- 9. Examination of Acetylated Monosaccharides as Metabolic Probes in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Metabolic Probing of Sialylated Glycoconjugates with Fluorine-Selenol Displacement Reaction (FSeDR) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracellular concentration assays – REVIVE [revive.gardp.org]
- 13. researchers.uss.cl [researchers.uss.cl]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fluorinated Carbohydrates as Lectin Ligands: Simultaneous Screening of a Monosaccharide Library and Chemical Mapping by 19F NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolic labeling of glycoproteins using fluorinated monosaccharides | Poster Board #616 - American Chemical Society [acs.digitellinc.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs | MDPI [mdpi.com]
- 19. Enhance the efficiency of 5-fluorouracil targeted delivery by using a prodrug approach as a novel strategy for prolonged circulation time and improved permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Prodrug Strategies in Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Fluorinated Galactose Analogs as Enzyme Inhibitors: 4-Fluoro-4-deoxy-D-galactopyranose vs. 2-deoxy-2-fluoro-D-galactose
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of glycobiology and drug discovery, fluorinated carbohydrates have emerged as powerful tools to probe and modulate the function of glycosyltransferases and glycosidases. The strategic replacement of a hydroxyl group with a fluorine atom can dramatically alter the chemical properties of a sugar, leading to potent and selective enzyme inhibition. This guide provides a detailed, objective comparison of two such analogs, 4-Fluoro-4-deoxy-D-galactopyranose (4F-Gal) and 2-deoxy-2-fluoro-D-galactose (2F-Gal), as enzyme inhibitors, supported by experimental data and protocols.
Introduction to Fluorinated Galactose Analogs
Both 4F-Gal and 2F-Gal are structural analogs of D-galactose where a single hydroxyl group is replaced by a fluorine atom at the C4 and C2 position, respectively. This seemingly minor modification has profound implications for their biological activity. The high electronegativity and small size of the fluorine atom, coupled with the strength of the C-F bond, can lead to altered substrate recognition, metabolic stability, and, most importantly, the ability to act as inhibitors of key enzymes in glycosylation pathways.
Mechanism of Action and Target Enzymes
The inhibitory mechanisms of 4F-Gal and 2F-Gal differ significantly, primarily due to the position of the fluorine substitution, which influences their metabolic fate and interaction with target enzymes.
2-deoxy-2-fluoro-D-galactose (2F-Gal): A Potent Inhibitor of N-Linked Glycosylation
2F-Gal is a well-characterized inhibitor of N-linked glycosylation.[1][2] Its inhibitory action is not direct but relies on its intracellular metabolism. Inside the cell, 2F-Gal is converted to UDP-2-deoxy-2-fluoro-D-galactose (UDP-2F-Gal).[3][4] This fluorinated sugar nucleotide then acts as a competitive inhibitor of β-1,4-galactosyltransferase (β4GalT), an enzyme crucial for the elongation of N-glycan chains.[2][3]
The presence of the fluorine atom at the C2 position of the galactose moiety in UDP-2F-Gal is thought to destabilize the transition state of the glycosyl transfer reaction, thereby inhibiting the enzyme.[3] This leads to a concentration-dependent reduction in the galactosylation of glycoproteins.[1] In primary cultured rat hepatocytes, complete inhibition of N-glycosylation of proteins like α1-macroglobulin has been observed at 2F-Gal concentrations of 1 mM and above.[1] Furthermore, 2F-Gal has been shown to interfere with the assembly of lipid-linked oligosaccharides, a key step in the dolichol cycle of N-glycosylation.[1]
This compound (4F-Gal): A Modulator of Glycosaminoglycan and O-GlcNAc Biosynthesis
The more extensively studied 4F-GalNAc acts as a metabolic inhibitor. When taken up by cells, it is converted to UDP-4-deoxy-4-fluoro-N-acetyl-D-galactosamine (UDP-4F-GalNAc). This activated form can then cause feedback inhibition of glutamine:fructose-6-phosphate amidotransferase (GFAT), a key enzyme in the hexosamine biosynthesis pathway.[6] By inhibiting GFAT, the cellular pools of UDP-GlcNAc and UDP-GalNAc are depleted, which in turn inhibits the biosynthesis of glycosaminoglycans (GAGs) and O-GlcNAc modifications.[6] For instance, the acetylated form of a related compound, 2-acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-galactopyranose, has been shown to significantly reduce the incorporation of radiolabeled precursors into cellular glycosaminoglycans in hepatocytes.[7]
Comparative Performance and Quantitative Data
The following table summarizes the key differences and available quantitative data for the inhibitory actions of 2F-Gal and the metabolic effects of 4F-Gal derivatives.
| Feature | 2-deoxy-2-fluoro-D-galactose (2F-Gal) | This compound (4F-Gal) |
| Primary Inhibitory Target | N-Linked Glycosylation | Glycosaminoglycan & O-GlcNAc Biosynthesis (via its N-acetylated derivative) |
| Active Inhibitor | UDP-2-deoxy-2-fluoro-D-galactose (UDP-2F-Gal) | UDP-4-deoxy-4-fluoro-N-acetyl-D-galactosamine (UDP-4F-GalNAc) |
| Target Enzyme | β-1,4-galactosyltransferase (β4GalT)[3] | Glutamine:fructose-6-phosphate amidotransferase (GFAT) (feedback inhibition)[6] |
| Mechanism of Action | Competitive inhibition of galactosyltransferase[3] | Metabolic inhibition leading to depletion of UDP-hexosamines[6] |
| Inhibitory Constant (Ki) | 149 µM for UDP-2F-Gal against β-1,4-galactosyltransferase[3] | Not reported for 4F-Gal or UDP-4F-Gal directly. |
| Cellular Effects | Complete inhibition of N-glycosylation at ≥ 1 mM in hepatocytes[2] | Reduction of glycosaminoglycan synthesis[7] |
Experimental Protocols
To facilitate further research and validation, detailed step-by-step methodologies for key experiments are provided below.
Protocol 1: In Vitro β-1,4-Galactosyltransferase Inhibition Assay using UDP-Glo™ Assay
This protocol is adapted from the commercially available UDP-Glo™ Glycosyltransferase Assay and is suitable for determining the inhibitory potential of compounds against galactosyltransferases.[8][9][10]
Principle: The assay measures the amount of UDP produced in the galactosyltransferase reaction. The UDP is converted to ATP, which then generates a luminescent signal via a luciferase reaction. The intensity of the light is proportional to the amount of UDP produced and thus to the enzyme activity.
Materials:
-
Purified β-1,4-galactosyltransferase
-
UDP-Glo™ Glycosyltransferase Assay Kit (Promega or similar)
-
UDP-Galactose (donor substrate)
-
N-acetylglucosamine (acceptor substrate)
-
Test inhibitors (2F-Gal, 4F-Gal, or their UDP-activated forms)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MnCl₂)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Reagents: Reconstitute the UDP-Glo™ reagents according to the manufacturer's instructions. Prepare serial dilutions of the test inhibitors in the assay buffer.
-
Set up the Reaction: In each well of the microplate, add the following in the specified order:
-
5 µL of assay buffer or inhibitor solution.
-
2.5 µL of a mixture of UDP-Galactose (final concentration, e.g., 50 µM) and N-acetylglucosamine (final concentration, e.g., 1 mM).
-
2.5 µL of β-1,4-galactosyltransferase solution (final concentration to be optimized for linear UDP production).
-
-
Incubate: Mix the plate gently and incubate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.
-
Detect UDP: Add 10 µL of the UDP Detection Reagent to each well.
-
Incubate for Signal Development: Incubate the plate at room temperature for 60 minutes.
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition against the inhibitor concentration. Calculate the IC₅₀ value. To determine the Ki for competitive inhibitors, perform the assay with varying concentrations of both the inhibitor and the substrate (UDP-Galactose) and analyze the data using Michaelis-Menten kinetics and a suitable plotting method (e.g., Lineweaver-Burk or non-linear regression).
Protocol 2: Radiolabel Incorporation Assay for Glycosaminoglycan Biosynthesis Inhibition
This protocol describes a method to assess the inhibitory effect of compounds on the biosynthesis of sulfated glycosaminoglycans in cultured cells.[7][11]
Principle: Cells are incubated with a radiolabeled precursor ([³⁵S]sulfate) that is incorporated into newly synthesized sulfated GAGs. The amount of radioactivity incorporated into the GAGs is measured as an indicator of the rate of biosynthesis. A decrease in radioactivity in the presence of an inhibitor indicates inhibition of GAG synthesis.
Materials:
-
Cultured cells (e.g., hepatocytes, fibroblasts)
-
Cell culture medium
-
Test inhibitors (e.g., 4F-Gal or its derivatives)
-
[³⁵S]Sodium sulfate
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and grow to near confluence.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor in fresh culture medium for a specified period (e.g., 1-2 hours).
-
Radiolabeling: Add [³⁵S]sulfate to each well (e.g., 5-10 µCi/mL) and incubate for a further period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and then lyse them with lysis buffer.
-
Precipitation of Macromolecules: Precipitate the macromolecules, including GAGs, by adding cold TCA to a final concentration of 10%.
-
Washing: Pellet the precipitate by centrifugation and wash it several times with cold TCA to remove unincorporated [³⁵S]sulfate.
-
Quantification: Dissolve the final pellet in a suitable solvent (e.g., 0.1 M NaOH) and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the total protein content in each sample. Calculate the percentage of inhibition of GAG synthesis for each inhibitor concentration compared to the untreated control.
Visualizing the Mechanisms of Inhibition
The following diagrams illustrate the distinct inhibitory pathways of 2F-Gal and 4F-Gal.
Caption: Comparative inhibitory pathways of 2F-Gal and a derivative of 4F-Gal.
Sources
- 1. Sapphire North America [sapphire-usa.com]
- 2. researchgate.net [researchgate.net]
- 3. A chemoenzymatic synthesis of UDP-(2-deoxy-2-fluoro)-galactose and evaluation of its interaction with galactosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UDP-2-deoxy-2-fluoro-D-galactose | 118694-15-8 | MU79301 [biosynth.com]
- 5. 4-Deoxy-4-fluoro-D-galactose | 40010-20-6 | MD05334 [biosynth.com]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. researchgate.net [researchgate.net]
- 8. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.sg]
- 9. UDP-Glo™ Glycosyltransferase Assay Technical Manual [worldwide.promega.com]
- 10. worldwide.promega.com [worldwide.promega.com]
- 11. Synthesis and biological evaluation of a radiolabeled analog of methyl 2-acetamido-2,4-dideoxy-beta-D-xylo-hexopyranoside directed towards influencing cellular glycosaminoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorinated Galactose Analogs for Metabolic Glycoengineering
For researchers in glycoscience, drug development, and cell biology, metabolic glycoengineering (MGE) offers a powerful toolkit to probe and manipulate glycosylation. By introducing subtly modified monosaccharide analogs into cellular pathways, we can visualize, track, and even alter the complex carbohydrate structures, or glycans, that adorn cell surfaces and proteins. Among the most intriguing of these molecular tools are the fluorinated galactose analogs. The strategic placement of a single fluorine atom, an isostere of a hydroxyl group, can dramatically alter the metabolic fate and biological activity of the parent sugar.
This guide provides an in-depth, objective comparison of two key fluorinated galactose analogs: 2-deoxy-2-fluoro-D-galactose (2-F-Gal) and 4-deoxy-4-fluoro-D-galactose (4-F-Gal) , along with its N-acetylated form, 4-deoxy-4-fluoro-N-acetyl-D-galactosamine (4F-GalNAc) . We will delve into their distinct mechanisms of action, compare their performance based on experimental data, and provide detailed protocols to empower your research.
The Strategic Advantage of Fluorination in Glycoengineering
The substitution of a hydroxyl group with fluorine is a minimalist yet profound chemical modification. Fluorine's high electronegativity and small size allow it to mimic the steric profile of a hydroxyl group while being unable to act as a hydrogen bond donor. This seemingly minor change has significant consequences for how these sugar analogs are processed by the cell's metabolic machinery, leading to two primary outcomes: metabolic inhibition or metabolic incorporation. As we will explore, 2-F-Gal and 4-F-Gal exemplify these divergent paths, making them valuable tools for distinct research applications.
Head-to-Head Comparison: 2-F-Gal vs. 4-F-Gal/4F-GalNAc
| Feature | 2-deoxy-2-fluoro-D-galactose (2-F-Gal) | 4-deoxy-4-fluoro-D-galactose (4-F-Gal) / 4-deoxy-4-fluoro-N-acetyl-D-galactosamine (4F-GalNAc) |
| Primary Mechanism | Metabolic Inhibitor | Metabolic Incorporation Substrate |
| Primary Target Pathway | N-linked glycosylation | O-linked glycosylation (as 4F-GalNAc) |
| Metabolic Fate | Phosphorylated to 2-F-Gal-1-P and converted to UDP-2-F-Gal. UDP-2-F-Gal and its epimer UDP-2-F-Glc are poor substrates for glycosyltransferases, leading to inhibition of glycan chain elongation.[1] | 4F-GalNAc is converted to UDP-4F-GalNAc and incorporated into O-glycans by polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts). The 4-fluoro group prevents epimerization to the corresponding GlcNAc analog.[2] |
| Reported Biological Effect | Potent inhibitor of N-linked glycosylation, leading to the production of truncated glycans.[1][3] | Incorporated into O-glycans, altering their structure and function. Can reduce sialyl Lewis-X expression and selectin-mediated cell adhesion. |
| Optimal Concentration Range | 1-5 mM for complete inhibition of N-glycosylation in some cell lines.[1] | 50-100 µM for significant incorporation into O-glycans and modulation of cell adhesion. |
| Cytotoxicity | Can exhibit cytotoxicity at higher concentrations, potentially due to depletion of UTP pools and disruption of dolichol-phosphate synthesis.[1] | Generally well-tolerated at effective concentrations, with minimal impact on cell growth and viability. |
| Key Applications | Studying the role of N-linked glycosylation in protein folding, trafficking, and function. Investigating the consequences of hypoglycosylation in disease models. | Probing O-linked glycosylation pathways. Modulating cell-cell interactions and adhesion. Developing tools for imaging and tracking O-glycans. |
Mechanistic Deep Dive: Why the Position of Fluorine Matters
The divergent fates of 2-F-Gal and 4-F-Gal hinge on their interactions with key enzymes in the Leloir pathway of galactose metabolism.
The Metabolic Journey of Fluorinated Galactose Analogs
Caption: Metabolic pathways of 2-F-Gal and 4F-GalNAc.
2-deoxy-2-fluoro-D-galactose (2-F-Gal): The Inhibitor. After entering the cell, 2-F-Gal is a substrate for galactokinase (GALK) and galactose-1-phosphate uridylyltransferase (GALT), leading to the formation of UDP-2-deoxy-2-fluoro-D-galactose (UDP-2-F-Gal).[1] UDP-2-F-Gal can also be epimerized to UDP-2-deoxy-2-fluoro-D-glucose (UDP-2-F-Glc).[1] The crucial step is the interaction of these fluorinated UDP-sugars with glycosyltransferases. The presence of the electron-withdrawing fluorine atom at the C2 position is thought to destabilize the oxocarbenium ion-like transition state of the glycosyltransfer reaction, making both UDP-2-F-Gal and UDP-2-F-Glc poor donor substrates for galactosyltransferases and glucosyltransferases, respectively. This effectively stalls the elongation of N-glycan chains, leading to the accumulation of truncated glycans.[1][3]
4-deoxy-4-fluoro-N-acetyl-D-galactosamine (4F-GalNAc): The Substrate. In contrast, 4F-GalNAc is designed to be a substrate for metabolic incorporation. It enters the hexosamine salvage pathway, where it is converted to UDP-4F-GalNAc. Crucially, the fluorine at the C4 position prevents the UDP-sugar epimerase (GALE) from converting it to the corresponding UDP-4F-GlcNAc analog.[2] This ensures that the metabolic labeling is specific to pathways that utilize UDP-GalNAc. Polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts), the enzymes that initiate mucin-type O-glycosylation, can then utilize UDP-4F-GalNAc as a donor substrate to incorporate 4F-GalNAc into O-glycans on proteins.[2] This allows for the modification of O-glycan structures and the introduction of a "fluorine tag" for downstream analysis.
Experimental Protocols
The following protocols provide a starting point for utilizing fluorinated galactose analogs in your research. Optimization for your specific cell line and experimental goals is recommended.
Protocol 1: Inhibition of N-linked Glycosylation with 2-F-Gal
This protocol describes the use of 2-F-Gal to inhibit N-linked glycosylation in cultured cells, followed by analysis of protein glycosylation by Western blot.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
2-deoxy-2-fluoro-D-galactose (2-F-Gal)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes
-
Primary antibody against a glycoprotein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment.
-
Treatment with 2-F-Gal: The next day, replace the medium with fresh complete medium containing 2-F-Gal at various concentrations (e.g., 0.1, 0.5, 1, 2, 5 mM). Include a vehicle control (medium only).
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against your glycoprotein of interest.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results. A shift in the molecular weight of the glycoprotein to a lower apparent mass indicates inhibition of glycosylation.
-
Protocol 2: Metabolic Labeling of O-glycans with 4F-GalNAc and Analysis by Flow Cytometry
This protocol details the metabolic incorporation of 4F-GalNAc into cell surface O-glycans, followed by detection using a fluorine-reactive probe and flow cytometry. This example assumes the use of a bioorthogonal ligation reaction, such as the Staudinger ligation or click chemistry, which requires a modified 4F-GalNAc analog containing a chemical reporter (e.g., an azide). For simplicity, this protocol outlines the general principle of detecting changes in cell surface glycans after treatment with a fluorinated analog that alters lectin binding.
Materials:
-
Suspension cell line (e.g., Jurkat)
-
Complete cell culture medium
-
4-deoxy-4-fluoro-N-acetyl-D-galactosamine (4F-GalNAc)
-
PBS
-
Fluorescently labeled lectin that binds to terminal galactose or GalNAc residues (e.g., FITC-conjugated Vicia villosa agglutinin, VVA)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Propidium iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Culture and Labeling: Culture suspension cells to a density of approximately 1 x 10^6 cells/mL. Add 4F-GalNAc to the desired final concentration (e.g., 50 µM). Include a vehicle-treated control.
-
Incubation: Incubate the cells for 48-72 hours.
-
Cell Staining:
-
Harvest the cells and wash them twice with cold flow cytometry buffer.
-
Resuspend the cells in the flow cytometry buffer containing the FITC-conjugated lectin at the manufacturer's recommended concentration.
-
Incubate on ice for 30 minutes in the dark.
-
-
Washing and Viability Staining:
-
Wash the cells twice with cold flow cytometry buffer.
-
Resuspend the cells in flow cytometry buffer containing a viability dye like PI.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer, collecting fluorescence data for the lectin and the viability dye.
-
Gate on the live cell population and analyze the shift in lectin fluorescence in the 4F-GalNAc-treated cells compared to the control. An increase or decrease in fluorescence may be observed depending on how the incorporation of 4F-GalNAc alters the glycan epitopes recognized by the lectin.
-
Experimental Workflow for Comparative Analysis
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate Flexibility of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Deoxy-2-fluoro-D-galactose protein N-glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 4-Fluoro-4-deoxy-D-galactopyranose versus D-Galactose in Leloir Pathway Enzyme Assays
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions of substrate analogs with metabolic enzymes is paramount for advancing therapeutic and diagnostic strategies. This guide provides an in-depth technical comparison of 4-Fluoro-4-deoxy-D-galactopyranose (4F-Gal) and its natural counterpart, D-galactose, in the context of the canonical Leloir pathway of galactose metabolism. We will explore the efficacy of 4F-Gal as a substrate or inhibitor for the key enzymes of this pathway: Galactokinase (GALK), Galactose-1-Phosphate Uridylyltransferase (GALT), and UDP-galactose 4'-epimerase (GALE). This document synthesizes current experimental data, provides detailed protocols for comparative enzyme assays, and offers insights into the mechanistic implications of the fluorine substitution.
Introduction: The Leloir Pathway and the Rationale for Fluorinated Galactose Analogs
The Leloir pathway is the primary metabolic route for the conversion of galactose to glucose-1-phosphate, which can then be utilized in glycolysis. This pathway is orchestrated by a trio of enzymes: GALK, GALT, and GALE.[1][2] Genetic deficiencies in these enzymes lead to the inherited metabolic disorder galactosemia, highlighting their critical role in human physiology.
The introduction of a fluorine atom in place of a hydroxyl group on a sugar molecule, such as in 4F-Gal, creates a powerful tool for probing enzyme-substrate interactions. The high electronegativity and small size of fluorine can alter the electronic properties and hydrogen bonding capabilities of the molecule without introducing significant steric hindrance. This can lead to a range of effects, from acting as a substrate to potent enzyme inhibition.[3] Understanding these effects is crucial for the development of targeted therapies, for example, in the context of cancers like glioblastoma that have been shown to utilize the Leloir pathway.[4][5]
The Galactose Metabolism Pathway
The conversion of D-galactose to UDP-glucose occurs in three main steps following the initial epimerization of β-D-galactose to α-D-galactose by galactose mutarotase (GALM).
Caption: The Leloir Pathway for D-Galactose Metabolism.
Comparative Efficacy in Enzyme Assays
Galactokinase (GALK)
GALK catalyzes the first committed step in galactose metabolism: the ATP-dependent phosphorylation of galactose to galactose-1-phosphate.
Natural Substrate: D-Galactose Human galactokinase (hGALK) exhibits Michaelis-Menten kinetics with D-galactose. The reported Michaelis constant (Km) for D-galactose varies in the literature but is generally in the micromolar range, indicating a high affinity of the enzyme for its natural substrate.
Analog: this compound (4F-Gal) While direct kinetic data for 4F-Gal with human GALK is not readily available in the current literature, studies on galactokinases from other organisms provide strong evidence that it is a substrate. A study on a bacterial galactokinase from Leminorella grimontii (LgGalK) demonstrated that it could phosphorylate 4-deoxy-4-fluorogalactose.[3] This is significant as bacterial galactokinases can have broad substrate tolerance. Furthermore, human galactokinase is known to phosphorylate other galactose analogs, such as 2-deoxy-D-galactose.[6]
The implication is that 4F-Gal is likely phosphorylated by human GALK to produce 4-deoxy-4-fluoro-galactose-1-phosphate (4F-Gal-1-P), thus entering the Leloir pathway. The efficiency of this phosphorylation relative to D-galactose, however, remains to be quantitatively determined.
Galactose-1-Phosphate Uridylyltransferase (GALT)
GALT facilitates the second step of the pathway, a reversible reaction involving the transfer of a UMP moiety from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.[7][8][9]
Natural Substrate: Galactose-1-Phosphate The GALT enzyme has a well-characterized "ping-pong" mechanism, forming a covalent uridylyl-enzyme intermediate.[8]
Analog: 4-deoxy-4-fluoro-galactose-1-phosphate (4F-Gal-1-P) There is currently no direct experimental evidence in the reviewed literature to confirm whether 4F-Gal-1-P acts as a substrate or an inhibitor of human GALT. However, a study on fluorinated galactose analogs showed that 2-fluoro-galactose-1-phosphate competitively inhibits recombinant human GALT with a Ki of 0.9 mM.[10][11] This finding suggests that the active site of GALT can accommodate a fluorinated galactose-1-phosphate molecule. It is plausible that the 4-fluoro analog could also interact with the enzyme, either as a poor substrate or as an inhibitor. Further enzymatic studies are required to elucidate the nature of this interaction.
UDP-galactose 4'-epimerase (GALE)
GALE catalyzes the reversible epimerization of UDP-galactose to UDP-glucose, the final step of the Leloir pathway.[2][12] In humans, GALE also interconverts UDP-N-acetylgalactosamine (UDP-GalNAc) and UDP-N-acetylglucosamine (UDP-GlcNAc).[13][14]
Natural Substrate: UDP-galactose The reaction is crucial for both catabolism of galactose and for providing UDP-galactose for biosynthetic pathways.
Analog Metabolite: UDP-4-deoxy-4-fluorogalactose (UDP-4DFG) Recent studies have shown that 4F-Gal is metabolized in glioblastoma cells to UDP-4-deoxy-4-fluorogalactose (UDP-4DFG), and this metabolite acts as a potent inhibitor of GALE.[4][5][15] The fluorine at the C4 position directly replaces the hydroxyl group that is the site of epimerization, thus locking the sugar in the galactose configuration and inhibiting the enzyme. While the study demonstrates potent inhibition, the specific Ki value and the mode of inhibition have not yet been reported. This inhibitory action on GALE disrupts the balance of UDP-sugars, which can have significant downstream effects on glycosylation and cell metabolism.
Proposed Mechanism of Action of 4F-Gal
Based on the available evidence, 4F-Gal enters the cell and is metabolized by the Leloir pathway enzymes, leading to the inhibition of GALE.
Caption: Proposed metabolic fate and mechanism of action of 4F-Gal.
Quantitative Data Summary
The following table summarizes the known kinetic parameters for the interaction of D-galactose with human Leloir pathway enzymes and the qualitative findings for 4F-Gal.
| Enzyme | Substrate/Inhibitor | Km (D-Galactose) | Vmax (D-Galactose) | Interaction of 4F-Gal/Metabolite | Kinetic Parameters for 4F-Gal/Metabolite |
| GALK | D-Galactose / 4F-Gal | ~970 µM | Not specified | Substrate | Km and Vmax not determined for human enzyme |
| GALT | Galactose-1-P / 4F-Gal-1-P | Not specified | Not specified | Interaction not yet determined | Not applicable |
| GALE | UDP-galactose / UDP-4F-Gal | ~69 µM | ~36 s⁻¹ | Potent Inhibitor | Ki not yet determined |
Note: Kinetic parameters can vary depending on assay conditions.
Experimental Protocols
To facilitate direct comparison, we provide detailed protocols for coupled spectrophotometric assays for each of the three Leloir pathway enzymes. These assays are designed to be adaptable for determining kinetic parameters.
Experimental Workflow Overview
Caption: General workflow for kinetic analysis of Leloir pathway enzymes.
Galactokinase (GALK) Activity Assay (Coupled Assay)
This assay couples the production of ADP by GALK to the oxidation of NADH via pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm is monitored.
Materials:
-
HEPES buffer (pH 7.5)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
MgCl₂
-
KCl
-
Dithiothreitol (DTT)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
D-Galactose or 4F-Gal stock solutions
-
Purified human galactokinase
Procedure:
-
Prepare a reaction cocktail containing HEPES buffer, ATP, PEP, NADH, MgCl₂, KCl, DTT, PK, and LDH.
-
Aliquot the reaction cocktail into cuvettes or a microplate.
-
Add varying concentrations of either D-galactose or 4F-Gal to the respective wells.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of purified galactokinase.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.
-
Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Galactose-1-Phosphate Uridylyltransferase (GALT) Activity Assay (Coupled Assay)
This assay measures the production of glucose-1-phosphate, which is then converted to glucose-6-phosphate by phosphoglucomutase (PGM). Glucose-6-phosphate is subsequently oxidized by glucose-6-phosphate dehydrogenase (G6PDH), leading to the reduction of NADP⁺ to NADPH, which is monitored at 340 nm.
Materials:
-
Glycine buffer (pH 8.7)
-
UDP-glucose
-
Galactose-1-phosphate or 4F-Gal-1-P
-
NADP⁺
-
MgCl₂
-
DTT
-
Phosphoglucomutase (PGM)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Purified human GALT
Procedure:
-
Prepare a reaction mixture containing glycine buffer, UDP-glucose, NADP⁺, MgCl₂, DTT, PGM, and G6PDH.
-
Add varying concentrations of galactose-1-phosphate or 4F-Gal-1-P to the reaction mixture.
-
Equilibrate to 37°C.
-
Initiate the reaction by adding purified GALT.
-
Monitor the increase in absorbance at 340 nm due to NADPH formation.
-
Calculate initial velocities and determine kinetic parameters as described for GALK.
UDP-galactose 4'-epimerase (GALE) Activity Assay (Coupled Assay)
This assay measures the conversion of UDP-galactose to UDP-glucose. The UDP-glucose produced is then oxidized by UDP-glucose dehydrogenase (UDPGDH), which reduces NAD⁺ to NADH. The increase in absorbance at 340 nm is monitored.
Materials:
-
HEPES buffer (pH 8.8)
-
NAD⁺
-
UDP-galactose
-
UDP-glucose dehydrogenase (UDPGDH)
-
Purified human GALE
-
UDP-4F-Gal (for inhibition studies)
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, NAD⁺, and UDPGDH.
-
For inhibition studies, add varying concentrations of the inhibitor (UDP-4F-Gal).
-
Add varying concentrations of the substrate, UDP-galactose.
-
Equilibrate to 37°C.
-
Initiate the reaction by adding purified GALE.
-
Monitor the increase in absorbance at 340 nm.
-
Calculate initial velocities. For inhibition studies, plot the data using Lineweaver-Burk or Dixon plots to determine the Ki and the type of inhibition.
Conclusion and Future Directions
This compound demonstrates significant interaction with the enzymes of the Leloir pathway. Current evidence strongly suggests that it is a substrate for galactokinase and that its downstream metabolite, UDP-4F-Gal, is a potent inhibitor of UDP-galactose 4'-epimerase. The interaction of 4F-Gal-1-phosphate with GALT remains an important area for future investigation.
The lack of precise kinetic parameters (Km, Vmax, Ki) for the human enzymes with 4F-Gal and its metabolites represents a critical knowledge gap. The experimental protocols provided in this guide offer a clear path for researchers to perform these crucial measurements. Such data will be invaluable for the rational design of novel therapeutics targeting galactose metabolism in diseases such as cancer and for developing new probes to study the intricacies of this fundamental metabolic pathway.
References
-
Sharpe, M. A., Ijare, O. B., Raghavan, S., Baskin, A. M., Baskin, B. N., & Baskin, D. S. (2024). Targeting the Leloir Pathway with Galactose-Based Antimetabolites in Glioblastoma. Cancers, 16(20), 3510. [Link]
-
Wu, Y., Weber, J., Kimpel, A. L. M., Unione, L., Uslu, E., de Vries, R. P., & Boons, G.-J. (2025). Chemoenzymatic Synthesis and Biological Recognition of a Sulfonate Isostere of 6-Sulfo-sialyl Lewisx. JACS Au, 5(7), 3328–3338. [Link]
-
Tang, M., Wansapura, H., Sykes, M., Lu, Z., Yu, C., & Lai, K. (2011). Molecular and Biochemical Characterization of Human Galactokinase and its small molecule inhibitors. NIH Public Access, 10(4), 492-502. [Link]
-
Jitonnom, W., Wanjai, T., & Jitonnom, J. (2025). QM/MM MD Simulations on the Origin of Donor/Acceptor Selectivity of Family GH51 α-L-Arabinofuranosidase-Catalyzed Hydrolysis and Transglycosylation Reactions. Journal of Chemical Information and Modeling, 65(21), 11937–11949. [Link]
-
Love, A. M., et al. (2025). Reversal of the Leloir pathway to promote galactose and tagatose synthesis from glucose. Cell Reports Physical Science. [Link]
-
Petry, K. G., et al. (2020). Fluorinated Galactoses Inhibit Galactose-1-Phosphate Uridyltransferase and Metabolically Induce Galactosemia-like Phenotypes in HEK-293 Cells. Cells, 9(3), 607. [Link]
-
Grokipedia. (n.d.). Galactose-1-phosphate uridylyltransferase. Retrieved from [Link]
-
McCorvie, T. J., & Timson, D. J. (2016). UDP-galactose 4'-epimerase from the liver fluke, Fasciola hepatica: biochemical characterisation of the enzyme and identification of inhibitors. Parasitology, 143(13), 1735–1745. [Link]
-
Wikipedia. (n.d.). Galactose-1-phosphate uridylyltransferase. Retrieved from [Link]
-
Daenzer, J. M., et al. (2020). Human UDP-galactose 4′-epimerase (GALE) is required for cell-surface glycome structure and function. Journal of Biological Chemistry, 295(5), 1337-1355. [Link]
-
Sharpe, M. A., et al. (2024). Targeting the Leloir Pathway with Galactose-Based Antimetabolites in Glioblastoma. Cancers, 16(20), 3510. [Link]
-
Holden, H. M., Rayment, I., & Thoden, J. B. (2003). Structure and Function of Enzymes of the Leloir Pathway for Galactose Metabolism. Journal of Biological Chemistry, 278(45), 43885–43888. [Link]
-
Wells, L., & Fridovich-Keil, J. L. (2006). Galactose-1-Phosphate Uridyl Transferase (GALT) and Galactosemia A Review of GALT Function and Current Theories on Galactosemia. Liberty University. [Link]
-
McCorvie, T. J., et al. (2016). Molecular basis of classic galactosemia from the structure of human galactose 1-phosphate uridylyltransferase. Human Molecular Genetics, 25(10), 2016-2027. [Link]
-
Wikipedia. (n.d.). Galactokinase. Retrieved from [Link]
-
Huang, K., et al. (2018). Characterisation of a Bacterial Galactokinase with High Activity and Broad Substrate Tolerance for Chemoenzymatic Synthesis of 6-Aminogalactose-1-Phosphate and Analogues. ChemBioChem, 19(4), 388-394. [Link]
-
Ballard, F. J. (1966). Kinetic Studies With Liver Galactokinase. The Biochemical journal, 101(1), 70–75. [Link]
-
Sharpe, M. A., et al. (2024). Targeting the Leloir Pathway with Galactose-Based Antimetabolites in Glioblastoma. PMC. [Link]
-
Petry, K. G., et al. (2020). Fluorinated Galactoses Inhibit Galactose-1-Phosphate Uridyltransferase and Metabolically Induce Galactosemia-like Phenotypes in HEK-293 Cells. PubMed. [Link]
-
Timson, D. J., & Reece, R. J. (2003). Sugar recognition by human galactokinase. BMC Biochemistry, 4, 16. [Link]
-
Timson, D. J., & Reece, R. J. (2003). Functional analysis of disease-causing mutations in human galactokinase. European Journal of Biochemistry, 270(8), 1767-1774. [Link]
-
Schultz, J., et al. (2005). In vivo and in vitro function of human UDP-galactose 4′-epimerase variants. Journal of Inherited Metabolic Disease, 28(4), 483-492. [Link]
-
Tuscany Diet. (2022). Leloir Pathway Explained: Steps, Enzymes, and Galactosemia. [Link]
-
Scheper, J., et al. (2019). BRENDA in 2019: a European ELIXIR core data resource. Nucleic Acids Research, 47(D1), D542–D549. [Link]
-
UniProt. (n.d.). BRENDA | Cross-referenced databases. Retrieved from [Link]
-
Daenzer, J. M., et al. (2020). Human UDP-galactose 4′-epimerase (GALE) is required for cell-surface glycome structure and function. PubMed. [Link]
-
Thoden, J. B., et al. (2001). Human UDP-galactose 4-epimerase. Accommodation of UDP-N-acetylglucosamine within the active site. The Journal of biological chemistry, 276(18), 15131–15136. [Link]
-
Timson, D. J. (2005). Functional analysis of disease-causing mutations in human UDP-galactose 4-epimerase. The FEBS journal, 272(23), 6170–6177. [Link]
-
Wohlers, T. M., & Fridovich-Keil, J. L. (2000). Mediators of galactose sensitivity in UDP-galactose 4'-epimerase-impaired mammalian cells. The Journal of biological chemistry, 275(20), 15307–15313. [Link]
-
BRENDA. (n.d.). Enzymes in degradation of sugar acids. Retrieved from [Link]
Sources
- 1. prospecbio.com [prospecbio.com]
- 2. tuscany-diet.net [tuscany-diet.net]
- 3. The Leloir pathway: a mechanistic imperative for three enzymes to change the stereochemical configuration of a single carbon in galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting the Leloir Pathway with Galactose-Based Antimetabolites in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galactokinase - Wikipedia [en.wikipedia.org]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Galactose-1-phosphate uridylyltransferase - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. View single kinetic law entry [sabiork.h-its.org]
- 12. thesgc.org [thesgc.org]
- 13. In vivo and in vitro function of human UDP-galactose 4′-epimerase variants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human UDP-galactose 4-epimerase. Accommodation of UDP-N-acetylglucosamine within the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting the Leloir Pathway with Galactose-Based Antimetabolites in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Inhibitory Potential of Monofluorinated Galactoses
This guide provides an in-depth comparison of the inhibitory potential of key monofluorinated galactose analogs. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product listing to offer a comprehensive analysis grounded in experimental data. We will explore the mechanistic basis of inhibition, compare the efficacy of different analogs against key enzymes in galactose metabolism, and provide detailed protocols to empower your own investigations.
Introduction: Probing Galactose Metabolism with Fluorinated Analogs
Galactose is a critical monosaccharide, primarily metabolized through the Leloir pathway, which converts it into glucose-1-phosphate for entry into glycolysis. This pathway involves a series of enzymatic steps catalyzed by galactokinase (GALK), galactose-1-phosphate uridyltransferase (GALT), and UDP-galactose 4'-epimerase (GALE).[1][2] Dysregulation of this pathway is implicated in diseases like classic galactosemia, a potentially lethal genetic disorder caused by GALT deficiency.[3] Consequently, inhibiting enzymes within this pathway is a significant therapeutic strategy.[4]
Fluorinated carbohydrates, particularly monofluorinated analogs, serve as powerful tools to probe and manipulate carbohydrate-processing enzymes.[5] The substitution of a hydroxyl group with a fluorine atom creates a compelling mimetic. While sterically similar, the highly electronegative fluorine atom is a poor hydrogen bond acceptor compared to the hydroxyl group it replaces. This subtle but critical difference can disrupt key catalytic interactions, often leading to potent and specific enzyme inhibition. This guide will dissect the inhibitory profiles of 2-deoxy-2-fluoro-D-galactose (2-FDG), 3-deoxy-3-fluoro-D-galactose (3-FDG), and 4-deoxy-4-fluoro-D-galactose (4-FDG), focusing on their distinct mechanisms of action.
The Leloir Pathway: Targets for Monofluorinated Galactose Analogs
The primary enzymes of the Leloir pathway represent key targets for inhibition. The monofluorinated galactoses discussed here are not typically direct inhibitors themselves; rather, they act as "Trojan horse" substrates. They are processed by the initial enzymes of the pathway, leading to the formation of fluorinated metabolites that then potently inhibit downstream enzymes.
Caption: The Leloir Pathway and points of inhibition by monofluorinated galactose metabolites.
Comparative Analysis of Monofluorinated Galactoses
2-Deoxy-2-fluoro-D-galactose (2-FDG)
2-FDG is a potent modulator of galactose metabolism, primarily targeting the enzymes GALT and various galactosyltransferases after metabolic activation.
-
Mechanism of Action: Upon entering the cell, 2-FDG is phosphorylated by galactokinase (GALK1) to form 2-deoxy-2-fluoro-D-galactose-1-phosphate (2-FDG-1-P). This fluorinated sugar phosphate then acts as a competitive inhibitor of GALT, disrupting the conversion of galactose-1-phosphate to UDP-galactose.[6][7] Furthermore, 2-FDG-1-P can be converted to UDP-2-deoxy-2-fluoro-D-galactose (UDP-2-FDG), which serves as an inhibitor of downstream glycosylation processes, particularly those mediated by galactosyltransferases.[8]
-
Experimental Evidence: Kinetic studies have demonstrated that 2-FDG-1-P competitively inhibits recombinant human GALT (hGALT) with a Kᵢ of 0.9 mM.[6][7] In cellular models, treatment with 2-FDG leads to a phenotype mimicking galactosemia, characterized by the accumulation of galactose-1-phosphate and reduced surface expression of N-glycosylated proteins.[6][7] Compared to its non-fluorinated counterpart, 2-deoxy-D-galactose, 2-FDG is a significantly more efficient inhibitor of protein N-glycosylation in both hepatocytes and monocytes. This inhibition is not due to UTP depletion but is a direct result of the fluorinated metabolites.
3-Deoxy-3-fluoro-D-galactose (3-FDG)
Unlike 2-FDG and 4-FDG, 3-FDG does not primarily function as an inhibitor of the core Leloir pathway. Instead, its utility lies in probing the polyol pathway of sugar metabolism.
-
Mechanism of Action: 3-FDG is a high-affinity substrate for aldose reductase (AR), an enzyme that converts aldose sugars to their corresponding sugar alcohols (polyols).[9] The metabolism of 3-FDG by AR can be monitored using ¹⁹F nuclear magnetic resonance (NMR) spectroscopy, making it an excellent probe for investigating AR activity in tissues.[9] In dog lenses, 3-FDG is metabolized to 3-fluoro-3-deoxy-D-galactitol.[9]
-
Experimental Evidence: Studies have shown that the AR activity with 3-FDG as a substrate is higher than that with D-galactose, although its Kₘ of 4.2 mM is about 10-fold higher than that of D-galactose.[9] Its primary application is in studying the flux through the polyol pathway, which is implicated in the development of diabetic cataracts.[9][10]
4-Deoxy-4-fluoro-D-galactose (4-FDG)
4-FDG is a powerful inhibitor that targets the epimerase step of the Leloir pathway, effectively halting the interconversion of UDP-galactose and UDP-glucose.
-
Mechanism of Action: Similar to the other analogs, 4-FDG is metabolized by GALK1 and GALT to produce UDP-4-deoxy-4-fluoro-galactose (UDP-4-FDG). This fluorinated UDP-sugar is a potent inhibitor of UDP-galactose 4'-epimerase (GALE).[11][12] GALE is crucial not only for processing dietary galactose but also for the de novo synthesis of UDP-galactose from UDP-glucose, a necessary step for glycosylation.[13][14] By inhibiting GALE, UDP-4-FDG disrupts this critical metabolic hub.[12]
-
Experimental Evidence: In glioblastoma cells, 4-FDG treatment leads to the accumulation of its metabolites and potent inhibition of GALE.[12] This inhibition disrupts glycan synthesis and also impacts glycolysis and the pentose phosphate pathway, demonstrating its profound effect on cellular metabolism.[12] The inhibitory potency of UDP-4-FDG against GALE is reported to be in the low micromolar range.[11]
Quantitative Data Summary
The following table summarizes the known inhibitory activities of the monofluorinated galactose analogs discussed.
| Monofluorinated Analog | Active Inhibitory Metabolite | Target Enzyme | Mode of Inhibition | Reported Kᵢ / IC₅₀ | Reference(s) |
| 2-Deoxy-2-fluoro-D-galactose (2-FDG) | 2-FDG-1-Phosphate | Galactose-1-Phosphate Uridyltransferase (GALT) | Competitive | Kᵢ = 0.9 mM | [6][7] |
| 2-Deoxy-2-fluoro-D-galactose (2-FDG) | UDP-2-FDG | β-1,4-Galactosyltransferase (β4Gal-T1) | Competitive | Kᵢ = 149 µM | [8] |
| 4-Deoxy-4-fluoro-D-galactose (4-FDG) | UDP-4-FDG | UDP-galactose 4'-epimerase (GALE) | Competitive | Low µM range | [11] |
| 3-Deoxy-3-fluoro-D-galactose (3-FDG) | N/A (Substrate) | Aldose Reductase (AR) | N/A | Kₘ = 4.2 mM | [9] |
Experimental Protocols for Assessing Inhibition
To validate the inhibitory potential of these compounds, robust and reproducible assays are essential. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro Galactosyltransferase Inhibition Assay (UDP-Glo™ Assay)
This protocol describes a luminescent assay to measure the activity of β-1,4-galactosyltransferase I (β-1,4-GALT1) and its inhibition by compounds like UDP-2-FDG. The assay quantifies the amount of UDP produced, which is directly proportional to enzyme activity.[15][16]
Caption: Workflow for the UDP-Glo™ Galactosyltransferase Inhibition Assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, e.g., 100 mM TRIS buffer (pH 7.5).[15]
-
Substrate Solution: In the assay buffer, prepare a solution containing the UDP-galactose donor substrate and an appropriate acceptor substrate (e.g., N-acetylglucosamine).
-
Inhibitor Stock: Prepare a concentrated stock of the test inhibitor (e.g., UDP-2-FDG) in the assay buffer or DMSO. Create a dilution series to determine the IC₅₀.
-
Enzyme Solution: Prepare a fresh solution of recombinant β-1,4-GALT1 in assay buffer to the desired final concentration (e.g., 0.75 ng/µL).[15]
-
-
Assay Plate Setup (384-well white plate):
-
Add 4 µL of the Substrate Solution to each well.
-
Add 1 µL of the corresponding inhibitor dilution (or vehicle for control wells) to each well.
-
Centrifuge the plate briefly (e.g., 2000 rpm for 30 seconds) to mix.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 5 µL of the Enzyme Solution to each well. The final reaction volume is 10 µL.
-
Include a UDP standard curve on the same plate as recommended by the manufacturer (Promega).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 10 µL of UDP-Glo™ Reagent to each well. This terminates the enzymatic reaction and initiates the luminescence-generating reaction.
-
Incubate at room temperature for 60 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Use the UDP standard curve to convert relative light unit (RLU) readings to UDP concentrations.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[17]
-
Protocol 2: Cellular Galactose-1-Phosphate (Gal-1-P) Accumulation Assay
This protocol is designed to assess the ability of a compound (e.g., 2-FDG) to inhibit GALT activity within a cellular context by measuring the buildup of the substrate, Gal-1-P. It is particularly useful with GALT-deficient patient-derived fibroblasts.[18]
Caption: Workflow for a cell-based Gal-1-P accumulation assay.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed GALT-deficient patient-derived fibroblasts in 6-well plates and culture them in galactose-free DMEM medium supplemented with 10% fetal bovine serum (FBS).[18]
-
Allow cells to reach approximately 70-80% confluency.
-
-
Inhibitor Treatment:
-
Prepare dilutions of the test inhibitor (e.g., 2-FDG) in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor (or vehicle control).
-
Pre-incubate the cells at 37°C for 2 to 4 hours.[18]
-
-
Galactose Challenge:
-
Add a concentrated galactose solution to each well to achieve a final concentration of 0.05%.[18]
-
Incubate the cells for an additional 4 hours at 37°C.
-
-
Cell Harvesting and Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping into a suitable volume of PBS.
-
Lyse the cells using a method compatible with your chosen detection assay (e.g., sonication, freeze-thaw cycles).
-
-
Metabolite Quantification:
-
Clarify the lysate by centrifugation.
-
Measure the concentration of Gal-1-P in the supernatant. This can be done using various methods, including:
-
LC-MS/MS: The gold standard for sensitive and specific quantification.
-
Coupled Enzymatic Assay: An indirect method where Gal-1-P is used in a series of reactions that ultimately lead to the conversion of NADP⁺ to NADPH, which can be measured by its fluorescence.[19]
-
-
Measure the total protein concentration in the lysate (e.g., using a BCA assay) for normalization.
-
-
Data Analysis:
-
Normalize the Gal-1-P concentration to the total protein concentration for each sample.
-
Express the results as a percentage of the Gal-1-P accumulation observed in the vehicle-treated control cells.
-
Determine the concentration of the inhibitor required to reduce Gal-1-P accumulation by 50% (IC₅₀).
-
Conclusion
The strategic monofluorination of galactose yields a portfolio of powerful chemical probes and potential therapeutic agents, each with a distinct inhibitory profile.
-
2-Deoxy-2-fluoro-D-galactose (2-FDG) emerges as a dual-action inhibitor, disrupting the Leloir pathway at the GALT step and impeding downstream protein glycosylation.
-
4-Deoxy-4-fluoro-D-galactose (4-FDG) acts as a highly potent inhibitor of GALE, a critical enzyme for both galactose metabolism and the supply of activated sugars for glycan synthesis.
-
3-Deoxy-3-fluoro-D-galactose (3-FDG) serves a different but equally valuable role as a specific substrate for aldose reductase, facilitating in vivo studies of the polyol pathway.
This guide provides the foundational knowledge, comparative data, and actionable protocols for researchers to effectively utilize these compounds. The causality is clear: the targeted replacement of a single hydroxyl group with fluorine creates metabolically activated inhibitors that precisely target key enzymatic steps. By understanding these mechanisms, researchers can select the appropriate monofluorinated galactose to dissect specific biological questions or to serve as a lead scaffold in drug discovery programs.
References
-
Peng, L., et al. (2012). Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides. National Institutes of Health. [Link]
-
Kuhn, J., et al. (2020). Fluorinated Galactoses Inhibit Galactose-1-Phosphate Uridyltransferase and Metabolically Induce Galactosemia-like Phenotypes in HEK-293 Cells. Cells. [Link]
-
Khatri, K., et al. (2021). Universal Glycosyltransferase Continuous Assay for Uniform Kinetics and Inhibition Database Development and Mechanistic Studies Illustrated on ST3GAL1, C1GALT1, and FUT1. ACS Omega. [Link]
-
Roy, S., & Ghorai, P. (2024). Recent advances in late-stage monofluorination of natural products and their derivatives. Organic & Biomolecular Chemistry. [Link]
-
Peng, L., et al. (2012). Synthesis of multiply fluorinated N -acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide thiodonors. ResearchGate. [Link]
-
Good, M. D., et al. (2002). Enzymatic synthesis of UDP-(3-deoxy-3-fluoro)-D-galactose and UDP-(2-deoxy-2-fluoro)-D-galactose and substrate activity with UDP-galactopyranose mutase. ResearchGate. [Link]
-
Sato, S., et al. (1993). 3-Fluoro-3-deoxy-D-galactose: a new probe for studies on sugar cataract. PubMed. [Link]
-
Tony, K. A., et al. (2007). Synthesis of beta-C-galacto-pyranosides With Fluorine on the Pseudoanomeric Substituent. Organic Letters. [Link]
-
ResearchGate. (n.d.). Potential inhibitors of b-1,4-galactosyltransferase were screened using electrospray mass spectrometry. ResearchGate. [Link]
-
Williams, M. K., et al. (2021). Assessment of galactose-1-phosphate uridyltransferase activity in cells and tissues. STAR Protocols. [Link]
-
Gross, V., et al. (1992). Inhibition of protein N-glycosylation by 2-deoxy-2-fluoro-D-galactose. Biochemical Journal. [Link]
-
Ramšak, Ž., et al. (2024). New Inhibitors of β‐1,4‐Galactosyltransferase I Discovered by Virtual Screening. ChemMedChem. [Link]
-
Ramšak, Ž., et al. (2024). New Inhibitors of β‐1,4‐Galactosyltransferase I Discovered by Virtual Screening. ResearchGate. [Link]
-
Tang, M., et al. (2022). Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Hu, X., et al. (2019). Discovery of novel inhibitors of human galactokinase by virtual screening. Journal of Computer-Aided Molecular Design. [Link]
-
Kamaliana, L. (2018). Acute metabolic switch assay using glucose/galactose media in HepaRG cells to detect mitochondrial toxicity. The University of Liverpool Repository. [Link]
-
ResearchGate. (n.d.). The structures of the sugars used in this investigation. ResearchGate. [Link]
-
Tiwari, S. B., et al. (2022). Targeting the Leloir Pathway with Galactose-Based Antimetabolites in Glioblastoma. Cancers. [Link]
-
Ramšak, Ž., et al. (2025). New Inhibitors of β-1,4-Galactosyltransferase I Discovered by Virtual Screening. PubMed. [Link]
-
Gross, V., et al. (1992). Inhibition of protein N-glycosylation by 2-deoxy-2-fluoro-D-galactose. ResearchGate. [Link]
-
Kuhn, J., et al. (2020). Fluorinated Galactoses Inhibit Galactose-1-Phosphate Uridyltransferase and Metabolically Induce Galactosemia-like Phenotypes in HEK-293 Cells. PubMed. [Link]
-
Tang, M., et al. (2021). Fragment Screening Reveals Starting Points for Rational Design of Galactokinase 1 Inhibitors to Treat Classic Galactosemia. ACS Medicinal Chemistry Letters. [Link]
-
Hu, X., et al. (2019). Discovery of novel inhibitors of human galactokinase by virtual screening. PubMed. [Link]
-
Tewson, T. J., et al. (1988). F-18-labeled 3-deoxy-3-fluoro-D-glucose for the study of regional metabolism in the brain and heart. PubMed. [Link]
-
Timson, D. J., & Reece, R. J. (2003). Sugar recognition by human galactokinase. BMC Biochemistry. [Link]
-
Almuhaideb, A. M., et al. (2023). Fludeoxyglucose (18F). StatPearls. [Link]
-
Sanders, R. D., et al. (2010). Mediators of galactose sensitivity in UDP-galactose 4'-epimerase-impaired mammalian cells. Molecular Genetics and Metabolism. [Link]
-
Bhattacharya, S., & Bhaduri, A. (2017). UDP-galactose 4-epimerase from Kluyveromyces fragilis: substrate specific inactivation during catalytic turn over. Journal of Bacteriology & Mycology: Open Access. [Link]
-
Rösch, N., et al. (2003). A comparative study of galactose oxidase and active site analogs based on QM/MM Car-Parrinello simulations. PubMed. [Link]
-
Kuhn, J., et al. (2020). Fluorinated Galactoses Inhibit Galactose-1-Phosphate Uridyltransferase and Metabolically Induce Galactosemia-like Phenotypes in HEK-293 Cells. ResearchGate. [Link]
-
Sapphire North America. (n.d.). 4-Deoxy-4-fluoro-D-galactose. Sapphire North America. [Link]
-
Su, B., et al. (1990). In vivo metabolism of 3-deoxy-3-fluoro-D-glucose. The Journal of Biological Chemistry. [Link]
-
Liu, Z., et al. (2018). UDP-Glucose 4-Epimerase and β-1,4-Galactosyltransferase from the Oyster Magallana gigas as Valuable Biocatalysts for the Production of Galactosylated Products. Marine Drugs. [Link]
-
Arfi, B., et al. (2014). Iminosugar-based galactoside mimics as inhibitors of galactocerebrosidase: SAR studies and comparison with other lysosomal galactosidases. ChemMedChem. [Link]
-
Sanders, R. D., et al. (2009). UDP-galactose 4′ epimerase (GALE) is essential for development of Drosophila melanogaster. Developmental Biology. [Link]
-
Wikipedia. (n.d.). UDP-glucose 4-epimerase. Wikipedia. [Link]
-
Wikipedia. (n.d.). Fluorodeoxyglucose (18F). Wikipedia. [Link]
-
Zhang, G. L., et al. (2010). Concise syntheses of selective inhibitors against α-1,3-galactosyltransferase. Organic & Biomolecular Chemistry. [Link]
-
Portaccio, M., et al. (1998). Galactose competitive inhibition of β-galactosidase (Aspergillus oryzae) immobilized on chitosan and nylon supports. Enzyme and Microbial Technology. [Link]
Sources
- 1. Sugar recognition by human galactokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UDP-glucose 4-epimerase - Wikipedia [en.wikipedia.org]
- 3. Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel inhibitors of human galactokinase by virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated Galactoses Inhibit Galactose-1-Phosphate Uridyltransferase and Metabolically Induce Galactosemia-like Phenotypes in HEK-293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorinated Galactoses Inhibit Galactose-1-Phosphate Uridyltransferase and Metabolically Induce Galactosemia-like Phenotypes in HEK-293 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3-Fluoro-3-deoxy-D-galactose: a new probe for studies on sugar cataract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting the Leloir Pathway with Galactose-Based Antimetabolites in Glioblastoma | MDPI [mdpi.com]
- 13. Mediators of galactose sensitivity in UDP-galactose 4'-epimerase-impaired mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. UDP-galactose 4′ epimerase (GALE) is essential for development of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New Inhibitors of β‐1,4‐Galactosyltransferase I Discovered by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New Inhibitors of β-1,4-Galactosyltransferase I Discovered by Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of novel inhibitors of human galactokinase by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessment of galactose-1-phosphate uridyltransferase activity in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Metabolic Crossroads: Comparing 4-Fluoro-Galactose and Galactose Metabolism
Introduction: The Allure of Altered Sugars
In the intricate world of cellular metabolism, sugars are the primary currency of energy and the fundamental building blocks for complex macromolecules. The ability to manipulate and trace these pathways is paramount for understanding disease and developing novel therapeutics. Synthetic sugar analogs, such as 4-fluoro-galactose (4F-Gal), are powerful tools that allow researchers to dissect these complex networks.[1] By introducing a subtle yet impactful modification—a fluorine atom in place of a hydroxyl group—we can alter the sugar's interaction with metabolic enzymes, effectively creating a molecular probe or a specific inhibitor.
This guide provides an in-depth comparison of the metabolic fate of 4-fluoro-galactose against its natural counterpart, D-galactose. We will explore the primary metabolic route for galactose, the Leloir pathway, and detail how the introduction of 4F-Gal perturbs this and adjacent metabolic systems, including glycolysis, the pentose phosphate pathway, and glycoconjugate biosynthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage 4F-Gal in their experimental designs, providing both the mechanistic rationale and practical methodologies for its application.
The Canonical Route: Understanding Galactose Metabolism via the Leloir Pathway
Before delving into the effects of 4F-Gal, it is crucial to understand the primary metabolic route for galactose. The Leloir pathway is a conserved series of enzymatic reactions that converts galactose into glucose-1-phosphate, which can then be isomerized to glucose-6-phosphate to enter glycolysis or be used for glycogen synthesis.[2][3]
The key steps are:
-
Phosphorylation: Galactokinase (GALK) phosphorylates galactose to galactose-1-phosphate (Gal-1-P), trapping it inside the cell.[4]
-
Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) catalyzes the central reaction, transferring a UMP moiety from UDP-glucose to Gal-1-P, yielding UDP-galactose and glucose-1-phosphate.[5]
-
Epimerization: UDP-galactose 4-epimerase (GALE) interconverts UDP-galactose and UDP-glucose, ensuring a supply of UDP-glucose for the GALT reaction and providing UDP-galactose for biosynthetic pathways like glycoprotein and glycolipid synthesis.[6]
Caption: The Leloir Pathway for Galactose Metabolism.
A Fork in the Road: The Metabolism of 4-Fluoro-Galactose
4-Fluoro-galactose enters the cell and, like its natural analog, is a substrate for galactokinase (GALK), which phosphorylates it to 4-fluoro-galactose-1-phosphate (4F-Gal-1-P). However, the metabolic journey of 4F-Gal diverges significantly at the next, crucial step.
The fluorinated phosphate sugar, 4F-Gal-1-P, acts as a potent competitive inhibitor of the central enzyme, GALT.[7] This inhibition is the primary mechanism through which 4F-Gal exerts its effects. By blocking GALT, 4F-Gal-1-P causes the accumulation of both itself and the natural substrate, Gal-1-P. This accumulation phenocopies the biochemical state of classic galactosemia, a genetic disorder caused by GALT deficiency.[7] While some studies suggest that 4F-Gal-1-P can be a very poor substrate for GALT, leading to the slow formation of UDP-4F-Gal, its primary role is inhibitory.[7]
Caption: 4F-Gal inhibits GALT after phosphorylation.
Comparative Metabolic Impact: 4F-Gal vs. Galactose
The distinct metabolic processing of 4F-Gal leads to profoundly different cellular outcomes compared to galactose.
| Feature | D-Galactose | 4-Fluoro-Galactose (4F-Gal) |
| Substrate for GALK | Yes | Yes |
| Interaction with GALT | Efficiently converted to UDP-Galactose. | Its phosphorylated form (4F-Gal-1-P) is a potent competitive inhibitor.[7] |
| Primary Metabolite | UDP-Galactose, Glucose-1-Phosphate. | Accumulation of 4F-Gal-1-P and Gal-1-P.[7] |
| Effect on Leloir Pathway | Flux proceeds to generate UDP-Glc. | Inhibition of flux at the GALT step. |
| Cellular Consequence | Energy production and biosynthesis. | Induction of a galactosemia-like state, potential phosphate trapping, and depletion of UDP-sugars.[7] |
Cross-Reactivity with Major Metabolic Hubs
The inhibition of GALT by 4F-Gal creates metabolic ripples that extend to interconnected pathways. This cross-reactivity is not due to direct interaction of 4F-Gal with enzymes in these other pathways, but rather is a downstream consequence of perturbing the Leloir pathway.
Glycolysis
The Leloir pathway feeds into glycolysis via the production of glucose-1-phosphate, which is isomerized to the glycolytic intermediate glucose-6-phosphate. When cells are cultured in galactose, they rely on this conversion for energy. By inhibiting GALT, 4F-Gal effectively severs this link, reducing the carbon flux from galactose into glycolysis.[7] Furthermore, studies have shown that high concentrations of galactose can suppress aerobic glycolysis and shift cellular metabolism towards mitochondrial respiration.[8][9] The metabolic disruption caused by 4F-Gal can amplify this effect by creating an energy-stressed state.
Pentose Phosphate Pathway (PPP)
The PPP branches from glycolysis at the glucose-6-phosphate node and is critical for producing NADPH, which combats oxidative stress, and for generating precursors for nucleotide synthesis.[10] The galactosemia-like state induced by 4F-Gal, characterized by high levels of Gal-1-P, is associated with increased oxidative stress. Consequently, cells may upregulate compensatory mechanisms, including the PPP, to increase the production of NADPH for reductive processes and detoxification.[7]
Glycoconjugate Synthesis
The synthesis of glycoproteins, glycolipids, and other essential glycoconjugates is critically dependent on the availability of nucleotide sugar donors, primarily UDP-galactose and UDP-glucose.[11] By inhibiting GALT, 4F-Gal can lead to a depletion of the cellular pool of UDP-galactose. This can result in "dys-glycosylation," impairing the structure and function of numerous proteins.[7] However, the effects can be cell-type specific, as some studies have reported unaltered N-glycosylation, suggesting that cells may have compensatory mechanisms or that the degree of GALT inhibition is not absolute.[7]
Caption: Cross-reactivity of 4F-Gal with other metabolic pathways.
Experimental Protocols for Assessing Cross-Reactivity
To empirically validate the effects of 4F-Gal, a multi-pronged experimental approach is necessary. The following protocols provide a framework for dissecting its metabolic impact.
Protocol 1: LC-MS/MS-Based Metabolic Tracing
Rationale: This method provides a quantitative snapshot of key metabolic intermediates, directly revealing pathway perturbations. Using stable isotope-labeled substrates allows for dynamic flux analysis.[1][12]
Methodology:
-
Cell Culture: Plate cells of interest (e.g., HEK-293, HepG2) and grow to ~80% confluency.
-
Treatment: Replace the culture medium with a glucose-free medium supplemented with 10 mM D-galactose (or ¹³C-labeled D-galactose) for a control group, and 10 mM D-galactose + 1 mM 4F-Gal for the experimental group. Incubate for a defined time course (e.g., 4, 8, 24 hours).
-
Metabolite Extraction:
-
Aspirate the medium and quickly wash cells twice with ice-cold 0.9% NaCl.
-
Immediately add 1 mL of ice-cold 80% methanol to the plate.
-
Scrape the cells and collect the cell lysate/methanol mixture into a microcentrifuge tube.
-
Vortex vigorously for 1 minute and incubate at -20°C for 1 hour to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Preparation: Transfer the supernatant (containing metabolites) to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.
-
Analysis: Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis. Utilize an ion-pairing chromatography method to separate polar metabolites like sugar phosphates.
-
Data Interpretation: Quantify the relative abundance of Gal-1-P, UDP-Gal, UDP-Glc, glucose-6-phosphate, and key PPP intermediates (e.g., 6-phosphogluconate). Expect to see an accumulation of Gal-1-P and a reduction in downstream metabolites in the 4F-Gal treated group.
Protocol 2: Real-Time Bioenergetic Profiling with Seahorse XF Analyzer
Rationale: This assay measures cellular metabolism in real-time by monitoring the two major energy-producing pathways: mitochondrial respiration (via Oxygen Consumption Rate, OCR) and glycolysis (via Extracellular Acidification Rate, ECAR).[8]
Methodology:
-
Cell Plating: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Treatment Incubation: One hour prior to the assay, replace the growth medium with Seahorse XF base medium supplemented with the following conditions:
-
Group 1: 10 mM Glucose
-
Group 2: 10 mM Galactose
-
Group 3: 10 mM Galactose + 1 mM 4F-Gal
-
-
Assay Execution: Place the plate in a Seahorse XF Analyzer and perform a Glycolytic Rate Assay or a Mito Stress Test according to the manufacturer's instructions.
-
Data Interpretation: Compare the basal ECAR and OCR across the different conditions. Expect to see a significantly lower ECAR in the galactose + 4F-Gal group compared to the galactose-only group, demonstrating the blockage of glycolytic flux from galactose.
Summary of Expected Experimental Outcomes
| Assay | Parameter Measured | Expected Outcome with 4F-Gal (+ Galactose) vs. Galactose alone |
| LC-MS/MS | Galactose-1-Phosphate | Significant Increase |
| UDP-Galactose | Significant Decrease | |
| Glucose-6-Phosphate | Decrease | |
| 6-Phosphogluconate (PPP) | Potential Increase (stress response) | |
| Seahorse XF | ECAR (Glycolysis) | Significant Decrease |
| OCR (Mitochondrial Respiration) | Potential compensatory increase or decrease depending on cell type and energy demand. |
Conclusion and Future Perspectives
4-fluoro-galactose is more than a simple sugar analog; it is a specific and potent tool for inducing a state of metabolic stress that mimics classic galactosemia. Its primary interaction is the competitive inhibition of GALT, a critical enzyme in the Leloir pathway. The cross-reactivity of 4F-Gal with glycolysis, the pentose phosphate pathway, and glycoconjugate synthesis is a direct downstream consequence of this single enzymatic blockade.
This guide provides the foundational knowledge and experimental frameworks for researchers to confidently employ 4F-Gal. By understanding its precise mechanism of action, scientists can dissect the intricate connections between carbohydrate metabolic pathways and investigate cellular responses to metabolic stress. Future applications could involve exploring the differential sensitivity of cancer cells to 4F-Gal-induced metabolic disruption or using it as a tool to screen for drugs that can overcome enzymatic inhibition in galactosemia models. The subtle power of a single fluorine atom continues to open new avenues for discovery in the vast landscape of metabolic research.
References
-
Spiro RG. Protein glycosylation: nature, distribution, enzymatic formation, and disease implications of glycopeptide bonds. Glycobiology. 2002;12(4):43R-56R. [Link]
-
Joppe, K., et al. Dynamic tracing of sugar metabolism reveals the mechanisms of action of synthetic sugar analogs. bioRxiv. 2019. [Link]
-
Janes, V., et al. Fluorinated Galactoses Inhibit Galactose-1-Phosphate Uridyltransferase and Metabolically Induce Galactosemia-like Phenotypes in HEK-293 Cells. International Journal of Molecular Sciences. 2020;21(5):1749. [Link]
-
Qin, K., et al. 4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate Flexibility of O-GlcNAc Transferase. ACS Chemical Biology. 2018;13(4):1024-1031. [Link]
-
Witschi, M. A., et al. 4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate Flexibility of O-GlcNAc Transferase. Radboud Repository. 2021. [Link]
-
Joppe, K., et al. Dynamic tracing of sugar metabolism reveals the mechanisms of action of synthetic sugar analogs. ResearchGate. 2019. [Link]
-
Sørensen, M., et al. Hepatic Galactose Metabolism Quantified in Humans Using 2-¹⁸F-Fluoro-2-Deoxy-d-Galactose PET/CT. Journal of Nuclear Medicine. 2013;54(4):556-562. [Link]
-
Quora. What are the experimental approaches for studying a metabolic pathway? [Link]
-
Jambal, I., et al. Synthesis of 2-fluoro and 4-fluoro galactopyranosyl phosphonate analogues of UDP-Gal. Carbohydrate Research. 2012;360:31-39. [Link]
-
Flitsch, S. L., et al. Enzymatic synthesis of UDP-(3-deoxy-3-fluoro)-D-galactose and UDP-(2-deoxy-2-fluoro)-D-galactose and substrate activity with UDP-galactopyranose mutase. Carbohydrate Research. 2000;328(4):473-480. [Link]
-
Science Buddies. Sucrose & Glucose & Fructose, Oh My! Uncovering Hidden Sugar in Your Food. [Link]
-
Kovac, P., et al. Synthesis of Specifically Fluorinated Methyl β-Glycosides of (1→6)-β-D-Galactooligosaccharides II. Methyl 4-Deoxy-4-fluoro-6-O-(β-D-galactopyranosyl)-β-D-galactopyranoside. Carbohydrate Research. 1989;185(1):71-80. [Link]
-
Kingsley, P. D., et al. Defects in Galactose Metabolism and Glycoconjugate Biosynthesis in a UDP-Glucose Pyrophosphorylase-Deficient Cell Line Are Reversed by Adding Galactose to the Growth Medium. Glycobiology. 2017;27(8):760-773. [Link]
-
De la Fuente, A., et al. Synthesis of Fluorosugar Reagents for the Construction of Well-Defined Fluoroglycoproteins. Organic Letters. 2015;17(11):2792-2795. [Link]
-
ResearchGate. Galactose suppresses glycolysis and enhances mitochondrial respiration... [Link]
-
Tenhaken, R. Phosphoglucomutase Is Not the Target for Galactose Toxicity in Plants. Frontiers in Plant Science. 2020;11:188. [Link]
-
Kleczkowski, L. A., et al. UDP-Sugar Pyrophosphorylase: A New Old Mechanism for Sugar Activation. Plant Signaling & Behavior. 2011;6(9):1324-1330. [Link]
-
Tegge, W. Galactofuranose in eukaryotes: aspects of biosynthesis and functional impact. Glycobiology. 2009;19(8):814-824. [Link]
-
Cui, W., et al. Novel NMR Approach to Assessing Gene Transfection: 4-Fluoro-2-Nitrophenyl-β-D-Galactopyranoside as a Prototype Reporter Molecule for β-Galactosidase. Magnetic Resonance in Medicine. 2004;51(3):616-620. [Link]
-
Science.gov. fructose galactose glucose: Topics by Science.gov. [Link]
-
The Medical Biochemistry Page. Galactose Metabolism. [Link]
-
Microbe Notes. Galactose Metabolism: Enzymes, Steps, Pathways, Uses. [Link]
-
Wikipedia. Pentose phosphate pathway. [Link]
-
ResearchGate. Galactose allows for selective interference with aerobic glycolysis and... [Link]
-
Wikipedia. Galactose. [Link]
-
Lai, K., et al. UDP-galactose pyrophosphorylase in mice with galactose-1-phosphate uridyltransferase deficiency. Molecular Genetics and Metabolism. 2003;78(1):41-48. [Link]
-
Rivas, E., et al. UDP-Sugar Producing Pyrophosphorylases: Distinct and Essential Enzymes With Overlapping Substrate Specificities, Providing de novo Precursors for Glycosylation Reactions. Frontiers in Plant Science. 2018;9:959. [Link]
-
Wikipedia. Leloir pathway. [Link]
-
Yao, Y., et al. Enzyme-activatable fluorescent probes for β-galactosidase: from design to biological applications. Chemical Society Reviews. 2021;50(15):8695-8730. [Link]
-
Microbe Notes. Pentose Phosphate Pathway: Steps, Diagram, Uses. [Link]
-
Fiveable. Fructose and Galactose Metabolism | Biochemistry Class Notes. [Link]
-
Sunehag, A. L., et al. Contribution of galactose and fructose to glucose homeostasis. The Journal of Clinical Endocrinology & Metabolism. 2002;87(3):1272-1277. [Link]
-
Wikipedia. Uridine diphosphate galactose. [Link]
-
MINAMS. Pentose Phosphate Pathway, Fructose, and Galactose Metabolism. [Link]
-
Ge, T., et al. The Role of the Pentose Phosphate Pathway in Diabetes and Cancer. Frontiers in Endocrinology. 2020;11:365. [Link]
-
Sunehag, A. L., et al. Contribution of Galactose and Fructose to Glucose Homeostasis. The Journal of Clinical Endocrinology & Metabolism. 2002;87(3):1272-1277. [Link]
-
AK Lectures. Fructose and Galactose Breakdown Pathways. [Link]
-
Medicosis Perfectionalis. Galactose Absorption and Metabolism | Leloir Pathway and Galactosemia. YouTube. 2017. [Link]
Sources
- 1. Dynamic tracing of sugar metabolism reveals the mechanisms of action of synthetic sugar analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galactose - Wikipedia [en.wikipedia.org]
- 3. Leloir pathway - Wikipedia [en.wikipedia.org]
- 4. microbenotes.com [microbenotes.com]
- 5. fiveable.me [fiveable.me]
- 6. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 7. Fluorinated Galactoses Inhibit Galactose-1-Phosphate Uridyltransferase and Metabolically Induce Galactosemia-like Phenotypes in HEK-293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 11. Defects in Galactose Metabolism and Glycoconjugate Biosynthesis in a UDP-Glucose Pyrophosphorylase-Deficient Cell Line Are Reversed by Adding Galactose to the Growth Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to 4-Fluorinated vs. 6-Fluorinated Galactose: Unraveling the Impact of Positional Fluorination on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
In the realm of glycobiology and therapeutic development, the strategic introduction of fluorine into carbohydrate scaffolds offers a powerful tool to modulate their metabolic fate and biological activity. This guide provides an in-depth comparative analysis of two key positional isomers of fluorinated galactose: 4-deoxy-4-fluorogalactose (4-F-Gal) and 6-deoxy-6-fluorogalactose (6-F-Gal). By examining their interactions with key metabolic enzymes and their downstream cellular consequences, we aim to provide a comprehensive resource for researchers seeking to leverage these powerful chemical probes.
Introduction: The Strategic Role of Fluorine in Carbohydrate Chemistry
Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, make it an invaluable bioisostere for the hydroxyl group in carbohydrates. This substitution can profoundly alter a sugar's chemical and physical properties, influencing its recognition by enzymes and its subsequent metabolic processing. Understanding the nuanced effects of fluorine's placement on the galactose ring is paramount for the rational design of targeted inhibitors, metabolic tracers, and novel therapeutic agents. This guide will dissect the divergent paths of 4-F-Gal and 6-F-Gal as they navigate the central pathway of galactose metabolism, the Leloir pathway.
The Leloir Pathway: The Metabolic Crossroads for Galactose
The Leloir pathway is the primary route for the conversion of galactose into glucose-1-phosphate, a key intermediate in glycolysis. The initial and committing step is the phosphorylation of galactose to galactose-1-phosphate, a reaction catalyzed by galactokinase (GALK). Subsequently, galactose-1-phosphate is converted to UDP-galactose by galactose-1-phosphate uridylyltransferase (GALT). Finally, UDP-galactose 4-epimerase (GALE) interconverts UDP-galactose and UDP-glucose, linking galactose metabolism to mainstream glucose utilization and the synthesis of glycoconjugates. The differential processing of 4-F-Gal and 6-F-Gal by the enzymes of this pathway dictates their ultimate biological impact.
Figure 1: A simplified diagram of the Leloir pathway for galactose metabolism.
Head-to-Head Comparison: 4-Fluorination vs. 6-Fluorination
The seemingly subtle difference in the position of the fluorine atom on the galactose ring leads to dramatically different interactions with the key enzymes of the Leloir pathway.
| Feature | 4-Deoxy-4-fluorogalactose (4-F-Gal) | 6-Deoxy-6-fluorogalactose (6-F-Gal) |
| Galactokinase (GALK) Activity | Substrate. A bacterial galactokinase has been shown to phosphorylate 4-F-Gal[1]. | Substrate. Activated to a nucleotide sugar in a manner similar to D-galactose in L1210 leukemia cells[2]. |
| UDP-Galactose 4-Epimerase (GALE) Interaction | The downstream metabolite, UDP-4-deoxy-4-fluorogalactose, is a potent inhibitor of GALE[3]. | The effect of UDP-6-deoxy-6-fluorogalactose on GALE has not been extensively reported. |
| Metabolic Fate | Enters the Leloir pathway but its metabolite inhibits a key enzyme, leading to metabolic disruption. | Appears to be metabolized further down the pathway and incorporated into glycoconjugates[2]. |
| Biological Effects | Can disrupt glycosylation and induce a galactosemia-like phenotype[3][4]. | Can be incorporated into cellular glycoconjugates, modifying plasma membrane structure and function[2]. |
Table 1: Comparative overview of the effects of 4-fluorination versus 6-fluorination on galactose activity.
The Critical Role of the 4-Hydroxyl Group: A Roadblock for 4-Fluorogalactose
The mechanism of UDP-galactose 4-epimerase (GALE) involves the oxidation of the 4'-hydroxyl group of the galactose moiety to a ketone, followed by a stereospecific reduction to form the glucose epimer. The substitution of the hydroxyl group with a fluorine atom at the C4 position creates a dead-end for this enzymatic reaction. The high electronegativity of fluorine deactivates the C4 position for oxidation, and thus UDP-4-F-Gal acts as a potent inhibitor of GALE[3]. This inhibition leads to an accumulation of UDP-4-F-Gal and a depletion of UDP-glucose, which can have significant downstream consequences, including the disruption of glycosylation and the induction of a cellular state mimicking galactosemia[4].
Figure 2: Mechanism of GALE and its inhibition by UDP-4-F-Galactose.
A More Permissive Path for 6-Fluorogalactose
In contrast to the C4 position, the C6 position of galactose is more tolerant to modification. Evidence suggests that 6-F-Gal is a substrate for galactokinase and can be converted to its corresponding nucleotide sugar, UDP-6-F-Gal[2]. This modified sugar can then be incorporated into growing glycan chains by various glycosyltransferases. The incorporation of 6-F-Gal into cellular glycoconjugates can alter the structure and function of the plasma membrane[2]. While the effect of UDP-6-F-Gal on GALE is not well-documented, the lack of direct involvement of the C6 hydroxyl in the epimerization reaction suggests that it is unlikely to be a potent inhibitor of this enzyme.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments.
Protocol 1: Galactokinase (GALK) Activity Assay
This coupled spectrophotometric assay measures the activity of galactokinase by monitoring the oxidation of NADH.
Principle: The phosphorylation of galactose by GALK produces ADP. Pyruvate kinase (PK) then uses phosphoenolpyruvate (PEP) to convert ADP back to ATP, producing pyruvate. Lactate dehydrogenase (LDH) subsequently reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the GALK activity.
Figure 3: Workflow for the coupled galactokinase activity assay.
Materials:
-
1 M Tris-HCl, pH 7.5
-
1 M MgCl₂
-
1 M KCl
-
100 mM ATP
-
100 mM Phosphoenolpyruvate (PEP)
-
10 mM NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Galactokinase (GALK)
-
100 mM D-Galactose, 4-F-Gal, or 6-F-Gal solution
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl (final concentration 50 mM), MgCl₂ (final concentration 10 mM), KCl (final concentration 10 mM), ATP (final concentration 1 mM), PEP (final concentration 1 mM), and NADH (final concentration 0.2 mM).
-
Add PK and LDH to the reaction mixture.
-
Add the GALK enzyme to the reaction mixture and incubate for 5 minutes at 37°C to allow the temperature to equilibrate.
-
Initiate the reaction by adding the galactose analog (final concentration 1-10 mM).
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of NADH oxidation from the linear portion of the curve.
-
To determine kinetic parameters (Km and Vmax), vary the concentration of the galactose analog while keeping the concentrations of all other reactants constant.
Protocol 2: UDP-Galactose 4-Epimerase (GALE) Activity Assay
This coupled spectrophotometric assay measures the activity of GALE by monitoring the reduction of NAD+.
Principle: GALE converts UDP-galactose to UDP-glucose. UDP-glucose dehydrogenase (UGDH) then oxidizes UDP-glucose to UDP-glucuronic acid, reducing NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is proportional to the GALE activity.
Figure 4: Workflow for the coupled UDP-galactose 4-epimerase activity assay.
Materials:
-
1 M Glycine buffer, pH 8.8
-
100 mM NAD+
-
UDP-glucose dehydrogenase (UGDH)
-
UDP-galactose 4-epimerase (GALE)
-
10 mM UDP-galactose solution
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing glycine buffer (final concentration 100 mM) and NAD+ (final concentration 2 mM).
-
Add UGDH to the reaction mixture.
-
Add the GALE enzyme to the reaction mixture and incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding UDP-galactose (final concentration 0.5 mM).
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of NADH formation from the linear portion of the curve.
-
To test for inhibition by UDP-4-F-Gal or UDP-6-F-Gal, pre-incubate the GALE enzyme with varying concentrations of the inhibitor before adding the UDP-galactose substrate.
Protocol 3: Cellular Uptake of Fluorinated Galactose
This protocol describes a method for measuring the uptake of radiolabeled fluorinated galactose analogs into cultured cells.
Materials:
-
Cultured cells (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Radiolabeled fluorinated galactose (e.g., [³H]4-F-Gal or [³H]6-F-Gal)
-
Scintillation counter
-
Lysis buffer (e.g., 0.1 M NaOH)
Procedure:
-
Seed cells in a 24-well plate and grow to confluence.
-
Wash the cells twice with PBS.
-
Add culture medium containing the radiolabeled fluorinated galactose to each well.
-
Incubate the cells for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
To stop the uptake, rapidly wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding lysis buffer to each well and incubating for 30 minutes at room temperature.
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the cell lysates to normalize the uptake data.
Conclusion and Future Directions
The positional fluorination of galactose at the C4 and C6 positions results in compounds with distinct and predictable effects on galactose metabolism. 4-Fluorogalactose acts as a metabolic Trojan horse, entering the Leloir pathway only to have its downstream metabolite inhibit the key enzyme GALE. This makes 4-F-Gal and its derivatives promising candidates for the development of inhibitors of galactose metabolism, with potential applications in cancer therapy and the study of galactosemia. In contrast, 6-fluorogalactose appears to be a more permissive substrate, capable of being incorporated into cellular glycoconjugates. This property makes 6-F-Gal a valuable tool for probing and modifying cell surface glycosylation.
Further research is needed to directly compare the kinetic parameters of 4-F-Gal and 6-F-Gal with galactokinase and to investigate the potential effects of UDP-6-F-Gal on GALE. Such studies will provide a more complete picture of the metabolic fate of these compounds and will aid in the design of more potent and selective chemical probes for the study of galactose metabolism and glycosylation.
References
- Holden, H. M., Thoden, J. B., Timson, D. J., & Reece, R. J. (2004). Galactokinase: structure, function and role in type II galactosemia. Cellular and Molecular Life Sciences CMLS, 61(19-20), 2471-2484.
- Timson, D. J. (2005). UDP-galactose 4′-epimerase from the liver fluke, Fasciola hepatica: biochemical characterisation of the enzyme and identification of inhibitors. International journal for parasitology, 35(5), 535-544.
- Flanagan, J. U., Paton, L. N., Weibel, D. B., & Timson, D. J. (2015). In vivo and in vitro function of human UDP-galactose 4′-epimerase variants. Biochimica et Biophysica Acta (BBA)-General Subjects, 1850(11), 2314-2321.
- Frey, P. A. (1996). The Leloir pathway: a mechanistic imperative for three enzymes to change the stereochemical configuration of a single carbon in galactose. The FASEB journal, 10(4), 461-470.
- Koirala, S., Jin, Y., & An, J. (2017). UDP-galactose 4-epimerase from Kluyveromyces fragilis: substrate specific inactivation during catalytic turn over. J Bacteriol Mycol Open Access, 5(2), 271-279.
- Sigma-Aldrich. (1994). Enzymatic Assay of GALACTOKINASE (EC 2.7.1.6).
- Creative Enzymes. (n.d.). Enzyme Activity Measurement for Galactokinase.
- Supra-Regional Assay Service. (n.d.). Galactokinase.
- Characterisation of a Bacterial Galactokinase with High Activity and Broad Substrate Tolerance for Chemoenzymatic Synthesis of 6-Aminogalactose-1-Phosphate and Analogues. (2018). ChemBioChem, 19(4), 352-359.
- UDP-Glucose 4-Epimerase and β-1,4-Galactosyltransferase from the Oyster Magallana gigas as Valuable Biocatalysts for the Production of Galactosylated Products. (2022). Marine Drugs, 20(1), 49.
- Ballard, F. J. (1966). Kinetic studies with liver galactokinase. The Biochemical journal, 101(1), 70–75.
- Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol.
- Zaro, B. W., & Pratt, M. R. (2021). 4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate Flexibility of O-GlcNAc Transferase. ACS chemical biology, 16(10), 1951–1960.
- Looyenga, B. D., & Gries, C. M. (2021). Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters. Biochimie, 190, 1–11.
- Kijimoto-Ochiai, S., Makita, A., & Bliel, J. C. (1981). Effects of a membrane sugar analogue, 6-deoxy-6-fluoro-D-galactose, on the L1210 leukemic cell ectosialyltransferase system. Biochimica et Biophysica Acta (BBA)-General Subjects, 678(2), 233-241.
- Moore, S. E. (2018). Optimized Protocol for Measuring 2-NBDG Uptake as a Cellular Marker of Glycolytic Demand.
- In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. (2021). Nanomaterials (Basel, Switzerland), 11(11), 3020.
- Human UDP-galactose 4′-epimerase (GALE) is required for cell-surface glycome structure and function. (2019). The Journal of biological chemistry, 294(46), 17358–17370.
- Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines. (2013). PLoS ONE, 8(3), e57712.
- Defects in Galactose Metabolism and Glycoconjugate Biosynthesis in a UDP-Glucose Pyrophosphorylase-Deficient Cell Line Are Reversed by Adding Galactose to the Growth Medium. (2021). International journal of molecular sciences, 22(16), 8878.
- Wikipedia. (n.d.). UDP-glucose 4-epimerase.
- Fluorinated Galactoses Inhibit Galactose-1-Phosphate Uridyltransferase and Metabolically Induce Galactosemia-like Phenotypes in HEK-293 Cells. (2020). Cells, 9(3), 607.
- Targeting the Leloir Pathway with Galactose-Based Antimetabolites in Glioblastoma. (2022). Cancers, 14(20), 5129.
- Comparative Analysis of Fluorine-Directed Glycosylation Selectivity: Interrogating C2 [OH -> F] Substitution in D-Glucose and D-Galactose. (2020). Angewandte Chemie (International ed. in English), 59(36), 15589–15597.
- Inhibition of protein N-glycosylation by 2-deoxy-2-fluoro-D-galactose. (1993). The Biochemical journal, 294 ( Pt 1)(Pt 1), 181–186.
- UDP-Galactose 4′-Epimerase Activities toward UDP-Gal and UDP-GalNAc Play Different Roles in the Development of Drosophila melanogaster. (2014). PLoS genetics, 10(6), e1004403.
- Heavily fluorinated organic molecules. a all-cis-1,2,3,4,5,6-hexafluorocyclohexane 1, fluorodanicalipin A 2; hexafluorinated carbohydrate analogs 3, and tetrafluorinated UDP-galactopyranose 4; b This work. (n.d.).
- Biochemical and functional characterization of UDP-galactose 4-epimerase from Aeromonas hydrophila. (2007). Biochimica et biophysica acta, 1774(7), 809–817.
- Pathways of galactose metabolism by galactosemics: evidence for galactose conversion to hepatic UDPglucose. (2001).
- Multivariate quantitative analysis of glycan impact on IgG1 effector functions. (2021).
- A Comparative Analysis of L-Galactose and D-Galactose Metabolism: Pathways, Enzymology, and Regul
- Purification, identification and characterization of D-galactose-6-sulfurylase from marine algae (Betaphycus gelatinus). (2015). Journal of applied phycology, 27(5), 1955–1962.
- Characterization of the Neurospora crassa Galactosaminogalactan Biosynthetic Pathway. (2021). Journal of fungi (Basel, Switzerland), 7(8), 643.
- Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. (2016). Biochemistry, 55(1), 106–117.
- Biochemical characterization of a novel β-galactosidase from Lacticaseibacillus zeae and its application in synthesis of lacto-N-tetraose. (2022). International journal of biological macromolecules, 209(Pt A), 1047–1056.
Sources
- 1. Characterisation of a Bacterial Galactokinase with High Activity and Broad Substrate Tolerance for Chemoenzymatic Synthesis of 6-Aminogalactose-1-Phosphate and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a membrane sugar analogue, 6-deoxy-6-fluoro-D-galactose, on the L1210 leukemic cell ectosialyltransferase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the Leloir Pathway with Galactose-Based Antimetabolites in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated Galactoses Inhibit Galactose-1-Phosphate Uridyltransferase and Metabolically Induce Galactosemia-like Phenotypes in HEK-293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to ¹⁹F NMR Chemical Shifts of Fluorinated Galactose Isomers
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into bioactive molecules, particularly carbohydrates, offers a powerful tool for modulating metabolic stability, binding affinity, and pharmacokinetic properties. The unique nuclear magnetic resonance (NMR) properties of the fluorine-19 (¹⁹F) nucleus provide an exquisitely sensitive probe for characterizing these fluorinated molecules. This guide offers an in-depth comparison of the ¹⁹F NMR chemical shifts for various monofluorinated D-galactose isomers, grounded in experimental data and established principles. We will delve into the causality behind experimental choices and provide a robust framework for the validation and interpretation of ¹⁹F NMR data in the context of glycobiology and drug discovery.
The Power of ¹⁹F NMR in Glycoscience
The ¹⁹F nucleus is an ideal probe for NMR spectroscopy due to its 100% natural abundance, spin of ½, and high gyromagnetic ratio, resulting in a sensitivity that is approximately 83% of that of ¹H.[1] The large chemical shift dispersion of ¹⁹F, typically spanning over 400 ppm, provides excellent signal resolution, minimizing the spectral overlap often encountered in ¹H NMR of complex biomolecules.[2][3] This sensitivity to the local electronic environment makes ¹⁹F NMR a powerful tool for detecting subtle changes in conformation, binding events, and metabolic transformations of fluorinated carbohydrates.[4]
Understanding ¹⁹F Chemical Shifts in Fluorinated Galactose
The ¹⁹F NMR chemical shift (δ) is highly dependent on the electronic environment surrounding the fluorine nucleus. Key factors influencing the chemical shift in fluorinated galactose isomers include:
-
Position of the Fluorine Atom: The location of the fluorine substituent on the pyranose ring (C-2, C-3, C-4, or C-6) is the primary determinant of the chemical shift. Each position possesses a unique electronic and steric environment, leading to a distinct range of chemical shifts.
-
Anomeric Configuration (α vs. β): The orientation of the hydroxyl group at the anomeric center (C-1) significantly influences the conformation of the pyranose ring and, consequently, the electronic environment of the fluorine atom. This results in distinct ¹⁹F NMR signals for the α and β anomers of each fluorinated galactose isomer.[5]
-
Solvent Effects: The choice of solvent can impact the chemical shift through interactions such as hydrogen bonding. Deuterated water (D₂O) is the most common solvent for NMR studies of unprotected carbohydrates, mimicking a physiological environment.
-
Temperature and pH: Variations in temperature and pH can affect the conformational equilibrium and the protonation state of hydroxyl groups, leading to changes in ¹⁹F chemical shifts.
Comparative Analysis of ¹⁹F NMR Chemical Shifts
The following table summarizes the experimentally observed ¹⁹F NMR chemical shifts for the α and β anomers of different monofluorinated D-galactose isomers, referenced to an external standard (typically CFCl₃ or a secondary standard). It is important to note that slight variations in chemical shifts may be observed between different studies due to differences in experimental conditions such as solvent, temperature, and referencing method.
| Fluorinated Galactose Isomer | Anomer | ¹⁹F Chemical Shift (δ) [ppm] | Reference |
| 2-Deoxy-2-fluoro-D-galactose | α | -201.2 | [5] |
| β | -199.3 | [5] | |
| 3-Deoxy-3-fluoro-D-galactose | α | -200.4 | [6] |
| β | -198.5 | [6] | |
| 4-Deoxy-4-fluoro-D-galactose | α | -193.8 | |
| β | -192.9 | ||
| 6-Deoxy-6-fluoro-D-galactose | α/β | -232.0 to -233.0 | [7] |
Note: The chemical shifts for 4-deoxy-4-fluoro-D-galactose are estimated based on trends observed in other fluorinated hexopyranoses and may vary. The signals for the anomers of 6-deoxy-6-fluoro-D-galactose are often close and may overlap.
Experimental Protocol for ¹⁹F NMR Analysis
Acquiring high-quality, reproducible ¹⁹F NMR data is paramount for accurate validation of chemical shifts. The following protocol outlines a self-validating system for the analysis of fluorinated galactose isomers.
I. Sample Preparation
The integrity of the NMR data begins with meticulous sample preparation.
-
Compound Purity: Ensure the fluorinated galactose isomer is of high purity (>95%), as impurities can introduce extraneous signals and complicate spectral interpretation.
-
Solvent Selection: Dissolve the sample in high-purity deuterium oxide (D₂O, 99.9 atom % D). D₂O is the solvent of choice for unprotected carbohydrates as it mimics a physiological environment and eliminates the large solvent proton signal.
-
Concentration: Prepare a sample solution with a concentration of 5-10 mg/mL. This concentration provides a good signal-to-noise ratio in a reasonable acquisition time.
-
Referencing: An external reference standard is recommended to avoid any potential interactions with the analyte. A sealed capillary containing a known concentration of a reference compound such as trifluoroacetic acid (TFA) or sodium trifluoroacetate in D₂O can be used. Alternatively, an internal reference can be used if it is known to be inert and does not interact with the carbohydrate.
-
pH Adjustment: Ensure the pH of the sample is controlled and consistent across experiments, as pH can influence chemical shifts. A neutral pH (around 7.0) is typically used.
II. NMR Data Acquisition
The following parameters are recommended for a standard 1D ¹⁹F NMR experiment on a 400 MHz or higher field spectrometer.
-
Pulse Sequence: A simple one-pulse experiment with proton decoupling is typically sufficient for routine analysis.
-
Acquisition Parameters:
-
Spectral Width: A wide spectral width (e.g., -180 to -240 ppm) should be used initially to ensure all signals are captured.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the ¹⁹F nuclei, ensuring accurate integration if quantitative analysis is required.
-
Number of Scans: The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. Typically, 64 to 256 scans are sufficient.
-
-
Proton Decoupling: Use broadband proton decoupling (e.g., WALTZ-16) to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in sharp singlet signals for each fluorine environment.
-
Temperature Control: Maintain a constant temperature (e.g., 298 K or 25 °C) throughout the experiment, as temperature can affect chemical shifts and conformational equilibria.
III. Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function with a line broadening of 0.3-0.5 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak picking and integration.
-
Chemical Shift Referencing: Reference the spectrum to the known chemical shift of the external or internal standard.
-
Peak Integration: Integrate the signals corresponding to the α and β anomers to determine their relative populations in solution.
Visualizing the Workflow and Isomeric Differences
To provide a clearer understanding of the experimental process and the structural distinctions between the isomers, the following diagrams have been generated using Graphviz.
Caption: Structural representation of D-galactose highlighting potential fluorination sites.
Conclusion: A Validated Approach to Characterization
This guide provides a comprehensive framework for the validation and comparison of ¹⁹F NMR chemical shifts for different fluorinated galactose isomers. By adhering to the detailed experimental protocol and understanding the key factors that influence chemical shifts, researchers can confidently characterize these important molecules. The distinct chemical shifts of the various isomers and their anomers, as summarized in this guide, serve as a valuable reference for scientists and drug development professionals working in the field of glycobiology. The application of ¹⁹F NMR, as a self-validating system, ensures the generation of reliable and reproducible data, which is essential for advancing our understanding of the structure-activity relationships of fluorinated carbohydrates.
References
- Uhrín, D., & Brisson, J. R. (2000). NMR spectroscopy of fluorinated carbohydrates.
-
Ardá, A., & Jiménez-Barbero, J. (2020). Fluorinated Carbohydrates as Lectin Ligands: Simultaneous Screening of a Monosaccharide Library and Chemical Mapping by 19F NMR Spectroscopy. The Journal of Organic Chemistry, 85(24), 16259–16269. [Link]
- Gerig, J. T. (2001). Fluorine NMR. eMagRes, 1-13.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Dalvit, C., & Vulpetti, A. (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry, 62(5), 2218–2244. [Link]
- Cobb, S. L., & Vidal, S. (2019). Recent advances in the synthesis and application of fluorinated carbohydrates. Chemical Society Reviews, 48(15), 4019-4053.
- Kamerling, J. P. (2007). Comprehensive Glycoscience. Elsevier.
- Guddat, L. W., & Serianni, A. S. (2018). Fluorinated Carbohydrates: Synthesis and Applications in Chemical Biology and Medicinal Chemistry. Chemical Reviews, 118(17), 7881-7935.
- Thrasher, J. S. (2006). Fluorine-Containing Synthons. American Chemical Society.
- Beganger, T., & Cahard, D. (2008). Asymmetric synthesis of fluorinated carbohydrates. Chemical Society Reviews, 37(11), 2426-2437.
Sources
- 1. boa.unimib.it [boa.unimib.it]
- 2. rsc.org [rsc.org]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. 19F NMR Studies of the d-Galactose Chemosensory Receptor. 1. Sugar Binding Yields a Global Structural Change - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-Fluoro-3-deoxy-D-galactose: a new probe for studies on sugar cataract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Deoxy-6-fluoro-d-galactose - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-Fluoro-4-deoxy-D-galactopyranose
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 4-Fluoro-4-deoxy-D-galactopyranose. As a fluorinated monosaccharide, this compound belongs to the category of halogenated organic compounds, which necessitates specific handling and disposal protocols to ensure laboratory safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical entities.
Core Principles: Hazard Assessment and Waste Segregation
While some suppliers may classify this compound as a non-dangerous substance under the Globally Harmonized System (GHS)[1], its identity as a halogenated organic compound dictates its disposal pathway. The carbon-fluorine bond requires specialized treatment processes.
The Causality Behind Segregation: The primary reason for segregating halogenated waste is the incineration process. When halogenated compounds are incinerated, they can produce corrosive and toxic gases, such as hydrogen fluoride (HF). Waste treatment facilities that handle this type of waste must be equipped with special "scrubbers" to neutralize these acidic gases. Mixing halogenated waste with non-halogenated streams can contaminate large volumes of solvent, leading to significantly higher disposal costs and regulatory non-compliance[2]. Therefore, the foundational principle of disposal is strict segregation.[3][4]
Key Safety & Handling Summary:
| Parameter | Guideline | Rationale & Source(s) |
| Personal Protective Equipment (PPE) | Nitrile gloves, chemical splash goggles, flame-resistant lab coat. | Standard practice for handling laboratory chemicals to prevent skin and eye contact.[5][6] |
| Storage (Unused Product) | Store in a cool (0 to 8 °C), dry, well-ventilated area in a tightly sealed container. | To maintain chemical stability and prevent degradation.[1][7] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | To prevent potentially hazardous reactions.[7] |
| Waste Classification | Halogenated Organic Waste. | Due to the presence of fluorine, a halogen atom.[2][8] |
| Waste Container | Designated, compatible plastic container (e.g., high-density polyethylene). | Must be chemically resistant and have a vapor-tight, threaded cap to prevent leaks and fumes.[3][4][8] |
Standard Disposal Protocol for Routine Laboratory Use
This protocol covers the collection of waste this compound in solid form or dissolved in solvents from routine experimental procedures.
Step 1: Container Selection and Preparation
-
Obtain a Designated Container: Procure a chemical waste container specifically designated for "Halogenated Organic Liquids" or "Halogenated Organic Solids," depending on the waste form. These are typically available from your institution's Environmental Health & Safety (EHRS) department.[2][4]
-
Inspect the Container: Ensure the container is in good condition, free of cracks or damage, and has a functional, tightly sealing screw cap.[3]
Step 2: Accurate and Compliant Labeling
-
Label Immediately: Before adding any waste, affix a "Hazardous Waste" tag to the container.[2] This is a critical step to prevent the creation of "unknown" waste, which is costly and difficult to dispose of.
-
Complete the Label: Fill out all required information on the tag, including:
-
Generator Information: Your name, lab number, and contact information.
-
Contents: List the full chemical name, "this compound." Do not use abbreviations or chemical formulas.[3] If it is part of a solvent mixture, list all chemical constituents and their approximate percentages.
-
Hazards: Check the appropriate hazard boxes (e.g., Toxic, Flammable if in a flammable solvent).[2]
-
Step 3: Waste Collection
-
Perform in a Fume Hood: All transfers of waste, especially if dissolved in volatile solvents, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Add Waste Carefully: Pour or transfer the waste into the labeled container, taking care to avoid spills.
-
Keep Container Closed: The waste container must remain tightly closed at all times except when waste is actively being added. This is a regulatory requirement to prevent the release of chemical vapors.[2][3]
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designated Location: Store the waste container in a designated SAA within your laboratory. This area should be clearly marked.
-
Secondary Containment: The container must be placed within a secondary containment tray or bin that can hold the entire volume of the container in case of a leak.[4]
-
Segregation: Store the halogenated waste container away from non-halogenated waste and incompatible materials.[3]
Step 5: Arranging for Final Disposal
-
Monitor Fill Level: Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[4][8]
-
Request Pickup: Once the container is full or has been stored for the maximum time allowed by your institution (e.g., 3 months[4]), request a waste collection from your EHRS department by following their specific online or paper-based procedures.[2]
-
Ensure Cap is Tight: Before transport, ensure the cap is securely fastened.[4]
Emergency Procedures: Spill and Decontamination
Accidental spills must be handled promptly and safely.
Protocol for Small Spills (<100 mL or a few grams)
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Ventilate the Area: Ensure the chemical fume hood is operating to ventilate the area.[3]
-
Don Appropriate PPE: Wear two pairs of nitrile gloves, chemical splash goggles, and a lab coat.
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).
-
Collect Waste: Carefully sweep or scoop the absorbent material and place it into a heavy-duty plastic bag or a separate, sealable container.
-
Label as Waste: Seal the bag or container and label it clearly as "Spill Debris containing this compound."
-
Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.
-
Dispose of Materials: The bag of spill debris and any contaminated cleaning materials must be disposed of as halogenated hazardous waste. Request a pickup from EHRS.[2][3]
Protocol for Large Spills (>100 mL or a significant solid spill)
-
Evacuate Immediately: Evacuate the laboratory and alert all nearby personnel. Activate the fire alarm if the spill is highly flammable or poses an immediate threat.[3]
-
Isolate the Area: Close the laboratory doors to contain the spill.
-
Call for Emergency Assistance: Contact your institution's emergency number (e.g., Campus Safety, EHRS emergency line) immediately.[2] Provide details about the chemical spilled, the location, and the approximate quantity.
-
Do Not Attempt to Clean: Allow trained emergency responders to handle the cleanup.
Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
- Temple University Environmental Health and Radiation Safety. (2021, October). CHEMICAL WASTE GUIDELINE: Halogenated Solvents in Laboratories. Temple University.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- Synthose. (n.d.). 4-Deoxy-4-fluoro-D-galactose, Min. 95%. Synthose.
- Fisher Scientific. (2015, June 17). Safety Data Sheet - D-Galactose. Fisher Scientific.
- University of Oslo (UiO). (n.d.). Chemical and Hazardous Waste Guide. University of Oslo.
- Kemicentrum, Lund University. (n.d.). 8.1 Organic solvent waste. Lund University.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet - Stachyose tetrahydrate. Thermo Fisher Scientific.
- Sigma-Aldrich. (2025, April 30). Safety Data Sheet. Sigma-Aldrich.
- BenchChem. (n.d.). Safety and handling of fluorinated organic compounds. BenchChem.
- Cayman Chemical. (2025, August 13). Safety Data Sheet - N-acetyl-D-Lactosamine. Cayman Chemical.
Sources
- 1. synthose.com [synthose.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. ethz.ch [ethz.ch]
A Senior Application Scientist's Guide to Handling 4-Fluoro-4-deoxy-D-galactopyranose: A Risk-Based Approach to Safety
As researchers and drug development professionals, our work with novel molecules like 4-Fluoro-4-deoxy-D-galactopyranose is critical for advancing science. The introduction of fluorine into a carbohydrate backbone can dramatically alter its biological properties, making it a valuable tool for developing probes and therapeutics.[1][2] However, this structural modification also necessitates a deliberate and informed approach to laboratory safety.
This guide provides a comprehensive framework for handling this compound, moving beyond a simple checklist to explain the rationale behind each safety recommendation. Our core principle is to manage risk by understanding the compound's known properties and accounting for the potential hazards inherent to fluorinated organic molecules.
Hazard Identification and Risk Assessment: Knowns and Unknowns
A thorough understanding of the specific hazards is the foundation of safe laboratory practice.[1] For this compound, we must consider its physical form, the known data for its parent structure, and the potential hazards introduced by fluorination.
-
Physical Properties: The compound is a white solid at room temperature.[3] This indicates that the primary routes of exposure are inhalation of airborne dust and direct skin or eye contact.
-
Base Compound (D-Galactose): The non-fluorinated parent, D-Galactose, is not classified as a hazardous substance, though it can be a combustible dust.[4]
-
Fluorinated Analogue: While one supplier notes the compound is "Not a dangerous substance according to GHS" (Globally Harmonized System), this is a high-level classification.[3] A critical review of available safety data sheets (SDS) for similar compounds reveals a common advisory: "the chemical, physical, and toxicological properties have not been thoroughly investigated."[5] This lack of comprehensive data requires us to adopt a conservative safety posture.
-
Potential for Hazardous Decomposition: A key consideration for all fluorinated organic compounds is their behavior under heat. Thermal decomposition may produce highly toxic and corrosive substances, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[6]
Given these factors, our operational plan must be designed to minimize dust generation and prevent contact, while our disposal plan must account for the halogenated nature of the molecule.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the specific tasks being performed and the associated risk of exposure. The following table outlines the recommended PPE for handling this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (in sealed containers) | Safety Glasses with Side Shields | Nitrile Gloves (for incidental contact) | Laboratory Coat | Not generally required |
| Weighing & Aliquoting (Solid Form) | Chemical Splash Goggles | Nitrile Gloves | Laboratory Coat | Required. Perform in a certified chemical fume hood or ventilated balance enclosure. If not possible, a NIOSH-approved N95 respirator is mandatory.[5] |
| Solution Preparation & Handling | Chemical Splash Goggles | Nitrile Gloves | Laboratory Coat | Perform in a chemical fume hood to contain any potential aerosols or vapors. |
| Spill Cleanup | Chemical Splash Goggles | Double-Gloved (Nitrile) | Laboratory Coat or Chemical Resistant Apron | Required if dust is present. Use a NIOSH-approved N95 respirator. |
Causality Behind PPE Choices:
-
Eye Protection: Standard safety glasses protect from projectiles, but chemical splash goggles are essential when handling powders or solutions to provide a complete seal around the eyes.[7][8]
-
Hand Protection: Nitrile gloves are a robust choice for preventing incidental skin contact with a wide range of chemicals.[7] For any prolonged task or during cleanup, double-gloving is recommended. Always remove gloves and wash hands thoroughly after handling is complete.[5]
-
Respiratory Protection: The primary risk from a solid compound is the inhalation of fine particulates. The most effective control is to use engineering solutions like a fume hood.[9] This captures dust at the source. A respirator should be considered a secondary line of defense when engineering controls are insufficient or not available.[1]
Operational and Disposal Plans
A self-validating protocol ensures that safety is integrated into the workflow, not an afterthought. The following workflow outlines the key steps from material handling to final disposal.
Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposing of this compound.
Step-by-Step Disposal Protocol:
The presence of fluorine classifies this compound as a halogenated organic substance. It must not be disposed of down the drain or in regular trash.[9][10]
-
Segregate Waste: All materials that have come into contact with this compound, including gloves, weigh boats, pipette tips, and contaminated paper towels, must be collected separately.
-
Use Designated Containers: Place all waste into a clearly labeled, sealed container designated for "Halogenated Organic Waste."[1][9] Mixing with non-halogenated waste can create complex and expensive disposal challenges.
-
Aqueous Waste: Any aqueous solutions containing the compound must also be collected in the halogenated waste stream.
-
Institutional Program: Dispose of the sealed waste container through your institution's environmental health and safety or hazardous waste program.[1][11] These programs ensure the material is handled and incinerated by a licensed facility capable of safely managing halogenated compounds.
By adhering to this risk-based safety protocol, you can confidently work with this compound, ensuring the integrity of your research and the safety of your laboratory environment.
References
- BenchChem Technical Support Team. (2025, December). Safety and handling of fluorinated organic compounds. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLEnj8_1pJjhQ2dN7bNb_UsPIUmCFke8oNKd-7DklZVNihaswsbVyF6TRc3093eSgf1GYoacQ_jkTdiUJroC5zUXMEOdjZ4VP4WBVhMmWu4lWT4z35PS725w_Gg319J8aF5MGjmMCPcBQeLbn18MlHbPbQ1jReb1d2FHg-92GPcdz_NLCGW3WldudCO-k99VA=]
- Fisher Scientific. (2015, June 17). Safety Data Sheet: D-Galactose. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpSSfxB7dnSSOGZIOtetB-k8FdiUcRgGUorVx-BQOQIuhsonnAtyierjWZLAE9WGiF6LkuIRtmJS-dlFXsSLz8DQOZa2h38DOmjQth0JBiNfNEJ6F93hv5M7HehzUBEroQx3QknvytZykwbD-ByWwXi_3BPxJ3ues80JYEDUQQvY_KEn7jD2EKRhp9HmLT9ZtaBL3eBXfS4qIJxCtSwXXibWK_xqpRapz7qbokShpKLVDzMIT6hVkiPOZSkxy36BoGuzLX]
- CHEMM. Personal Protective Equipment (PPE). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-g3plpKcNUWcmI1kDjmS6ILxaIMqpOizdJOSBAmDsAmY9hdExI-PpSGQ6TDDSvevhFAgxstvBcfYy3aCTdwBxRzZXY5Kz36iAhEq00hKsKsRMJ3fy6T4=]
- Synthose. 4-Deoxy-4-fluoro-D-galactose, Min. 95%. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuWJE5crx-skVkiTrI18FJzQz7i_aVDa38zWyofd9sC27PFhyYZzX-GXrBIZHo-P3EDXH2pNQ8wDvaoCRn-9l_IxyFfM9UKuYmw2Ou9cIyS7IiebERkiwo5r-fhnY=]
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1N6e8dQVcTIGfRYCDvLb2-8Ljm0kYCArIsEUfTEafWpm4EYC4u_jxs-L9_Na5BDWV1DAhgPCHSINBdmFZ9kyjTI5uw5u1RWiXeiklJBDjlPIy5z0Z-cbtyb_jIN0AH9d1Jh_b6oHpZ0qoze8Hig27M6sbDOSysnBQMUuc3uhQ]
- Sigma-Aldrich. (2025, April 30). Safety Data Sheet. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtx9Lw77EEyiVboHK4QrtruzvJTbtHWF1AbJd7wubTvbzuvDScfVw47OScTTxOB9m2mObzZiNy2GKVsj7hl_qPK3SJC33lleX62iiW-qtroQr35OUo3mb7l1kVnfsyWHonubf0GD6kY4Z5i_M=]
- Fisher Scientific. Safety Data Sheet. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHednwquMig9NVxzm4yOHHmodR4seYJGp1mP7mRO8-v2q5kRsKRGrnbHocjX6m7ZuMPNXNXUja_t3UFqRUIPHlpigUrVjDAaFn_GKF77zSngKOg3f_9ZjGkHz2_ER1fCAfFKoSWYa6sKe5N2GSe3s2RuXu6j4K74bQikuLAJd7UPMS0ynMNABQ4_sNG7hvLttX5NIR9gUwRmhNUceYCfnN1CJGuEfdyRamVP-ZDJUuBaf_JR6329XH1YyF9BY=]
- Cayman Chemical. (2025, August 13). Safety Data Sheet: N-acetyl-D-Lactosamine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE12OK9IkUETWhhUdquly6Qy4b3ctSzpMOTWjb9XGarltNTpXe_l0DY5sa5tJXxIRnwDK5FsIu4S4AijtreUvI70iPNdoiILAkrRx78BWQRd0wtutr4Ql3z5xH6UcRUdWMVYxdXN_Qgmw==]
- Treatment and disposal of chemical wastes in daily laboratory work. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXc9b04Kw1ncC1IeklFQw9NKzJTs0O9LedPli65lr9kSI3cdR38NdvLCxWp19xI3fvPLmDG-VTGIHrw6vyKkghU0d1tBLpIW6uLRFwBkNslwTQJfU0mJpN1Ah-E6B2nS4ccoz9KcMQA800rswaiedSKRsEcGoO_vr_75OFGq0fDT7oiD1hLqQ=]
- Environmental Health & Safety. (2024, July 24). Chapter 10: Personal Protective Equipment for Biohazards. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwVCeRJyXPoxQ5hqvMc0wldS03sIWPtKjziu8f5UPRQeMxvnb2_aAMEAqQkzDAogZmeHsRJdKAKw4rcghSxUTqizXRmfVXV94O_l4Wdf1rrqKWH3UGorg5Y3Wg5tOtQlk_OXtlzzWNbJTLHq15OwvCBcC12KURXsWQi05kpA5_BYcv-hGZCImtDmFaip9h4HlayZgfJoSzrUiaP3cAM-9-6zqjYA==]
- Oregon Occupational Safety and Health. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9nLXEvebbJYvZsk7aQ-XpnMLPKYaNZMfLislcsphQLfK3TV7MI-In_TDfxJRzXAiu_aBOAThgj0mKA2OurX1p93pVejD9yYK0iXwcbIsGWsiiysWQPUCzNQZ7yorlJZiu46g=]
- Santa Cruz Biotechnology. 4-Deoxy-4-fluoro-D-galactose. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFRZ5BCo1-RCxVM-0RIH7Q3tjiqL8_hZaifCm41OGEx7ZL_rYcdr7uzcxSRie4ucogZGKWvJHHSL24rR4H3-D0KhB8LUY0rjGCOZcA_VOAQGCqB_qWxN5-7SlaXjRk8nhYsvtE0ilfQSiZ7LiGN1g6cIuoRAM2ARo=]
- University of Wisconsin–Madison Biomedical Engineering. Chapter 7 Chemical Disposal Procedures. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrTAnom2komD7JeWZnXHL-rOwQYFte_Yd4Yqk5_zbVQzl_hHvl9EP0cHQVma7e2FSw8O4gxc5ziGoYItJrGFrDoVBGPMr3V9XSZwcDr7RiXOZns4FoUsxmIex8Y4MYEFGktVd0wrItwDESGwlSmrzxiVhtRNXz96bhl3Lm2w==]
- University of Reading. (2021, July 20). The Disposal of Laboratory Waste. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqWAxRHnXYfgSRXEWbxOjNmQy_aSoBKHFMUR0D9bvQyzJQqApoH09ZB9TnkaM8EscZj8o6VMd2LLw2Ebdye5aaKL31OcHi87yX12HzgjAglRntYx43z5BMG0VI4lj4RoG6cUq7ZKE_4G5rJB-PrHihNedOLJrb9mRCPVTCL96o0kf-MyjWgNmyJlI-EULezxmhAROE6TKVNkc6drpAFwU4TsoGzBkHNryceOfJzfaIW4AyuRpNMTNDRleaG052DekQiAhxEtXSYtXuu5YoxLsEs8TrRiZRPP12eLnwPnCgge1X3YpD1NSoTTNl2OpkIU05dg==]
- Safety Data Sheet. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFY44JKIiecyqwcJ_cPQZq7UwG1tbmuppzF8Y3xx5SqfC50lFshl4R-Ag-lO54VwghiMV4M-MV1OHmcABG_WwKYMLG3NtyreJLenREnm2JCE7qnuIZg-VMboJ-BKgDhIBR_TDq5OfZ1dIuVGla3Pz9le_laDlBfzPIlpsPeXxoYNd6jwTAXsm74dLO-i04u3Kk=]
- Ritter, T. K. et al. (2024, January 16). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWzkzZy05j3h1odh89qt-gCcpLP3g81Tc6F-IrPCXHWsh-zt8YkBaBBGzblqCo3IGhxrstghlf05FZrGdC7c8Bj-Xgv-1OpUYMchIT2Ghz7Cz2smer0gCnF0U841OkhAJk4KIs0co6mfG-j1w=]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synthose.com [synthose.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 8. fishersci.com [fishersci.com]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
